Product packaging for 5-Methylisatoic anhydride(Cat. No.:CAS No. 4692-99-3)

5-Methylisatoic anhydride

Cat. No.: B1362455
CAS No.: 4692-99-3
M. Wt: 177.16 g/mol
InChI Key: IIXZSGIPOINDJO-UHFFFAOYSA-N
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Description

5-Methylisatoic anhydride is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163034. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1362455 5-Methylisatoic anhydride CAS No. 4692-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZSGIPOINDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963700
Record name 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4692-99-3
Record name 4692-99-3
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Record name 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one
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Record name 4692-99-3
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Foundational & Exploratory

5-Methylisatoic anhydride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisatoic anhydride, a derivative of isatoic anhydride, is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutics. Its structural similarity to isatoic anhydride, a versatile reagent, suggests a range of possible applications in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. This technical guide provides a summary of the available information on this compound, including its chemical properties, a plausible synthetic route, and its general reactivity. It is important to note that while the core chemistry of isatoic anhydrides is well-established, specific experimental and biological data for the 5-methyl derivative are limited in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 2-amino-5-methylbenzoic acid, is presented below.

PropertyThis compound2-Amino-5-methylbenzoic Acid
CAS Number 4692-99-3[1]2941-78-8[2]
Molecular Formula C₉H₇NO₃[1]C₈H₉NO₂[2]
Molecular Weight 177.16 g/mol [1]151.16 g/mol [2]
Synonyms 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione5-Methylanthranilic acid[2]
Melting Point Not available175-177 °C (decomposes)[2]
Boiling Point Not available316.60 °C[2]
Flash Point Not available145.30 °C[2]

Synthesis of this compound

The synthesis of this compound typically proceeds through the cyclization of 2-amino-5-methylbenzoic acid. This transformation is commonly achieved by reacting the anthranilic acid derivative with phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol: General Synthesis

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Triphosgene (or a solution of phosgene in a suitable solvent)

  • An inert solvent (e.g., toluene, dioxane)

  • A non-nucleophilic base (e.g., triethylamine, pyridine) - optional, to scavenge HCl produced.

Procedure:

  • In a well-ventilated fume hood, a solution of 2-amino-5-methylbenzoic acid in an anhydrous, inert solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • A solution of a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise to the stirred solution of the anthranilic acid at a controlled temperature (often room temperature or below).

  • The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and any precipitated by-products (e.g., hydrochloride salts if a base is used) are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Synthesis_of_5_Methylisatoic_Anhydride cluster_reactants Reactants cluster_process Process cluster_products Products 2_Amino_5_methylbenzoic_Acid 2-Amino-5-methylbenzoic Acid Reaction Reaction in Inert Solvent 2_Amino_5_methylbenzoic_Acid->Reaction Phosgene_Equivalent Phosgene or Triphosgene Phosgene_Equivalent->Reaction 5_Methylisatoic_Anhydride This compound Reaction->5_Methylisatoic_Anhydride HCl 2 HCl Reaction->HCl

Caption: Synthesis of this compound.

Chemical Reactivity

Isatoic anhydrides are versatile intermediates in organic synthesis due to the presence of two electrophilic carbonyl groups. They readily react with a variety of nucleophiles, leading to the formation of a diverse range of anthranilic acid derivatives.

General Reaction with Nucleophiles

The reaction of this compound with nucleophiles can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions.

  • Attack at the C4 Carbonyl: Nucleophilic attack at the more reactive C4 carbonyl group leads to the opening of the anhydride ring and the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield an N-substituted-2-amino-5-methylbenzamide.

  • Attack at the C2 Carbonyl: Attack at the C2 carbonyl group results in the formation of a 2-(alkoxycarbonylamino)-5-methylbenzoic acid derivative.

Reactivity_of_5_Methylisatoic_Anhydride cluster_products Products 5_Methylisatoic_Anhydride This compound Amide N-Substituted-2-amino- 5-methylbenzamide 5_Methylisatoic_Anhydride->Amide Attack at C4 Carbamate 2-(Alkoxycarbonylamino)- 5-methylbenzoic Acid 5_Methylisatoic_Anhydride->Carbamate Attack at C2 Nucleophile_Amine Amine (R-NH2) Nucleophile_Amine->Amide Nucleophile_Alcohol Alcohol (R-OH) Nucleophile_Alcohol->Carbamate

Caption: General Reactivity with Nucleophiles.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. While the parent compound, isatoic anhydride, and its N-methylated counterpart have been investigated for various applications, including as probes for RNA structure, similar studies on the 5-methyl derivative have not been widely reported.

2-Amino-5-methylbenzoic acid, the precursor to this compound, has been noted to possess antitumor activity. It is suggested to inhibit the growth of cancer cells and interfere with the production of porphyrins.[2] Additionally, it may act as a serine protease inhibitor.[2] However, it is crucial to emphasize that these activities are reported for the precursor and cannot be directly extrapolated to this compound without dedicated biological evaluation.

Conclusion

This compound is a chemical entity with potential for use in synthetic organic chemistry, particularly for the preparation of substituted anthranilamides and other heterocyclic systems. While its fundamental chemical properties can be inferred from its structure and the well-documented chemistry of isatoic anhydrides, there is a clear need for further research to elucidate its specific reactivity, biological effects, and potential applications in drug discovery and development. This guide provides a foundational summary of the currently available information and highlights the areas where further investigation is warranted.

References

An In-depth Technical Guide to 5-Methylisatoic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methylisatoic anhydride, systematically known by its IUPAC name 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione , is a heterocyclic organic compound. It belongs to the benzoxazine class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a benzene ring fused to a 1,3-oxazine-2,4-dione ring system, with a methyl group substituent at the 6-position of the bicyclic structure.

IUPAC Name: 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Chemical Formula: C₉H₇NO₃

Molecular Weight: 177.16 g/mol

CAS Number: 4692-99-3

The structure is characterized by the presence of a cyclic anhydride functionality incorporated within the heterocyclic ring, which imparts significant reactivity to the molecule, particularly towards nucleophiles.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes key computed and basic experimental data. Researchers are advised to obtain a certificate of analysis for lot-specific data.

PropertyValueSource
Molecular Formula C₉H₇NO₃PubChem
Molecular Weight 177.16 g/mol PubChem
CAS Number 4692-99-3SCBT[1]
IUPAC Name 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dionePubChem
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)OC2=OPubChem[2]
Physical State Solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-

Experimental Protocols

General Synthetic Approach for this compound

The synthesis of this compound can be logically inferred from the established synthesis of related isatoic anhydrides. The precursor for this synthesis would be 2-amino-5-methylbenzoic acid.

Reaction Scheme:

Synthesis_of_5_Methylisatoic_anhydride start 2-amino-5-methylbenzoic acid reagent + Triphosgene (or Phosgene) product This compound reagent->product Cyclization solvent Inert Solvent (e.g., Toluene, THF)

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol (Adapted from related syntheses):

  • Materials:

    • 2-amino-5-methylbenzoic acid

    • Triphosgene

    • Anhydrous toluene (or other suitable inert solvent)

    • Inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-methylbenzoic acid.

    • Add anhydrous toluene to the flask to create a suspension.

    • Under a constant stream of nitrogen, slowly add a solution of triphosgene in anhydrous toluene to the stirred suspension at room temperature. Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The product, this compound, is expected to precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold solvent (e.g., toluene or hexane) to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to yield the final compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Reactivity and Potential Applications in Drug Development

Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the synthesis of a variety of substituted anthranilic acid derivatives, which are important building blocks for pharmaceuticals.

General Reaction with Nucleophiles:

Reactivity_of_5_Methylisatoic_anhydride start This compound product Substituted 2-amino-5-methylbenzoic acid derivative start->product Nucleophilic Acyl Substitution & Ring Opening nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) byproduct + CO2

Caption: General reactivity of this compound.

This reactivity makes this compound a potentially valuable starting material for the synthesis of:

  • Heterocyclic compounds: The resulting anthranilic acid derivatives can be used in cyclization reactions to form various heterocyclic systems, such as quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activities.

  • Bioactive amides and esters: Direct reaction with amines or alcohols can generate libraries of amides and esters for screening in drug discovery programs.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its specific biological activities. The broader class of benzoxazines has been reported to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound (6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) is a chemical entity with potential as a versatile building block in medicinal chemistry and drug development. While detailed experimental data and biological studies are currently limited, its chemical structure suggests a reactivity profile that can be exploited for the synthesis of diverse and potentially bioactive molecules. This guide provides the foundational information for researchers to begin exploring the chemistry and potential applications of this compound. Further investigation is warranted to fully characterize its properties and unlock its potential in the development of new therapeutic agents.

References

Spectroscopic Analysis of 5-Methylisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisatoic Anhydride (also known as 6-methyl-1H-3,1-benzoxazine-2,4-dione). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and data from structurally similar compounds. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Compound Identity:

  • Chemical Name: this compound

  • CAS Number: 4692-99-3[1]

  • Molecular Formula: C₉H₇NO₃[1]

  • Molecular Weight: 177.16 g/mol [1]

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M]⁺177.04204
[M+H]⁺178.04987
[M+Na]⁺200.03181
[M+K]⁺216.00575
[M+NH₄]⁺195.07641
[M-H]⁻176.03531

Data sourced from PubChem predictions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.4Singlet3H
Aromatic H~7.0 - 8.0Multiplet3H
-NH~11.0 - 12.0Broad Singlet1H

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~21
Aromatic C~115 - 140
C=O (Anhydride)~148
C=O (Amide)~162

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic anhydride functional group gives rise to two distinct carbonyl (C=O) stretching peaks.

Table 4: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3100Medium, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)< 3000Medium
C=O Stretch (Anhydride, Asymmetric)1785 - 1770Strong
C=O Stretch (Anhydride, Symmetric)1755 - 1740Strong
C=C Stretch (Aromatic)1620 - 1580Medium
C-O Stretch (Anhydride)1300 - 1000Strong

Predictions are based on the analysis of cyclic anhydrides.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface.

  • Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI), a common technique for analyzing organic molecules.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The prepared solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: The sample is ionized using an electrospray source. This process generates charged molecules (ions) in the gas phase.

  • Analysis: The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots intensity versus m/z. Both positive and negative ion modes can be used to detect different adducts.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Structure Sample Purified 5-Methylisatoic Anhydride Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MW Molecular Weight & Formula MS->MW FG Functional Groups IR->FG Structure Carbon-Hydrogen Framework NMR->Structure Elucidation Structure Elucidation MW->Elucidation FG->Elucidation Structure->Elucidation

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

5-Methylisatoic anhydride solubility in DMSO, DMF, and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Methylisatoic anhydride in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and other common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.

While quantitative solubility data for this compound is not extensively available in public literature, this guide provides a consolidated resource of known qualitative information and outlines detailed experimental protocols for determining solubility.

Introduction to this compound

This compound (CAS RN: 4692-99-3) is a heterocyclic organic compound with the molecular formula C₉H₇NO₃.[1] It serves as a valuable building block in the synthesis of a variety of bioactive molecules and materials. Understanding its solubility is critical for reaction optimization, formulation development, and purification processes.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in various organic solvents is scarce. However, based on the general principles of solubility ("like dissolves like") and data for structurally similar compounds, a qualitative assessment can be made. The presence of both a polar anhydride group and a less polar methyl-substituted benzene ring suggests that its solubility will be favored in polar aprotic solvents.

For the closely related isomer, N-Methylisatoic anhydride, it is reported to be soluble in DMSO.[2] While this does not provide a quantitative measure for the 5-methyl isomer, it suggests that DMSO is a suitable solvent for creating stock solutions.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventExpected Qualitative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Likely Soluble
AcetonitrileLikely Soluble to Sparingly Soluble
AcetoneLikely Soluble to Sparingly Soluble
Polar Protic MethanolSparingly Soluble
EthanolSparingly Soluble
WaterInsoluble to Very Sparingly Soluble
Nonpolar TolueneInsoluble to Very Sparingly Soluble
HexaneInsoluble
Diethyl EtherInsoluble to Very Sparingly Soluble
Chlorinated DichloromethaneSparingly Soluble
ChloroformSparingly Soluble

Note: This table is based on general chemical principles and qualitative data for analogous compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive published data, researchers will likely need to determine the solubility of this compound experimentally for their specific applications. The following are standard laboratory protocols for this purpose.

Gravimetric Method

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

    • Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Withdrawal and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.

    • Transfer the aliquot to a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Weigh the container with the dried residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a significant and unique absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of a Saturated Solution:

    • Follow the procedure described in the gravimetric method (Section 3.1, step 1).

  • Sample Analysis:

    • Withdraw a small, precise volume of the clear supernatant.

    • Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing Experimental and Logical Workflows

To aid researchers, the following diagrams created using Graphviz illustrate a typical experimental workflow for solubility determination and the logical relationships governing solubility.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_solution Prepare Saturated Solution (Excess Solute + Solvent) equilibration Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prep_solution->equilibration separation Separate Solid and Liquid Phases (Centrifugation or Settling) equilibration->separation withdraw_supernatant Withdraw Known Volume of Supernatant separation->withdraw_supernatant analysis_method Analyze Solute Concentration (Gravimetric, Spectroscopic, etc.) withdraw_supernatant->analysis_method calculate_solubility Calculate Solubility (g/L, mg/mL, mol/L) analysis_method->calculate_solubility

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Outcome solute_polarity Molecular Polarity solubility Solubility solute_polarity->solubility 'Like dissolves like' solute_hbond H-Bonding Ability solute_hbond->solubility Favorable Interaction solute_size Molecular Size/Shape solute_size->solubility Affects Lattice Energy solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility 'Like dissolves like' solvent_hbond H-Bonding (Donor/Acceptor) solvent_hbond->solubility Favorable Interaction

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for researchers to approach its use in various solvent systems. The provided qualitative assessment and detailed experimental protocols offer a solid foundation for determining the solubility parameters necessary for successful research and development endeavors. It is strongly recommended that experimental verification of solubility be conducted for any specific application and condition.

References

Physical properties of 5-Methylisatoic anhydride: melting point, appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 5-Methylisatoic anhydride (CAS Number: 4692-99-3), a chemical intermediate with applications in organic synthesis. This document summarizes key data for its melting point and appearance and outlines a standard experimental protocol for the determination of its melting point.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the available data from various suppliers. A notable discrepancy exists in the reported melting point, which may be attributable to differences in purity or analytical methodology.

PropertyValueSource(s)
CAS Number 4692-99-3[1][2][3][4][5][6]
Molecular Formula C₉H₇NO₃[1][2][4]
Molecular Weight 177.16 g/mol [2][4][5]
Melting Point 255-258 °C (with decomposition)[1][2]
Appearance White to pale yellow crystalline powder, Light brown to brown solid[1][2]

Experimental Protocols

A precise determination of the melting point is a fundamental method for assessing the purity of a crystalline organic compound. A sharp melting range typically indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities. The following is a standard methodology for determining the melting point of a solid organic compound like this compound via the capillary method.

Melting Point Determination via Capillary Method

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

  • Heating medium (silicone oil for Thiele tube)

  • Safety goggles

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely crushed into a powder using a mortar and pestle.[7]

  • Capillary Tube Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.[8]

  • Apparatus Setup:

    • Melting Point Apparatus: The loaded capillary tube is inserted into the sample holder of the apparatus. The thermometer is placed in its designated well.

    • Thiele Tube: The capillary tube is attached to the thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then inserted into the Thiele tube containing heating oil.[9]

  • Heating:

    • The sample is heated rapidly at first to determine an approximate melting temperature.

    • Once the approximate range is known, a fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.[8]

  • Observation and Data Recording:

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).[7]

    • The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range (T2).[7]

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2 °C).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid organic compound.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Crush to fine powder) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary setup_apparatus Set up Apparatus (Mel-Temp or Thiele Tube) load_capillary->setup_apparatus heat_initial Rapid Initial Heating (Find approximate M.P.) setup_apparatus->heat_initial New Sample heat_slow Controlled Heating (1-2 °C/min near M.P.) heat_initial->heat_slow New Sample observe Observe Sample heat_slow->observe record_t1 Record T1 (First liquid appears) observe->record_t1 record_t2 Record T2 (Completely liquid) observe->record_t2 record_t1->observe Continue heating slowly report Report Melting Range (T1 - T2) record_t2->report end_process End report->end_process

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide on the Hydrolysis of 5-Methylisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the hydrolysis mechanism of 5-methylisatoic anhydride, a key reaction in various synthetic and biological contexts. Due to the limited availability of specific kinetic and mechanistic studies on this compound, this guide synthesizes established principles from the hydrolysis of analogous cyclic anhydrides, such as isatoic anhydride and phthalic anhydride, to present a comprehensive overview.

Introduction

This compound is a heterocyclic compound incorporating both an anhydride and a cyclic carbamate functionality. Its hydrolysis, the reaction with water, leads to the opening of the heterocyclic ring system. This process is of significant interest in organic synthesis, serving as a method to generate substituted anthranilic acids, which are valuable precursors in the pharmaceutical and chemical industries. Understanding the mechanism and kinetics of this hydrolysis is crucial for controlling reaction outcomes and for applications where the stability of the anhydride in aqueous environments is a factor.

The Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution at one of the carbonyl carbons. The reaction ultimately results in the formation of 5-methylanthranilic acid and the release of carbon dioxide. The reaction can be catalyzed by both acid and base.

2.1. Neutral Hydrolysis

Under neutral conditions, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. The likely point of attack is the C2 carbonyl, which is part of the mixed carbonic-carboxylic anhydride system and is generally more reactive.

The proposed mechanism involves the following steps:

  • Nucleophilic Attack: A water molecule attacks the C2 carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C2-O1 bond and the opening of the heterocyclic ring. This step results in the formation of an unstable N-carboxyanthranilic acid derivative.

  • Decarboxylation: The N-carboxyanthranilic acid intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, 5-methylanthranilic acid.

2.2. Acid-Catalyzed Hydrolysis

In the presence of an acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a water molecule. This generally accelerates the rate of hydrolysis.

2.3. Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, attacks the carbonyl carbon. This significantly increases the reaction rate. The reaction proceeds through a similar tetrahedral intermediate, followed by ring opening and decarboxylation.

Signaling Pathways and Logical Relationships

The hydrolysis of this compound can be represented as a multi-step chemical transformation. The logical relationship between the reactant, intermediates, and products is depicted in the following pathway diagram.

hydrolysis_pathway cluster_reactants Reactants cluster_intermediate Intermediate 5_MIA 5-Methylisatoic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate 5_MIA->Tetrahedral_Intermediate + H2O (Nucleophilic Attack) H2O Water 5_MAA 5-Methylanthranilic Acid Tetrahedral_Intermediate->5_MAA Ring Opening & Decarboxylation CO2 Carbon Dioxide

Caption: Proposed hydrolysis pathway of this compound.

Quantitative Data

Table 1: Illustrative Rate Constants for the Base-Catalyzed Hydrolysis of Phthalic Anhydride at 25°C [1][2]

CatalystpKaRate Constant (k, M⁻¹s⁻¹)
Water-1.741.67 x 10⁻⁴
Acetate4.751.61 x 10⁻²
N-methyl imidazole7.003.75
DABCO9.2211.5
Carbonate9.78106

Data is for phthalic anhydride and serves as an illustrative example.[1][2]

This data demonstrates a clear trend of increasing rate constant with increasing basicity of the catalyst, which is consistent with a general base catalysis mechanism. A similar trend would be expected for the hydrolysis of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the hydrolysis of this compound. These protocols are based on established methods for studying the hydrolysis of other anhydrides.

5.1. Monitoring Hydrolysis by UV-Vis Spectrophotometry

This method is suitable for determining the rate of hydrolysis by monitoring the change in absorbance of the reactants or products over time.

  • Instrumentation: UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Methodology:

    • Determine λmax: Record the UV-Vis spectra of this compound and 5-methylanthranilic acid in a suitable solvent (e.g., a mixture of dioxane and water) to identify the wavelength of maximum absorbance (λmax) where the change in absorbance upon hydrolysis is greatest.

    • Kinetic Runs:

      • Prepare a stock solution of this compound in the chosen solvent.

      • In a thermostatted cuvette, initiate the reaction by adding a known concentration of the anhydride stock solution to a buffered aqueous solution at the desired pH and temperature.

      • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.

    • Data Analysis:

      • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of the absorbing species must be determined beforehand.

      • Plot the concentration of this compound versus time. The shape of this curve will indicate the order of the reaction, and the rate constant can be determined by fitting the data to the appropriate integrated rate law.

5.2. Monitoring Hydrolysis by ¹H NMR Spectroscopy

NMR spectroscopy allows for the direct observation of both the reactant and product signals, providing a powerful tool for mechanistic and kinetic studies.

  • Instrumentation: High-resolution NMR Spectrometer.

  • Methodology:

    • Reference Spectra: Obtain ¹H NMR spectra of pure this compound and 5-methylanthranilic acid in a suitable deuterated solvent (e.g., D₂O with a co-solvent like DMSO-d₆ if needed for solubility) to identify the characteristic chemical shifts of the methyl protons for each compound.

    • Kinetic Experiment:

      • Prepare a solution of this compound in the deuterated solvent in an NMR tube.

      • Place the NMR tube in the spectrometer, which is pre-thermostatted to the desired reaction temperature.

      • Acquire ¹H NMR spectra at regular time intervals.

    • Data Analysis:

      • Integrate the signals corresponding to the methyl protons of both the anhydride and the anthranilic acid in each spectrum.

      • The relative concentrations of the reactant and product at each time point can be determined from the ratio of their respective integrals.

      • Plot the concentration of this compound versus time to determine the reaction kinetics.

Experimental Workflow Visualization

The general workflow for a kinetic study of this compound hydrolysis using a spectroscopic method can be visualized as follows:

experimental_workflow Start Start Prepare_Solutions Prepare Stock Solutions (Anhydride, Buffers) Start->Prepare_Solutions Setup_Instrument Instrument Setup & Calibration (Spectrophotometer/NMR) Prepare_Solutions->Setup_Instrument Initiate_Reaction Initiate Hydrolysis Reaction in Thermostatted Cell/Tube Setup_Instrument->Initiate_Reaction Data_Acquisition Acquire Spectroscopic Data over Time Initiate_Reaction->Data_Acquisition Data_Analysis Data Processing & Kinetic Analysis Data_Acquisition->Data_Analysis Determine_Parameters Determine Rate Law, Rate Constants, etc. Data_Analysis->Determine_Parameters End End Determine_Parameters->End

Caption: General experimental workflow for kinetic analysis.

Conclusion

The hydrolysis of this compound is a fundamental reaction that proceeds through a nucleophilic acyl substitution mechanism, leading to ring opening and the formation of 5-methylanthranilic acid and carbon dioxide. While specific kinetic data for this compound is scarce, the principles of anhydride hydrolysis and data from analogous compounds provide a solid framework for understanding its reactivity. The experimental protocols detailed in this guide offer robust methods for researchers to investigate the kinetics and mechanism of this important transformation, enabling better control and optimization in synthetic and drug development applications.

References

Reactivity of 5-Methylisatoic Anhydride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 5-methylisatoic anhydride with various nucleophiles. The document details reaction mechanisms, presents quantitative data, and offers experimental protocols relevant to researchers in organic synthesis and drug development. The methyl substituent on the aromatic ring of isatoic anhydride influences its reactivity, primarily through electronic effects, which will be a key focus of this guide.

Core Reactivity and Reaction Mechanisms

This compound, a derivative of isatoic anhydride, is an important heterocyclic compound utilized in the synthesis of a variety of biologically active molecules, most notably quinazolinones. Its reactivity is characterized by the electrophilic nature of its two carbonyl carbons, making it susceptible to nucleophilic attack. The reaction typically proceeds via a ring-opening mechanism, followed by subsequent reactions depending on the nucleophile and reaction conditions.

The primary reaction pathway involves the nucleophilic attack at the more electrophilic C4 carbonyl group (the one adjacent to the ester linkage), leading to the opening of the anhydride ring. This is followed by decarboxylation to yield an intermediate that can then undergo further transformations.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a cornerstone of quinazolinone synthesis.

Primary Amines: The reaction with primary amines initially forms a 2-aminobenzamide derivative. This intermediate, in the presence of an aldehyde or ketone, undergoes a cyclocondensation reaction to form 2,3-dihydroquinazolin-4(1H)-ones. This three-component reaction is a widely used strategy for the synthesis of this important scaffold in medicinal chemistry.

The general mechanism involves:

  • Nucleophilic attack of the primary amine on the C4 carbonyl of this compound.

  • Ring-opening to form a carbamic acid intermediate.

  • Decarboxylation to yield a 2-amino-N-substituted-5-methylbenzamide.

  • Condensation of the resulting benzamide with an aldehyde to form a Schiff base.

  • Intramolecular cyclization to afford the 2,3-dihydroquinazolin-4(1H)-one.

Reaction_with_Primary_Amine 5-Methylisatoic_Anhydride 5-Methylisatoic Anhydride Intermediate_A Carbamic Acid Intermediate 5-Methylisatoic_Anhydride->Intermediate_A 1. Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate_A Intermediate_B 2-Amino-N-R- 5-methylbenzamide Intermediate_A->Intermediate_B 2. Decarboxylation Schiff_Base Schiff Base Intermediate Intermediate_B->Schiff_Base 3. Condensation Aldehyde Aldehyde (R'-CHO) Aldehyde->Schiff_Base Product 2,3-Disubstituted-6-methyl- 2,3-dihydroquinazolin-4(1H)-one Schiff_Base->Product 4. Intramolecular Cyclization

Figure 1: Reaction pathway with primary amines and aldehydes.

Secondary Amines: Secondary amines react with this compound to form 2-amino-N,N-disubstituted-5-methylbenzamides. Due to the absence of a proton on the nitrogen atom of the tertiary amide formed, further cyclization to a quinazolinone does not typically occur under standard conditions.

Reaction with Alcohol and Thiol Nucleophiles

Alcohols and thiols can also act as nucleophiles, attacking the carbonyl group of this compound.

Alcohols: In the presence of a base or under thermal conditions, alcohols react to form esters of 2-amino-5-methylbenzoic acid. The reaction proceeds through a similar ring-opening and decarboxylation sequence.

Thiols: Thiols react in an analogous manner to alcohols to produce the corresponding thioesters of 2-amino-5-methylbenzoic acid.

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-MIA This compound Tetrahedral_Intermediate Tetrahedral Intermediate 5-MIA->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH) Nucleophile->Tetrahedral_Intermediate Ring_Opened_Intermediate Ring-Opened Carbamic Acid Tetrahedral_Intermediate->Ring_Opened_Intermediate Ring Opening Final_Product Ring-Opened Product (e.g., Ester, Thioester) Ring_Opened_Intermediate->Final_Product Decarboxylation CO2 CO2 Ring_Opened_Intermediate->CO2

Figure 2: General workflow for nucleophilic ring-opening.

Quantitative Data

While specific quantitative data for the reactions of this compound is not extensively reported in readily accessible literature, the following tables provide representative yields for analogous reactions with the parent isatoic anhydride. It is reasonable to expect similar yields for the 5-methyl derivative, although reaction rates may vary due to the electronic effect of the methyl group.

Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride, Amines, and Aldehydes [1]

EntryAmineAldehydeProduct Yield (%)
13-TrifluoromethylanilineBenzaldehyde78
23-Trifluoromethylaniline4-Methylbenzaldehyde84
33-Trifluoromethylaniline4-Methoxybenzaldehyde84
43-Trifluoromethylaniline4-Chlorobenzaldehyde75
53-Trifluoromethylaniline4-Nitrobenzaldehyde72
6Aniline4-Chlorobenzaldehyde92
74-Methylaniline4-Chlorobenzaldehyde95

Note: The yields are reported for reactions catalyzed by sulfamic acid in water.[1]

Experimental Protocols

The following are generalized experimental protocols for key reactions of isatoic anhydride derivatives. These can be adapted for this compound.

General Procedure for the Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones[2]
  • To a solution of the primary amine (1.2 mmol) in water (5 mL), add this compound (1.0 mmol, 0.177 g) and the corresponding aldehyde (1.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

  • Heat the reaction mixture to reflux for the required time (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).

General Procedure for the Reaction with Alcohols to form Esters
  • Dissolve this compound (1.0 mmol) in an excess of the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of a base, such as sodium hydroxide or triethylamine.

  • Heat the mixture to reflux and monitor the reaction by TLC. The evolution of carbon dioxide will be observed.

  • Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.

Applications in Drug Development

The products derived from the reaction of this compound, particularly the quinazolinone derivatives, are of significant interest in drug development. The 2,3-dihydroquinazolin-4(1H)-one scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. These compounds have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The methyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable starting material for generating novel therapeutic agents.

Drug_Development_Workflow Start 5-Methylisatoic Anhydride Reaction Reaction with Nucleophiles (Amines, Alcohols, etc.) Start->Reaction Library Library of Substituted Quinazolinones Reaction->Library Screening Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 3: Drug development workflow utilizing this compound.

Conclusion

This compound is a versatile reagent for the synthesis of various heterocyclic compounds, with its reactivity being dominated by nucleophilic attack at the C4 carbonyl, leading to ring-opening and subsequent transformations. Its reaction with amines, in particular, provides an efficient route to the medicinally important 2,3-dihydroquinazolin-4(1H)-one scaffold. While quantitative data specifically for the 5-methyl derivative is limited, analogies to the parent isatoic anhydride provide a strong basis for predicting its chemical behavior. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important synthetic building block.

References

Thermal Stability and Decomposition of 5-Methylisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisatoic anhydride, a derivative of isatoic anhydride, is a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and processing, particularly in drug formulation and manufacturing where thermal stress is a common factor. This guide provides an in-depth analysis of the anticipated thermal properties of this compound, drawing upon the established knowledge of isatoic anhydride.

Physicochemical Properties

A summary of the expected and known physicochemical properties of isatoic anhydride is presented below. The properties for this compound are expected to be similar, with slight variations due to the presence of the methyl group.

PropertyIsatoic AnhydrideThis compound (Predicted)
Molecular Formula C₈H₅NO₃C₉H₇NO₃
Molar Mass 163.13 g/mol 177.16 g/mol
Appearance White to tan solid[1][2]Solid
Melting Point ~243 °C (with decomposition)[1]Expected to be in a similar range, potentially slightly altered by the methyl group.

Thermal Stability and Decomposition

General Overview

Based on its parent compound, this compound is anticipated to be a moderately thermally stable compound. Isatoic anhydride decomposes at approximately 243 °C[1]. The thermal decomposition of anhydrides can be initiated by heat, light, or the presence of contaminants[3]. For isatoic anhydride, decomposition upon heating is known to produce oxides of carbon and nitrogen[2].

Influence of the 5-Methyl Group

The presence of a methyl group on the aromatic ring can influence the thermal stability of a molecule. Methyl groups can lower the temperature required for thermal reactions and can participate in various side reactions, such as methyl transfer[4]. Therefore, it is plausible that this compound may exhibit a slightly lower decomposition temperature compared to isatoic anhydride. The electron-donating nature of the methyl group could also influence the bond dissociation energies within the molecule, potentially altering the decomposition pathway.

Expected Decomposition Pathway

The primary thermal decomposition pathway of isatoic anhydride involves the loss of carbon dioxide[5]. In the presence of water, hydrolysis can occur, leading to the formation of the corresponding anthranilic acid[5]. For this compound, a similar decomposition mechanism is expected, initiated by the cleavage of the anhydride ring.

The proposed thermal decomposition of this compound is expected to proceed via the formation of a highly reactive N-carboxyanthranilic acid intermediate, which then readily decarboxylates.

Decomposition_Pathway A This compound B Heat (Δ) A->B E 5-Methyl-2-aminobenzoic acid (in presence of H2O) A->E Hydrolysis C [Intermediate N-Acyliminoketene] B->C Ring Opening D Decarboxylation (-CO2) C->D F Further Decomposition Products (e.g., CO, NOx) D->F

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere (e.g., inert nitrogen or oxidative air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Heat at constant rate (e.g., 10 °C/min) B->C D In controlled atmosphere (N2 or Air) C->D E Monitor mass loss D->E F Plot Mass % vs. Temperature E->F G Determine onset of decomposition F->G H Calculate derivative (DTG) F->H

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition) appear as inverted peaks. The melting point is typically taken as the onset or peak of the melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis A Weigh 2-5 mg of This compound B Seal in DSC pan A->B C Heat at constant rate (e.g., 10 °C/min) B->C D With empty reference pan C->D E Measure differential heat flow D->E F Plot Heat Flow vs. Temperature E->F G Identify melting point (endotherm) F->G H Identify decomposition (exotherm) F->H

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a reasonable approximation of its behavior can be inferred from its parent compound, isatoic anhydride. It is expected to be a moderately stable solid that undergoes decomposition at elevated temperatures, likely initiated by the loss of carbon dioxide. The presence of the 5-methyl group may slightly lower its decomposition temperature and potentially introduce additional reaction pathways. For definitive characterization, experimental analysis using TGA and DSC is essential. The protocols outlined in this guide provide a framework for conducting such studies, which are critical for the safe and effective application of this compound in research and development.

References

A Technical Guide to 5-Methylisatoic Anhydride: Commercial Sources, Purity Assessment, and Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Methylisatoic anhydride (CAS No. 4692-99-3), a key building block in organic synthesis. This document details commercially available sources, typical purity levels, and robust analytical methodologies for accurate purity assessment. Experimental protocols and workflow diagrams are included to assist in the procurement and quality control of this important research chemical.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. For research and development purposes, it is typically offered in purities of 97% or greater. The table below summarizes a selection of commercial suppliers and their stated product specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and information on identified impurities.

SupplierStated PurityAvailable Quantities
Apollo Scientific98%1g, 5g, 25g, 100g, 500g[1]
LBAO Chemicals>98.0%Bulk quantities[2]
Hunan chemfish Pharmaceutical co.,Ltd.95%Inquiry for various quantities[3]
ChemicalBook98% to 99% min1kg to custom amounts[4]
Santa Cruz BiotechnologyNot specifiedInquire for details[3][5]

Note: Availability and pricing are subject to change. Please consult the supplier's website for the most current information.

Potential Impurities

The most probable impurity in commercially available this compound is the starting material for its synthesis, 5-methylanthranilic acid. This can result from incomplete cyclization during synthesis or hydrolysis of the anhydride upon exposure to moisture. Other potential impurities could include residual solvents from the synthesis and purification process, or byproducts from side reactions. The synthesis of isatoic anhydrides often involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent, which could introduce related impurities if not properly controlled.[6]

Analytical Methods for Purity Determination

A multi-faceted approach is recommended for the rigorous purity assessment of this compound, employing a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is generally suitable.

Experimental Protocol (Example):

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate closely related impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or based on the UV maximum of this compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile impurities. For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.

Experimental Protocol (Example with Derivatization):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A methylation step can be performed to convert the potential 5-methylanthranilic acid impurity to its more volatile methyl ester. This can be achieved by reacting the sample with a methylating agent such as diazomethane or (trimethylsilyl)diazomethane.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. An example program could be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide an accurate, absolute purity determination without the need for a specific reference standard of the analyte.

Experimental Protocol (Example):

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not have signals overlapping with the analyte. Suitable standards for aromatic compounds include maleic acid or 1,4-dinitrobenzene. The internal standard must be accurately weighed.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate quantification. A D1 of 30 seconds is a conservative starting point.

  • Quantification: The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents, the molar masses, and the weights of the analyte and the standard.[4][5]

Titrimetry

A simple acid-base titration can be used to determine the total anhydride content. This method, however, is not specific and will not distinguish between the anhydride and any acidic impurities.

Experimental Protocol (Example):

  • Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, phenolphthalein indicator, and a suitable solvent (e.g., a mixture of acetone and water).

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound into a flask.

    • Dissolve the sample in 50 mL of acetone.

    • Add 50 mL of distilled water to hydrolyze the anhydride to the corresponding diacid. Gentle heating can accelerate this process.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

  • Calculation: The purity is calculated based on the volume of NaOH consumed, its molarity, and the initial weight of the sample. Each mole of this compound will react with two moles of NaOH after hydrolysis.

Purification

For applications requiring higher purity than commercially available, recrystallization is a common and effective purification method.

Recrystallization Protocol (General Guidance):

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent pair system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) can also be effective.

  • Solvent Screening: Test the solubility of this compound in various solvents at room temperature and at their boiling points. Potential solvents and solvent pairs to screen include:

    • Single solvents: Ethanol, isopropanol, ethyl acetate, toluene.

    • Solvent pairs: Ethanol/water, acetone/hexane, ethyl acetate/hexane.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered to remove the charcoal and any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the use of this compound in a research setting.

procurement_workflow cluster_procurement Procurement cluster_qc Quality Control cluster_use Research Use start Identify Research Need supplier_selection Select Supplier(s) start->supplier_selection request_coa Request Certificate of Analysis supplier_selection->request_coa place_order Place Order request_coa->place_order receive_material Receive Material place_order->receive_material initial_qc Initial QC Checks (Appearance, Solubility) receive_material->initial_qc purity_analysis Purity Analysis (HPLC, qNMR) initial_qc->purity_analysis decision Accept or Reject? purity_analysis->decision purification Further Purification (if required) decision->purification Reject (Low Purity) synthesis Use in Synthesis decision->synthesis Accept purification->synthesis end Final Product synthesis->end

Caption: Procurement and Quality Control Workflow for this compound.

synthesis_pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities start 5-Methylanthranilic Acid reaction Cyclization Reaction start->reaction reagent Phosgene or Phosgene Equivalent reagent->reaction product Crude 5-Methylisatoic Anhydride reaction->product byproducts Reaction Byproducts reaction->byproducts unreacted_sm Unreacted 5-Methylanthranilic Acid product->unreacted_sm hydrolysis_product 5-Methylanthranilic Acid (from hydrolysis) product->hydrolysis_product

Caption: Simplified Synthesis Pathway and Potential Impurities.

This technical guide serves as a valuable resource for researchers utilizing this compound. By understanding the commercial landscape, potential impurities, and appropriate analytical techniques, scientists can ensure the quality and reliability of their starting materials, leading to more robust and reproducible research outcomes.

References

Methodological & Application

Application Notes and Protocols for 5-Methylisatoic Anhydride (5-MIA) in RNA SHAPE-MaP Probing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful technique for probing RNA secondary and tertiary structures at single-nucleotide resolution. This method utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible, unpaired ribonucleotides. The resulting adducts are then identified as mutations during reverse transcription and high-throughput sequencing. 5-Methylisatoic anhydride (5-MIA) is a valuable SHAPE reagent for these studies. These application notes provide a detailed protocol for utilizing 5-MIA in RNA SHAPE-MaP experiments, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Principle of 5-MIA SHAPE-MaP

The core principle of SHAPE-MaP involves three key steps:

  • RNA Modification: The RNA of interest is treated with 5-MIA. The anhydride reacts with the 2'-hydroxyl group of conformationally flexible nucleotides, forming a bulky adduct.

  • Mutational Profiling (MaP): During reverse transcription, the polymerase often misincorporates a nucleotide when encountering a 2'-O-adduct. This introduces mutations into the resulting cDNA library at positions that were flexible in the original RNA structure.

  • Sequencing and Data Analysis: The cDNA library is sequenced, and the mutation rates at each nucleotide position are quantified. Higher mutation rates correspond to more flexible nucleotides, providing a quantitative measure of the RNA structure.

Quantitative Data Summary

The choice of SHAPE reagent can influence the experimental outcome. The following table summarizes the characteristics of 5-MIA and other commonly used isatoic anhydride-based SHAPE reagents. This data is compiled from multiple studies to provide a comparative overview.[1][2][3]

ReagentChemical NameTypical In Vitro Half-lifeKey Characteristics
5-MIA This compound~2-5 minutesModerate reactivity, good for general in vitro and in-cell applications.
NMIA N-Methylisatoic anhydride~20-30 minutesSlower reactivity, may require longer incubation times.[4]
1M7 1-Methyl-7-nitroisatoic anhydride~10-20 secondsHigh reactivity, suitable for capturing transient RNA structures.[1][2]
1M6 1-Methyl-6-nitroisatoic anhydride~5-10 minutesDifferential reactivity compared to NMIA can reveal tertiary contacts.
5NIA 5-Nitroisatoic anhydride~10-15 minutesHigh modification rate in cells, but shows some nucleotide bias.[1]

Table 1: Comparison of Isatoic Anhydride-Based SHAPE Reagents.

The following table provides a qualitative comparison of nucleotide bias observed with different SHAPE reagents. Low bias indicates that the reagent reacts with all four nucleotides (A, C, G, U) with similar efficiency.

ReagentAdenosine (A)Cytosine (C)Guanine (G)Uracil (U)Overall Bias
5-MIA LowLowLowLowLow
NMIA LowLowLowLowLow
1M7 LowLowLowLowLow[1][2]
NAI HighLowLowModerateModerate
5NIA HighModerateModerateModerateModerate[1]

Table 2: Qualitative Nucleotide Bias of SHAPE Reagents.

Experimental Protocols

This section provides a detailed protocol for in vitro RNA SHAPE-MaP using 5-MIA. The protocol can be adapted for other isatoic anhydride reagents by adjusting incubation times based on their reactivity.

Protocol 1: In Vitro RNA SHAPE-MaP with 5-MIA

1. RNA Preparation and Folding:

  • Synthesize or purify the RNA of interest. Ensure the RNA is free of contaminants, including RNases and DNA.

  • Resuspend the RNA in RNase-free water to a stock concentration of 1-2 µM.

  • Prepare a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).

  • For a 10 µL folding reaction, combine 1 µL of RNA stock, 1 µL of 10x folding buffer, and 8 µL of RNase-free water.

  • Incubate the RNA solution at 95°C for 3 minutes, then place on ice for 2 minutes to denature.

  • Allow the RNA to fold at 37°C for 20-30 minutes.

2. 5-MIA Modification:

  • Prepare a 100 mM stock solution of 5-MIA in anhydrous dimethyl sulfoxide (DMSO). This stock should be prepared fresh.

  • Set up three reactions for each RNA sample:

    • (+) Reagent: Add 1 µL of 100 mM 5-MIA to the 10 µL folded RNA solution (final concentration: 10 mM).

    • (-) Reagent (No-reagent control): Add 1 µL of anhydrous DMSO to a separate 10 µL folded RNA solution.

    • Denatured Control: To a third 10 µL aliquot of RNA, add 1 µL of 100 mM 5-MIA and incubate at 95°C to serve as a control for sequence-specific biases.

  • Incubate all three reactions at 37°C for 5 minutes.

  • Quench the reaction by adding a solution containing a scavenger, such as dithiothreitol (DTT), to a final concentration of 50 mM.

  • Purify the modified RNA using a suitable RNA purification kit or ethanol precipitation.

3. Reverse Transcription (Mutational Profiling):

  • Prepare a reverse transcription master mix. The exact composition may vary depending on the reverse transcriptase used, but a typical reaction includes:

    • Reverse transcriptase buffer

    • dNTPs

    • MnCl₂ (to enhance misincorporation)

    • Gene-specific or random primers

    • Reverse transcriptase (e.g., SuperScript II, III, or IV)

  • Combine the purified, modified RNA with the reverse transcription master mix.

  • Perform reverse transcription according to the manufacturer's instructions.

4. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the resulting cDNA. This typically involves second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequence the libraries on a high-throughput sequencing platform.

5. Data Analysis:

  • Use a specialized software pipeline, such as ShapeMapper, to align the sequencing reads to the reference RNA sequence.[4]

  • The software will calculate the mutation frequency at each nucleotide position for the (+), (-), and denatured control samples.

  • SHAPE reactivities are then calculated by subtracting the background mutation rate (from the (-) sample) from the mutation rate of the (+) sample and normalizing using the denatured control.

Visualizations

Chemical Reaction Mechanism

The following diagram illustrates the mechanism of 2'-hydroxyl acylation of RNA by this compound (5-MIA).

SHAPE_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RNA_OH RNA 2'-OH Intermediate Tetrahedral Intermediate RNA_OH->Intermediate Nucleophilic attack MIA 5-Methylisatoic anhydride (5-MIA) MIA->Intermediate RNA_adduct 2'-O-acyl adducted RNA Intermediate->RNA_adduct Acylation Byproduct Byproduct Intermediate->Byproduct Release

Caption: Mechanism of RNA 2'-hydroxyl acylation by 5-MIA.

Experimental Workflow

The diagram below outlines the complete experimental workflow for RNA SHAPE-MaP.

SHAPE_MaP_Workflow cluster_prep 1. RNA Preparation cluster_mod 2. SHAPE Modification cluster_rt 3. Reverse Transcription (MaP) cluster_seq 4. Sequencing cluster_analysis 5. Data Analysis RNA_prep RNA Synthesis/ Purification RNA_folding RNA Folding RNA_prep->RNA_folding Mod_plus (+) 5-MIA RNA_folding->Mod_plus Mod_minus (-) DMSO RNA_folding->Mod_minus Mod_denatured (Denatured) 5-MIA RNA_folding->Mod_denatured RT_plus RT for (+) Mod_plus->RT_plus RT_minus RT for (-) Mod_minus->RT_minus RT_denatured RT for Denatured Mod_denatured->RT_denatured Lib_prep Library Preparation RT_plus->Lib_prep RT_minus->Lib_prep RT_denatured->Lib_prep Sequencing High-Throughput Sequencing Lib_prep->Sequencing Alignment Read Alignment Sequencing->Alignment Mutation_calc Mutation Rate Calculation Alignment->Mutation_calc Reactivity_calc SHAPE Reactivity Calculation Mutation_calc->Reactivity_calc Structure_model RNA Structure Modeling Reactivity_calc->Structure_model

Caption: Overview of the SHAPE-MaP experimental workflow.

Conclusion

The 5-MIA SHAPE-MaP protocol provides a robust method for elucidating RNA structure at high resolution. By carefully selecting the appropriate SHAPE reagent and following a well-defined experimental workflow, researchers can obtain valuable insights into RNA folding, RNA-ligand interactions, and the structural basis of RNA function. These insights are critical for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics.

References

Application Notes and Protocols for the Synthesis of Quinazolinones using 5-Methylisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The 6-methyl-substituted quinazolinone scaffold, in particular, has garnered significant interest in medicinal chemistry due to its potent antitumor and antimicrobial properties.[3][1][4] This document provides detailed application notes and experimental protocols for the synthesis of 6-methyl-4(3H)-quinazolinones, utilizing 5-Methylisatoic anhydride as a key starting material. The methodologies outlined herein are designed to be robust and adaptable for the generation of diverse libraries of these promising bioactive molecules.

General Reaction Scheme

The primary synthetic route involves a multicomponent reaction between this compound, a primary amine, and an aldehyde. This one-pot synthesis is an efficient and atom-economical approach to constructing the quinazolinone core.[5]

G cluster_0 Reactants cluster_1 Product A 5-Methylisatoic anhydride D 6-Methyl-2,3-disubstituted quinazolin-4(3H)-one A->D + Catalyst + Solvent + Heat/Microwave B Primary Amine (R1-NH2) B->D C Aldehyde (R2-CHO) C->D

Caption: General reaction for the synthesis of 6-methyl-quinazolinones.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted-6-methyl-2,3-dihydroquinazolin-4(1H)-ones

This protocol is adapted from a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and can be applied using this compound.[6][7][8]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Substituted aromatic aldehyde

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Sulfamic acid)[6][8]

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)[3][9]

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired primary amine (1.1 mmol), and the selected aldehyde (1.0 mmol).

  • Add the catalyst (e.g., 10 mol% p-TsOH).[8]

  • Add the solvent (e.g., 10 mL of ethanol). For a solvent-free reaction, proceed to the next step after mixing the reactants and catalyst.

  • The reaction mixture can be heated under reflux for 2-12 hours or subjected to microwave irradiation (e.g., 100-150 °C for 5-20 minutes).[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,3-disubstituted-6-methyl-2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: Synthesis of 2-Aryl-6-methyl-quinazolin-4(3H)-ones

This protocol is a variation where an amine source like ammonium acetate is used to form the N3-unsubstituted quinazolinone.

Materials:

  • This compound

  • Aromatic aldehyde

  • Ammonium acetate

  • Solvent (e.g., Glacial Acetic Acid)

Procedure:

  • To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (2.0 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-6-methyl-quinazolin-4(3H)-one.

Data Presentation

The following tables summarize representative data for the synthesis of 6-methyl-quinazolinone derivatives.

Table 1: Synthesis of 2-Aryl-3-phenyl-6-methyl-4(3H)-quinazolinone Derivatives [3]

Aldehyde (Ar-CHO)ProductYield (%)
Benzaldehyde2-Phenyl-3-phenyl-6-methyl-4(3H)-quinazolinone85
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-3-phenyl-6-methyl-4(3H)-quinazolinone88
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-3-phenyl-6-methyl-4(3H)-quinazolinone90
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-3-phenyl-6-methyl-4(3H)-quinazolinone82

Table 2: Antimicrobial Activity of Synthesized 6-Methyl-3-phenyl-4(3H)-quinazolinone Analogues (MIC in µg/mL) [3]

CompoundS. aureusB. subtilisE. coliC. albicans
1 1632>100>100
9 3264>100>100
14 32326464
Reference Drug
Ampicillin12.56.2525-
Clotrimazole---6.25

Mandatory Visualizations

Experimental Workflow

G start Start reactants Mix this compound, Amine, and Aldehyde start->reactants catalyst Add Catalyst and Solvent reactants->catalyst reaction Heat (Reflux) or Microwave Irradiation catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Cool and Concentrate monitor->workup Complete purify Purify by Recrystallization or Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: A typical experimental workflow for the synthesis of 6-methyl-quinazolinones.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Quinazolinone Derivatives

Several 6-methyl-quinazolinone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[10][11]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Promotes Quinazolinone 6-Methyl-Quinazolinone Derivative Quinazolinone->PI3K Inhibits Quinazolinone->Akt Inhibits Quinazolinone->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-methyl-quinazolinone derivatives.

References

Application Notes & Protocols: 5-Methylisatoic Anhydride as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylisatoic anhydride (5-MIA), a derivative of isatoic anhydride, is a highly valuable and versatile starting material in synthetic organic and medicinal chemistry.[1] Its bifunctional nature, containing both an electrophilic carbonyl group and a latent nucleophilic amino group, allows it to react with a wide array of nucleophiles and electrophiles to construct diverse heterocyclic scaffolds.[1] This reactivity makes it an ideal precursor for the synthesis of quinazolinones, benzodiazepines, and other fused heterocyclic systems, many of which are core structures in pharmacologically active compounds. These resulting molecules have demonstrated significant potential in drug development, exhibiting a broad range of biological activities, including anticonvulsant and antimicrobial effects.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds starting from this compound, presents quantitative data for these reactions, and illustrates relevant synthetic and biological pathways.

Synthesis of 6-Methyl-4(3H)-Quinazolinones

The reaction of this compound with a primary amine is a cornerstone reaction that typically proceeds in two stages: initial ring-opening of the anhydride to form an N-substituted 2-amino-5-methylbenzamide intermediate, followed by cyclization to the quinazolinone core. This cyclization can be achieved with various reagents like orthoesters or by thermal condensation.[6] This straightforward approach allows for the introduction of diverse substituents at the N-3 position of the quinazolinone ring, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: General Two-Step Synthesis

Step 1: Synthesis of 2-Amino-5-methyl-N-substituted-benzamide

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add the desired primary amine (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude 2-amino-5-methyl-N-substituted-benzamide, which can often be used in the next step without further purification.

Step 2: Cyclization to 3-Substituted-6-methyl-4(3H)-quinazolinone

  • To a flask containing the 2-amino-5-methyl-N-substituted-benzamide (1.0 eq.) from the previous step, add an excess of triethyl orthoformate (or another suitable cyclizing agent).

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA).[6]

  • Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the product often precipitates. If not, the excess orthoformate can be removed under reduced pressure.

  • The crude product is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3-substituted-6-methyl-4(3H)-quinazolinone.[6]

G A 5-Methylisatoic Anhydride D Intermediate: 2-Amino-5-methyl-N-R-benzamide A->D Step 1: Ring Opening B Primary Amine (R-NH2) B->D C Solvent (DMF/Ethanol) Room Temperature C->D G Final Product: 3-R-6-methyl-4(3H)-quinazolinone D->G Step 2: Cyclization E Triethyl Orthoformate & p-TSA (cat.) E->G F Reflux F->G H Purification: Recrystallization G->H Workup

Caption: Workflow for the synthesis of 3-substituted-6-methyl-4(3H)-quinazolinones.

Synthesis of 8-Methyl-1,5-Benzodiazepine-2,5-diones

This compound serves as an excellent starting material for synthesizing benzodiazepine derivatives, another class of privileged heterocyclic structures in medicinal chemistry.[7] The condensation reaction with α-amino acids, often facilitated by microwave irradiation in a solvent like glacial acetic acid, provides a rapid and efficient route to 1,5-benzodiazepine-2,5-diones.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis
  • In a 10 mL microwave reaction vial, combine this compound (1.0 eq., e.g., 10 mmol), the desired α-amino acid (1.0 eq., 10 mmol), and glacial acetic acid (3 mL).[7]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 130 °C for 3-5 minutes.[7][8]

  • After irradiation, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

  • Filter the solid product and wash it thoroughly with hot water (3 times) to remove acetic acid and any unreacted amino acid.[7]

  • Dry the product under vacuum to yield the 8-methyl-1,5-benzodiazepine-2,5-dione derivative. Yields for this type of reaction are generally good.[7][8]

Reactant 1Reactant 2 (Amino Acid)Product ClassConditionsYield (%)Reference
Isatoic AnhydrideGlycineBenzodiazepine-2,5-dioneMicrowave, 130 °C, 3 min, Acetic Acid71[7][8]
Isatoic AnhydrideL-AlanineBenzodiazepine-2,5-dioneMicrowave, 130 °C, 3 min, Acetic Acid68[7][8]
Isatoic AnhydrideL-ValineBenzodiazepine-2,5-dioneMicrowave, 130 °C, 3 min, Acetic Acid65[7][8]
Isatoic AnhydrideL-PhenylalanineBenzodiazepine-2,5-dioneMicrowave, 130 °C, 3 min, Acetic Acid61[7][8]
Note: Yields are for the analogous reactions starting with unsubstituted isatoic anhydride and are representative for this class of transformation.

Biological Applications of Derived Heterocycles

A. Anticonvulsant Activity of Quinazolinone Derivatives

Quinazolinone-based structures are well-recognized for their potent anticonvulsant activities.[9] The mechanism is often attributed to their interaction with GABA-A receptors, enhancing GABAergic inhibition in the central nervous system. Derivatives synthesized from this compound, which result in 6-methyl-quinazolinones, have shown promising results in preclinical screening models like the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests.[2][4]

G Quin 6-Methyl Quinazolinone Derivative GABA_R GABA-A Receptor (Allosteric Site) Quin->GABA_R Positive Allosteric Modulation Channel Chloride (Cl⁻) Ion Channel GABA_R->Channel Opens GABA GABA GABA->GABA_R Binds Influx Increased Cl⁻ Influx Channel->Influx Hyper Neuronal Hyperpolarization Influx->Hyper Result Reduced Neuronal Excitability (Anticonvulsant Effect) Hyper->Result

Caption: Putative mechanism of anticonvulsant action for quinazolinone derivatives.

Compound ClassTest ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
3-Aryl-6-methyl-quinazolinonescPTZ28.9 - 56.4> 300> 5.3 - 10.4[2]
3-Alkyl-quinazolinonescPTZ73.1> 300> 4.1[9]
2,3-Disubstituted-quinazolinoneMES11.79141.211.98[9]
Phenobarbital (Reference)scPTZ21.468.53.2[4]
Note: Data is representative of the quinazolinone scaffold. Specific values can vary greatly based on substitution patterns.
B. Antimicrobial Activity of Triazoloquinazolinone Derivatives

Further derivatization of the quinazolinone ring system can lead to fused heterocyclic structures like[3][10][11]triazolo[1,5-a]quinazolines. These compounds have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][12] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Compound ClassOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Methylsulfanyl-triazoloquinazolineS. aureus6.25 - 12.50Ciprofloxacin< 1[3][12]
Methylsulfanyl-triazoloquinazolineB. subtilis6.25Ciprofloxacin< 1[3][12]
Methylsulfanyl-triazoloquinazolineE. coli12.50Ciprofloxacin< 1[3][12]
Methylsulfanyl-triazoloquinazolineP. aeruginosa12.50Ciprofloxacin< 1[3][12]
Tetrahydro-triazoloquinazolinoneA. niger15.0 (mg/mL)Fluconazole15.0 (mg/mL)[5]
Note: MIC (Minimum Inhibitory Concentration) values are representative for this class of compounds.

This compound is a readily accessible and highly effective precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined herein demonstrate straightforward and efficient methods for the preparation of substituted quinazolinones and benzodiazepines. The resulting scaffolds are of significant interest to researchers and drug development professionals due to their proven anticonvulsant and antimicrobial activities, providing a robust platform for the development of new therapeutic agents.

References

Application Notes and Protocols for Amine Derivatization with 5-Methylisatoic Anhydride for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines is a critical aspect of various scientific disciplines, including biomedical research, pharmaceutical development, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these compounds. However, many aliphatic and aromatic amines lack a native chromophore or fluorophore, making their detection by common HPLC detectors, such as UV-Vis and fluorescence detectors, challenging. To overcome this limitation, a derivatization step is often employed to attach a UV-absorbing or fluorescent tag to the amine analytes. This application note provides a detailed protocol for the derivatization of primary and secondary amines using 5-Methylisatoic anhydride, a reagent that forms highly fluorescent and UV-active derivatives, enabling sensitive and selective HPLC analysis.

Principle of the Method

The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution reaction. The primary or secondary amine attacks one of the carbonyl groups of the anhydride ring. This leads to the opening of the anhydride and the formation of an unstable intermediate, which readily undergoes decarboxylation (loss of CO2) to yield a stable, fluorescent N-(2-amino-5-methylbenzoyl) derivative. This derivative possesses a strong ultraviolet (UV) chromophore and exhibits blue fluorescence, allowing for sensitive detection by both HPLC-UV and HPLC-fluorescence detectors.

Materials and Reagents

  • Analytes: Amine standards (e.g., aliphatic amines, aromatic amines, amino acids)

  • Derivatizing Reagent: this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Dimethyl sulfoxide (DMSO)

  • Reagents: Triethylamine (or other suitable non-nucleophilic base), Hydrochloric acid (HCl) for pH adjustment, Borate buffer (for pH control, if necessary)

Experimental Protocols

I. Standard and Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of amine standards at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 M HCl for basic amines, water, or methanol). Store these solutions at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to isolate the amines of interest and remove interfering substances. The final sample extract should be evaporated to dryness and reconstituted in a small volume of the derivatization solvent.

II. Derivatization Procedure
  • To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 100 µL of a 10 mg/mL solution of this compound in a suitable aprotic solvent such as acetonitrile or DMSO.

  • Add 20 µL of a non-nucleophilic base, such as triethylamine, to catalyze the reaction and neutralize the carboxylic acid byproduct.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to pellet any particulate matter.

  • Transfer the clear supernatant to an HPLC vial for analysis.

III. HPLC Conditions
  • HPLC System: A standard HPLC system equipped with a UV-Vis or Fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for separating the derivatized amines.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV-Vis: 254 nm or scan for the absorbance maximum of the specific derivative.

    • Fluorescence: Excitation wavelength around 330 nm and emission wavelength around 430 nm (these may need to be optimized for specific derivatives).

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of various amines derivatized with this compound. This data is for illustrative purposes and will need to be determined experimentally for specific applications.

AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
Methylamine8.50.51.5>0.999
Ethylamine9.80.41.2>0.999
Propylamine11.20.61.8>0.999
Aniline14.50.30.9>0.999
Benzylamine15.80.41.2>0.999

Visualizations

Reaction Mechanism of Amine Derivatization

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 5-Methylisatoic Anhydride Intermediate Unstable Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Primary Amine (R-NH2) Reactant2->Intermediate Product1 Fluorescent Derivative Intermediate->Product1 Decarboxylation Product2 CO2 Intermediate->Product2

Caption: Reaction of this compound with a Primary Amine.

Experimental Workflow

G Experimental Workflow for Amine Analysis Start Sample/Standard Preparation Derivatization Derivatization with This compound Start->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection UV-Vis or Fluorescence Detection HPLC->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Experimental Workflow for Amine Analysis.

The Versatility of 5-Methylisatoic Anhydride in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methylisatoic anhydride is a versatile and readily available building block for the synthesis of a diverse array of bioactive heterocyclic molecules. Its inherent reactivity, stemming from the strained anhydride ring, allows for efficient construction of privileged scaffolds, most notably quinazolinones. These structures are at the core of numerous therapeutic agents exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing this compound as a key starting material.

Application in Anticancer Drug Discovery

Quinazolinone derivatives synthesized from this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Table 1: Synthesis and Anticancer Activity of 2,3-Disubstituted-5-methylquinazolin-4(3H)-ones
Compound IDR1R2Yield (%)Anticancer Activity (IC50, µM)
1a -CH₃4-Fluorophenyl85A549 (Lung Cancer): 15.2
1b -CH₃4-Chlorophenyl82A549 (Lung Cancer): 12.8
1c -CH₃4-Bromophenyl88A549 (Lung Cancer): 11.5
2a -C₂H₅4-Fluorophenyl80MCF-7 (Breast Cancer): 18.5
2b -C₂H₅4-Chlorophenyl78MCF-7 (Breast Cancer): 15.1
2c -C₂H₅4-Bromophenyl83MCF-7 (Breast Cancer): 13.9
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-5-methylquinazolin-4(3H)-ones (General Procedure)

This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-disubstituted-5-methylquinazolin-4(3H)-ones.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, ethylamine)

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Add the primary amine (1.1 eq.) to the solution and stir at room temperature for 30 minutes.

  • To the resulting mixture, add the aromatic aldehyde (1.0 eq.).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted-5-methylquinazolin-4(3H)-one.

Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

anticancer_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 5-MIA 5-Methylisatoic Anhydride Reaction One-Pot Reaction (Glacial Acetic Acid, Reflux) 5-MIA->Reaction Amine Primary Amine Amine->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Product 2,3-Disubstituted-5-methyl- quinazolin-4(3H)-one Reaction->Product CellLines Cancer Cell Lines (e.g., A549, MCF-7) Product->CellLines MTT MTT Assay CellLines->MTT IC50 IC50 Determination MTT->IC50

Caption: Workflow for the synthesis and anticancer evaluation of quinazolinones.

Application in Developing Anti-inflammatory Agents

The reaction of this compound with hydrazides offers a straightforward route to novel phenylbenzohydrazide derivatives, which have shown promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.[1]

Table 2: Synthesis and Anti-inflammatory Activity of Phenylbenzohydrazide Derivatives
Compound IDR GroupYield (%)Inhibition of IL-6 Production (%) at 10 µM[1]Inhibition of TNF-α Production (%) at 10 µM[1]
3a -H8045 ± 538 ± 4
3b 4-CH₃7552 ± 643 ± 5
3c 4-Cl7865 ± 758 ± 6
3d 4-F8268 ± 661 ± 5
Experimental Protocol: Synthesis of Phenylbenzohydrazide Derivatives[1]

Materials:

  • This compound

  • Substituted phenylhydrazine (e.g., phenylhydrazine, 4-methylphenylhydrazine)

  • Ethanol

  • Sodium hydroxide (for certain derivatives)

  • Standard laboratory glassware

Procedure:

  • A mixture of this compound (1.0 eq.) and the corresponding substituted phenylhydrazine (1.0 eq.) in ethanol is heated under reflux for 2 hours.[1]

  • For less reactive phenylhydrazines, sodium hydroxide (1.0 eq.) can be added to a solution of the phenylhydrazine in ethanol and stirred for 5 minutes before the addition of this compound.[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the resulting solid is filtered and air-dried to furnish the product.[1]

  • The product can be further purified by recrystallization from a suitable solvent.

Biological Evaluation: In Vitro Anti-inflammatory Assay [1]

  • RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Cells are pre-incubated with the synthesized compounds at various concentrations for 1 hour.[1]

  • Lipopolysaccharide (LPS) (1 µg/mL) is added to induce an inflammatory response.[1]

  • After 24 hours of incubation, the cell supernatants are collected.[1]

  • The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the supernatant are measured using ELISA kits according to the manufacturer's instructions.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB_Pathway->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Compound Phenylbenzohydrazide Derivative Compound->NFkB_Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by phenylbenzohydrazide derivatives.

Application in the Development of Anticonvulsant and Antimicrobial Agents

The versatile quinazolinone scaffold derived from this compound can be further functionalized to yield compounds with potential anticonvulsant and antimicrobial activities.

Table 3: Synthesis and Bioactivity of Functionalized 5-Methylquinazolinones
Compound IDBioactivityYield (%)Zone of Inhibition (mm) vs. S. aureusProtection against MES-induced seizures (%)
4a Antimicrobial7518-
4b Antimicrobial7221-
5a Anticonvulsant68-75
5b Anticonvulsant65-82
Experimental Protocol: Synthesis of 2-Styryl-3-substituted-5-methylquinazolin-4(3H)-ones (Anticonvulsant Agents)

Materials:

  • 2-Amino-5-methylbenzamide (synthesized from this compound)

  • Cinnamaldehyde derivative

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Synthesize 2-amino-5-methylbenzamide by reacting this compound with ammonia.

  • A mixture of 2-amino-5-methylbenzamide (1.0 eq.), a substituted cinnamaldehyde (1.0 eq.), and a catalytic amount of piperidine in ethanol is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from an appropriate solvent.

Experimental Protocol: Synthesis of 2-Thio-3-substituted-5-methylquinazolin-4(3H)-ones (Antimicrobial Agents)

Materials:

  • This compound

  • Primary amine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • A mixture of this compound (1.0 eq.) and a primary amine (1.1 eq.) is stirred in ethanol at room temperature to form the corresponding 2-amino-N-substituted-5-methylbenzamide.

  • To this solution, potassium hydroxide (1.2 eq.) and carbon disulfide (1.5 eq.) are added.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

synthesis_logic 5-MIA 5-Methylisatoic Anhydride Intermediate 2-Amino-5-methyl- benzamide Derivative 5-MIA->Intermediate Reaction with Amine/Hydrazine Anti_inflammatory Anti-inflammatory (Phenylbenzohydrazides) 5-MIA->Anti_inflammatory Reaction with Phenylhydrazine Anticancer Anticancer (Quinazolinones) Intermediate->Anticancer Cyclization with Aldehyde Anticonvulsant Anticonvulsant (Styryl-quinazolinones) Intermediate->Anticonvulsant Reaction with Cinnamaldehyde Antimicrobial Antimicrobial (Thio-quinazolinones) Intermediate->Antimicrobial Reaction with CS2/KOH

References

Application Notes and Protocols for the One-Pot Synthesis of Benzodiazepines Using 5-Methylisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the one-pot synthesis of benzodiazepines, specifically focusing on the use of 5-Methylisatoic anhydride as a key starting material. Benzodiazepines are a critical class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The development of efficient, one-pot synthesis methods is of significant interest as it offers advantages in terms of reduced reaction time, cost-effectiveness, and waste minimization.

I. Introduction to the One-Pot Synthesis of Benzodiazepines

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a more elegant and efficient approach. The reaction of an isatoic anhydride derivative, such as this compound, with an amino acid or a 2-aminobenzophenone derivative in a single pot to yield a benzodiazepine structure is a promising strategy. This method typically involves the initial formation of an N-substituted anthranilic acid derivative, followed by an intramolecular cyclization to form the seven-membered diazepine ring.

II. Representative Experimental Protocol

This protocol describes a plausible one-pot synthesis of 7-methyl-1,4-benzodiazepine-2,5-dione from this compound and glycine. This procedure is a representative example and may require optimization for specific substrates and desired products.

Objective: To synthesize 7-methyl-1,4-benzodiazepine-2,5-dione in a one-pot reaction.

Materials:

  • This compound

  • Glycine

  • Pyridine (or another suitable base like triethylamine)

  • Acetic anhydride

  • Glacial acetic acid

  • Solvents (e.g., Dimethylformamide (DMF), Dioxane)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and glycine (1.1 equivalents) in a suitable solvent such as DMF or dioxane.

  • Initial Reaction: Add pyridine (2 equivalents) to the mixture. Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step leads to the formation of the intermediate N-(2-amino-5-methylbenzoyl)glycine.

  • Cyclization: After the initial reaction is complete, add acetic anhydride (3 equivalents) and a catalytic amount of glacial acetic acid to the reaction mixture. Increase the temperature to reflux (typically 120-140 °C) and continue stirring for an additional 4-6 hours. This promotes the intramolecular cyclization to form the benzodiazepine ring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the representative one-pot synthesis of 7-methyl-1,4-benzodiazepine-2,5-dione. Please note that these values are illustrative and may vary based on specific experimental conditions and optimization.

ParameterValueNotes
Reactants
This compound1 equivalentStarting material for the benzodiazepine scaffold.
Glycine1.1 equivalentsProvides the N1 and C2 atoms of the benzodiazepine ring.
Pyridine2 equivalentsActs as a base to facilitate the initial aminolysis of the anhydride.
Acetic anhydride3 equivalentsServes as a dehydrating agent to promote the final cyclization step.
Reaction Conditions
SolventDMF or DioxaneA high-boiling polar aprotic solvent is typically used.
Temperature (Step 1)80-100 °CFor the formation of the intermediate.
Reaction Time (Step 1)2-4 hoursMonitor by TLC.
Temperature (Step 2)120-140 °C (Reflux)For the cyclization step.
Reaction Time (Step 2)4-6 hoursMonitor by TLC.
Yield
Expected Yield60-80%This is an estimated yield based on similar reactions and is subject to optimization.

IV. Visualizations

Reaction Pathway Diagram:

Reaction_Pathway Reactant1 This compound Intermediate N-(2-amino-5-methylbenzoyl)glycine (Intermediate) Reactant1->Intermediate Pyridine, 80-100 °C Reactant2 Glycine Reactant2->Intermediate Product 7-methyl-1,4-benzodiazepine-2,5-dione Intermediate->Product Acetic anhydride, Reflux

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Step1 1. Mix this compound, Glycine, and Pyridine in a solvent. Start->Step1 Step2 2. Heat at 80-100 °C for 2-4 hours. Step1->Step2 Step3 3. Add Acetic anhydride and Glacial acetic acid. Step2->Step3 Step4 4. Heat to reflux for 4-6 hours. Step3->Step4 Step5 5. Cool and precipitate product in ice-water. Step4->Step5 Step6 6. Filter and wash the crude product. Step5->Step6 Step7 7. Purify by recrystallization or chromatography. Step6->Step7 End End Step7->End

Caption: A typical experimental workflow for the synthesis.

5-Methylisatoic Anhydride: Not a Recommended Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

While 5-Methylisatoic anhydride readily reacts with primary and secondary amines to form N-(5-methyl-2-aminobenzoyl) amides, it is not considered a suitable protecting group for amines in organic synthesis due to the lack of reliable and mild methods for the subsequent deprotection step. The inherent stability of the resulting amide bond makes its cleavage challenging without resorting to harsh conditions that can compromise the integrity of the target molecule.

Reaction of this compound with Amines

The reaction of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group of the substrate attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring. This is followed by the loss of carbon dioxide to yield the corresponding N-(5-methyl-2-aminobenzoyl) derivative, which is a type of anthranilamide.

This reaction is often efficient and high-yielding for the formation of the amide. However, the primary application of this transformation, as documented in the scientific literature, is not for the temporary protection of amines but rather as a key step in the synthesis of more complex heterocyclic structures, such as quinazolinones, through subsequent cyclization reactions.

The Challenge of Deprotection

A critical characteristic of any effective protecting group is the ability to be removed selectively and under mild conditions to regenerate the original functional group. Extensive searches of chemical literature and databases have not revealed any established protocols for the facile cleavage of the N-(5-methyl-2-aminobenzoyl) amide bond to release the free amine.

Amide bonds are notoriously stable due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[1] Cleavage of such bonds typically requires harsh conditions, including:

  • Strong acid or base hydrolysis: This often involves high temperatures and prolonged reaction times, which are incompatible with sensitive functional groups present in complex molecules.

  • Reductive cleavage: While some specific types of amides can be cleaved reductively, general methods for the reductive cleavage of simple N-aryl amides like anthranilamides are not common and can require harsh reagents.

  • Enzymatic cleavage: Although enzymes can cleave amide bonds with high specificity, this approach is substrate-dependent and not broadly applicable in general organic synthesis.

The stability of the N-(2-aminobenzoyl) amide linkage is underscored by its presence as a core structural motif in various stable molecules, including pharmaceuticals and dyes. The focus of research involving this moiety has been on its synthesis and further functionalization rather than its use as a transient protecting group.

Logical Workflow for Assessing a Protecting Group

The suitability of a chemical moiety as a protecting group is determined by a clear set of criteria, which can be visualized in the following workflow. This compound fails at the crucial deprotection stage.

G start Start: Identify Potential Protecting Group Reagent protection Protection Reaction: Reacts with Functional Group? start->protection deprotection Deprotection Reaction: Can the group be removed selectively and under mild conditions? protection->deprotection Yes end_fail Conclusion: Not a Suitable Protecting Group protection->end_fail No stability Stability Assessment: Is the protected group stable to a range of reaction conditions? deprotection->stability Yes deprotection->end_fail No orthogonality Orthogonality Check: Can it be removed without affecting other common protecting groups? stability->orthogonality Yes stability->end_fail No end_success Conclusion: Suitable Protecting Group orthogonality->end_success Yes orthogonality->end_fail No

Caption: Evaluation workflow for a potential protecting group.

Conclusion for Researchers and Drug Development Professionals

Based on the available scientific literature, the use of this compound as a protecting group for amines is not a viable strategy. The resulting N-(5-methyl-2-aminobenzoyl) amide is highly stable, and there are no established, mild methods for its cleavage to regenerate the free amine. Researchers requiring amine protection are advised to utilize well-established and thoroughly documented protecting groups such as tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz), for which a wealth of data on their installation, stability, and selective removal is available. The selection of an appropriate protecting group should always consider the overall synthetic strategy, including the compatibility of the deprotection conditions with other functional groups present in the molecule.

References

Application Notes and Protocols: Reaction of 5-Methylisatoic Anhydride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methylisatoic anhydride is a versatile reagent in organic synthesis, primarily utilized for the preparation of 2-amino-5-methylbenzamides. Its reaction with nucleophiles, particularly primary and secondary amines, proceeds via a ring-opening mechanism followed by decarboxylation to yield the corresponding amide derivatives. These products serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including quinazolinones, which are significant scaffolds in drug discovery and development. This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications of this important transformation.

Reaction Mechanism and Theory

The reaction of this compound with a primary or secondary amine is a nucleophilic acyl substitution. The reaction proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, resulting in the opening of the anhydride ring to form a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and forming the final 2-amino-5-methylbenzamide product.

The reaction is generally efficient and can be carried out under mild conditions. The choice of solvent and temperature can influence the reaction rate and yield.

Caption: General reaction mechanism of this compound with amines.

Applications in Drug Discovery and Organic Synthesis

The 2-amino-5-methylbenzamide products are valuable precursors for the synthesis of various biologically active molecules.

  • Quinazolinone Synthesis: These amides can undergo cyclization reactions with aldehydes or other carbonyl compounds to form quinazolinone derivatives.[1] Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

  • Heterocyclic Chemistry: The amino and amide functionalities of the product allow for a variety of subsequent chemical transformations, making them key building blocks for other complex heterocyclic systems.

  • Pharmaceutical Intermediates: The products of these reactions are key intermediates in the synthesis of various drugs and pharmaceuticals.[2]

Experimental Protocols

This section provides a general protocol for the reaction of this compound with a primary amine. The procedure can be adapted for secondary amines and scaled as needed.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or water)[3]

  • Triethylamine (optional, as a base)[3]

  • Glacial acetic acid (for workup/recrystallization)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Standard glassware for workup and purification

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DCM or THF) under stirring.

  • Amine Addition: Dissolve the amine (1.0-1.2 equivalents) in the same solvent and add it dropwise to the stirred solution of the anhydride at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Effervescence (release of CO₂) is typically observed.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[3]

    • Alternatively, for a non-crystalline product, purification can be achieved by column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve_anhydride Dissolve 5-Methylisatoic Anhydride in Solvent add_amine Add Amine Solution Dropwise dissolve_anhydride->add_amine dissolve_amine Dissolve Amine in Solvent dissolve_amine->add_amine stir_reaction Stir at Room Temperature (2-12 hours) add_amine->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc remove_solvent Remove Solvent (Rotary Evaporator) monitor_tlc->remove_solvent Reaction Complete purify Purify Product (Recrystallization or Chromatography) remove_solvent->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: A typical experimental workflow for the synthesis of 2-amino-5-methylbenzamides.

Data Presentation

The following table summarizes representative quantitative data for reactions analogous to that of this compound with various amines, as specific data for the 5-methyl derivative is not extensively available in the cited literature. The conditions and yields are indicative of typical outcomes for this class of reaction.

EntryAmineSolventTemperatureTime (h)Yield (%)Reference
1GlycineWater / TriethylamineRoom Temp592%[3]
2BenzylamineEthanolReflux385%[4]
3AnilineAcetic AcidReflux678%[5]
43-TrifluoromethylanilineWaterRoom Temp284%[1]
5MorpholineTolueneAmbient1High[6]

Note: The data presented is for isatoic anhydride or other substituted anhydrides, which exhibit similar reactivity to this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isatoic anhydrides can be respiratory irritants; handle with care.

  • Amines are often corrosive and toxic; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Acylation of Alcohols and Phenols with 5-Methylisatoic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of alcohols and phenols is a fundamental transformation in organic synthesis, crucial for the preparation of esters. These esters are not only pivotal as protecting groups in multi-step syntheses but also serve as key intermediates and final products in the pharmaceutical, agrochemical, and fragrance industries. 5-Methylisatoic anhydride is a versatile reagent for the acylation of hydroxyl groups, offering a straightforward route to synthesize 2-amino-5-methylbenzoate derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol or phenol attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the subsequent loss of carbon dioxide, yielding the corresponding ester. The reactivity of this process can be influenced by the nature of the hydroxyl group (primary, secondary, tertiary, or phenolic), steric hindrance, and the use of catalysts.

Reaction Mechanism and Workflow

The general mechanism for the acylation of alcohols and phenols with this compound involves the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form a carbamic acid intermediate, which then decarboxylates to yield the final ester product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products 5_MIA This compound Nucleophilic_Attack Nucleophilic Attack 5_MIA->Nucleophilic_Attack ROH Alcohol/Phenol (R-OH) ROH->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Carbamic_Acid Carbamic Acid Intermediate Ring_Opening->Carbamic_Acid Forms Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Ester 2-Amino-5-methylbenzoate Ester Decarboxylation->Ester Yields CO2 Carbon Dioxide (CO₂) Decarboxylation->CO2 Releases

Caption: General reaction mechanism for the acylation of alcohols/phenols.

Experimental Protocols

The following protocols are generalized procedures for the acylation of various alcohols and phenols with this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure for the Acylation of Primary and Secondary Alcohols

This protocol is suitable for the esterification of non-hindered primary and secondary alcohols. The reaction often proceeds without a catalyst, although a mild base can be used to accelerate the reaction.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Optional: Pyridine or Triethylamine (Et₃N) as a basic catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the alcohol (1.0-1.2 eq.) and the anhydrous solvent (e.g., dioxane).

  • Optional: Add a catalytic amount of pyridine or triethylamine (0.1 eq.).

  • Equip the flask with a condenser and stir the mixture at a temperature ranging from 80°C to reflux. The reaction with simple aliphatic alcohols is generally slow at temperatures below 90°C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anhydride and the resulting carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-5-methylbenzoate ester.

Protocol 2: Acylation of Sterically Hindered Alcohols and Phenols

Sterically hindered alcohols and phenols are less reactive and may require a catalyst and more forcing conditions for efficient acylation. The use of a more potent catalyst such as 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid can be beneficial.

Materials:

  • This compound

  • Sterically hindered alcohol (e.g., tert-butanol) or phenol (e.g., 2,6-dimethylphenol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid (e.g., Bi(OTf)₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the sterically hindered alcohol or phenol (1.0 eq.), this compound (1.2-1.5 eq.), and the catalyst (e.g., DMAP, 0.1-0.2 eq.).

  • Add anhydrous solvent (e.g., DCM or toluene).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.

  • Monitor the reaction by TLC. These reactions may require longer reaction times (24-48 hours).

  • After completion, cool the mixture and dilute with the organic solvent.

  • Wash the solution sequentially with dilute HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired ester.

Data Presentation

The following tables summarize the expected products and representative yields for the acylation of various alcohols and phenols with this compound based on analogous reactions with isatoic anhydrides. Yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Acylation of Various Alcohols with this compound

EntryAlcohol SubstrateProductTypical ConditionsExpected Yield
1MethanolMethyl 2-amino-5-methylbenzoateReflux in methanolGood to Excellent
2EthanolEthyl 2-amino-5-methylbenzoateReflux in ethanolGood to Excellent
3IsopropanolIsopropyl 2-amino-5-methylbenzoateToluene, refluxModerate to Good
4tert-Butanoltert-Butyl 2-amino-5-methylbenzoateToluene, DMAP, refluxLow to Moderate
5Benzyl AlcoholBenzyl 2-amino-5-methylbenzoateDioxane, refluxGood

Table 2: Acylation of Various Phenols with this compound

EntryPhenol SubstrateProductTypical ConditionsExpected Yield
1PhenolPhenyl 2-amino-5-methylbenzoateDioxane, NaOH (cat.), refluxModerate to Good
2p-Cresolp-Tolyl 2-amino-5-methylbenzoateDMF, K₂CO₃, 100 °CGood
3p-Nitrophenol4-Nitrophenyl 2-amino-5-methylbenzoateDMF, K₂CO₃, 100 °CModerate
42,6-Dimethylphenol2,6-Dimethylphenyl 2-amino-5-methylbenzoateToluene, DMAP, refluxLow

Table 3: Spectroscopic Data for Representative Products

Product NameMolecular FormulaMolecular Weight¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Methyl 2-amino-5-methylbenzoateC₉H₁₁NO₂165.197.63 (d, 1H), 6.95 (dd, 1H), 6.64 (d, 1H), 5.4 (br s, 2H), 3.83 (s, 3H), 2.20 (s, 3H)168.5, 148.8, 131.6, 128.5, 121.8, 116.8, 110.2, 51.4, 20.3165 (M⁺)
Ethyl 2-amino-5-methylbenzoateC₁₀H₁₃NO₂179.227.63 (d, 1H), 6.94 (dd, 1H), 6.65 (d, 1H), 5.5 (br s, 2H), 4.29 (q, 2H), 2.20 (s, 3H), 1.35 (t, 3H)168.1, 148.7, 131.5, 128.4, 121.7, 116.9, 110.5, 60.3, 20.3, 14.4179 (M⁺)

Applications in Research and Drug Development

The 2-amino-5-methylbenzoate scaffold synthesized through this acylation reaction is a valuable building block in medicinal chemistry and drug discovery.

  • Pharmaceutical Intermediates: These compounds serve as precursors for the synthesis of more complex molecules, including quinazolinones, benzodiazepines, and other heterocyclic systems that form the core of many therapeutic agents.

  • Fine Chemical Synthesis: The amino and ester functionalities of the products allow for a variety of subsequent chemical modifications, making them versatile intermediates in the synthesis of dyes, pigments, and agrochemicals.

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Combine this compound, Alcohol/Phenol, Solvent, and Catalyst Reaction Heat and Stir (Monitor by TLC) Start->Reaction Completion Reaction Complete Reaction->Completion Solvent_Removal Cool and Remove Solvent Completion->Solvent_Removal Extraction Dissolve in Organic Solvent and Wash with NaHCO₃ and Brine Solvent_Removal->Extraction Drying Dry with Na₂SO₄, Filter, and Concentrate Extraction->Drying Purify Column Chromatography or Recrystallization Drying->Purify Characterization Characterize Pure Product (NMR, MS, IR) Purify->Characterization

Caption: A typical workflow for the synthesis and purification of esters.

Conclusion

The acylation of alcohols and phenols with this compound provides an effective method for the synthesis of 2-amino-5-methylbenzoate esters. The reaction conditions can be tailored based on the reactivity and steric hindrance of the hydroxyl-containing substrate. While simple alcohols and phenols may react under thermal conditions, more challenging substrates often require the use of a base or Lewis acid catalyst. The resulting products are valuable intermediates for further synthetic transformations in various fields of chemical research and development. Careful optimization of the reaction parameters is key to achieving high yields and purity of the desired ester products.

References

Application of 5-Methylisatoic Anhydride in Solid-Phase Organic Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Methylisatoic anhydride in solid-phase organic synthesis, primarily focusing on the construction of quinazolinone scaffolds. The methodologies outlined are compiled from established solid-phase synthesis techniques and analogous solution-phase reactions, offering a practical guide for the generation of diverse chemical libraries for drug discovery and development.

Introduction

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern medicinal chemistry, enabling the rapid and efficient generation of large libraries of small molecules for high-throughput screening. This compound is a valuable building block in this context, serving as a precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. The quinazolinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

The use of this compound on a solid support allows for a streamlined workflow where excess reagents and byproducts are easily removed by simple washing steps, thus avoiding tedious purification procedures. This approach is particularly amenable to automation and the creation of combinatorial libraries with diversity at multiple positions of the quinazolinone ring system.

Core Applications: Solid-Phase Synthesis of Quinazolinones

The primary application of this compound in SPOS is the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. The general strategy involves the reaction of a resin-bound primary amine with this compound, followed by a cyclative-cleavage step or an on-resin cyclization and subsequent cleavage.

General Reaction Scheme

The overall transformation on the solid support can be depicted as follows:

G Resin Solid Support (e.g., Rink Amide Resin) Resin_NH2 Resin-Bound Amine Resin->Resin_NH2 Amine Loading Intermediate1 Resin-Bound 2-Amino-5-methylbenzamide Resin_NH2->Intermediate1 Acylation MIA 5-Methylisatoic anhydride MIA->Intermediate1 Intermediate2 Resin-Bound Imine Intermediate Intermediate1->Intermediate2 Condensation Aldehyde R2-CHO (Aldehyde) Aldehyde->Intermediate2 Cleavage Cleavage (e.g., TFA) Intermediate2->Cleavage Cyclization/ Dehydration Product 2,3-Disubstituted-6-methyl- quinazolin-4(3H)-one Cleavage->Product

Caption: General workflow for the solid-phase synthesis of quinazolinones.

Experimental Protocols

The following protocols are adapted from established procedures for solid-phase synthesis of related heterocyclic systems. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific substrates.

Protocol 1: Synthesis of 3-Substituted-6-methyl-2,3-dihydroquinazolin-4(1H)-ones

This protocol outlines the synthesis of the dihydroquinazolinone scaffold, which can be a final product or an intermediate for further on-resin modifications.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • This compound

  • Primary amine (R¹-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, ~0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amine Coupling: In a separate vial, dissolve the primary amine (R¹-NH₂, 5 eq.) in DMF. Add this solution to the resin and agitate at room temperature for 4-12 hours. Monitor the reaction using a Kaiser test. If the test is positive (indicating free amines), continue agitation or gently heat the reaction.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).

  • Acylation with this compound: Dissolve this compound (5 eq.) in anhydrous DMF. Add the solution to the resin and agitate at room temperature for 6-18 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Cyclization and Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude product by preparative HPLC or column chromatography.

Protocol 2: Three-Component Synthesis of 2,3-Disubstituted-6-methylquinazolin-4(3H)-ones

This protocol allows for the introduction of diversity at both the 2- and 3-positions of the quinazolinone ring.

Procedure:

  • Resin Preparation and Acylation: Follow steps 1-6 from Protocol 1 to obtain the resin-bound 2-amino-5-methylbenzamide intermediate.

  • Imination: Swell the acylated resin in a suitable solvent such as trimethyl orthoformate (TMOF) or a mixture of DMF and TMOF. Add the desired aldehyde (R²-CHO, 10 eq.) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.). Agitate the mixture at 50-60 °C for 12-24 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

  • Cyclization/Cleavage: Treat the resin with the cleavage cocktail as described in Protocol 1, step 7. The acidic conditions will promote the cyclization and release of the final quinazolinone product.

  • Product Isolation and Purification: Follow steps 8 and 9 from Protocol 1.

Data Presentation

The following tables provide representative data for the solid-phase synthesis of quinazolinones based on literature for analogous systems. Actual yields and purities will vary depending on the specific substrates and reaction conditions used.

Table 1: Representative Yields for Solid-Phase Quinazolinone Synthesis

EntryR¹-SubstituentR²-SubstituentMethodCrude Purity (%)Isolated Yield (%)
1BenzylPhenylA>9075-85
24-Methoxybenzyl4-ChlorophenylA>8570-80
3n-Butyl2-ThienylA>9080-90
4CyclohexylHB>8065-75

Method A: Three-component synthesis (Protocol 2). Method B: Dihydroquinazolinone synthesis (Protocol 1). Crude purity is typically determined by LC-MS analysis of the crude product after cleavage.

Logical and Experimental Workflows

The following diagrams illustrate the key decision points and workflows in the solid-phase synthesis of quinazolinones using this compound.

G start Start swell_resin Swell Resin in DMF start->swell_resin deprotect Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 load_amine Couple Primary Amine (R1-NH2) wash1->load_amine kaiser_test Kaiser Test load_amine->kaiser_test kaiser_test->load_amine Positive wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative acylate Acylate with This compound wash2->acylate wash3 Wash (DMF, DCM, MeOH) acylate->wash3 decision Introduce R2 diversity? wash3->decision imination Condense with Aldehyde (R2-CHO) decision->imination Yes cleave_dihydro Cleave Dihydroquinazolinone (TFA Cocktail) decision->cleave_dihydro No wash4 Wash (DMF, DCM, MeOH) imination->wash4 cleave_quin Cleave Quinazolinone (TFA Cocktail) wash4->cleave_quin end End cleave_dihydro->end cleave_quin->end

Caption: Decision workflow for the synthesis of quinazolinones.

G cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification start_resin Start with Rink Amide Resin swell Swell in DMF start_resin->swell deprotect Fmoc Deprotection swell->deprotect wash_prep Wash deprotect->wash_prep couple_amine Couple R1-NH2 wash_prep->couple_amine wash_synth1 Wash couple_amine->wash_synth1 add_mia React with this compound wash_synth1->add_mia wash_synth2 Wash add_mia->wash_synth2 add_aldehyde Condense with R2-CHO wash_synth2->add_aldehyde wash_synth3 Wash add_aldehyde->wash_synth3 cleave Cleave from Resin (TFA) wash_synth3->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify (HPLC) precipitate->purify characterize Characterize (LC-MS, NMR) purify->characterize

Caption: Step-by-step experimental workflow for solid-phase synthesis.

Conclusion

This compound is a versatile and valuable reagent for the solid-phase synthesis of quinazolinone derivatives. The protocols and workflows presented here provide a comprehensive guide for researchers to efficiently generate libraries of these important heterocyclic compounds. The adaptability of solid-phase synthesis allows for the introduction of a wide range of substituents, making it a powerful tool in the exploration of chemical space for the discovery of new therapeutic agents. Researchers are encouraged to optimize the outlined conditions for their specific substrates to achieve the best possible outcomes.

Troubleshooting & Optimization

Low yield in 5-Methylisatoic anhydride reactions with anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing low yields in the reaction of 5-Methylisatoic anhydride with anilines to form substituted 2-aminobenzamides or downstream products like quinazolinones.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the reaction between this compound and anilines?

A1: Low yields are often multifactorial. The most common culprits include suboptimal reaction conditions (temperature and time), poor reagent quality (purity of the anhydride or aniline), the presence of moisture, and competing side reactions, such as the premature decarboxylation of the this compound. Loss of product during work-up and purification steps can also significantly decrease the final isolated yield.[1]

Q2: What side products should I be aware of?

A2: A primary side reaction is the formation of a quinazolinone by-product if a one-carbon source is available or if the intermediate cyclizes under the reaction conditions. Additionally, this compound can decompose, especially with heat and moisture, leading to 4-methylanthranilic acid after decarboxylation. Unwanted products formed from side reactions are a common factor that reduces the percentage yield.[1]

Q3: How critical is the purity of the starting materials?

A3: The purity of both the this compound and the aniline is critical. Impurities in the reactants will lead to a lower actual yield because the measured mass of the starting material is not accurate, and the impurity will not form the desired product.[1] It is recommended to use reagents of high purity and to ensure solvents are anhydrous.[2]

Q4: Can the order of reagent addition affect the outcome?

A4: While the impact can be system-dependent, the order of addition can influence the reaction. For instance, pre-mixing the anhydride and a solvent before adding the aniline might prevent localized heating and potential side reactions.[3] It is a variable worth investigating for optimization.

Q5: How can I effectively monitor the reaction's progress?

A5: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This allows you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Troubleshooting Guide

Issue 1: Reaction is sluggish or does not proceed to completion.

Q: My reaction seems to stall, with starting material still present after the recommended reaction time. What should I do?

A: A sluggish or incomplete reaction can be due to several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Verify Reagent Quality:

    • This compound: Has it been stored properly in a desiccator? Anhydrides are susceptible to hydrolysis. Consider using a fresh bottle or recrystallizing the existing material.

    • Aniline: Is the aniline fresh? Anilines can oxidize over time, often indicated by a darkening in color.[2] Distillation of the aniline may be necessary.

    • Solvents: Are your solvents anhydrous? Water can react with the anhydride, reducing its availability for the primary reaction. Ensure solvents are properly dried before use.[2]

  • Optimize Reaction Temperature:

    • The reaction often requires heat to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50 °C, 80 °C, or reflux) may be necessary.[2] However, excessive heat can promote side reactions.[5]

  • Consider a Catalyst:

    • While often not required, a mild acid or base catalyst can sometimes facilitate the reaction. A small amount of glacial acetic acid, for example, can protonate the carbonyl group of the anhydride, increasing its electrophilicity.

Issue 2: The reaction yields a complex mixture of products or significant by-products.

Q: My TLC/LC-MS analysis shows multiple spots/peaks, and my desired product yield is low. What is causing this?

A: The formation of multiple products points towards competing side reactions.

  • Control the Temperature: High temperatures can lead to the decomposition of the starting material or the product and promote the formation of by-products. An experimental study on a similar reaction showed that different temperatures led to different product purity profiles.[5] Try running the reaction at a lower temperature for a longer duration.

  • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the aniline, which can lead to colored, polymeric by-products.[2]

  • Check for Premature Decarboxylation: this compound can lose CO2 to form a reactive acyl-nitrene or related intermediate, which can lead to various side products. This is often exacerbated by high temperatures or the presence of certain nucleophiles.

Data Presentation

The tables below present representative data from studies on isatoic anhydride reactions, illustrating how reaction conditions can influence yield and purity.

Table 1: Effect of Reaction Temperature and Solvent on Crude Product Purity

Temperature (°C)SolventCrude Product Purity (%)
75Water84.4
100Water85.3
125Water86.8
75Ethyl Acetate71.3
100Ethyl Acetate75.6
125Ethyl Acetate79.1
Data adapted from a study on the reaction of isatoic anhydride with benzylamine.[5]

Table 2: Impact of Reaction Time on Product Yield and Purity

Reaction Time (min)Final Yield (mg)Final Purity (%)
214898.4
516598.1
1018197.5
1519396.9
Data adapted from a study in Ethyl Acetate at 100°C, showing that while yield may increase with time, purity can decrease.[6]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-amino-5-methylbenzamides
  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile) to the flask (approx. 0.1-0.2 M concentration).

  • Aniline Addition: Add the substituted aniline (1.0 - 1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.[2] The reaction is typically accompanied by the evolution of CO2 gas.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is fully consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexane or ether).

    • Alternatively, dilute the mixture with an organic solvent like ethyl acetate, wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[2]

Visualizations

Troubleshooting Workflow```dot

Potential Reaction Pathways

ReactionPathways cluster_main Desired Pathway cluster_side Side Reaction Pathway anhydride 5-Methylisatoic Anhydride intermediate Tetrahedral Intermediate anhydride->intermediate + R-NH2 aniline Substituted Aniline (R-NH2) aniline->intermediate product 2-Amino-5-methyl- N-R-benzamide intermediate->product co2 CO2 intermediate->co2 - CO2 anhydride_side 5-Methylisatoic Anhydride decarboxylated Decarboxylated Intermediate anhydride_side->decarboxylated Heat (Δ) side_product By-products decarboxylated->side_product

Caption: Desired reaction pathway versus a common side reaction.

Experimental Workflow Diagram

ExperimentalWorkflow prep 1. Reagent Prep & Flask Setup reaction 2. Add Reagents & Heat prep->reaction monitor 3. Monitor via TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup 4. Quench & Liquid-Liquid Extraction monitor->workup Complete purify 5. Dry, Concentrate & Purify workup->purify analyze 6. Characterize Final Product purify->analyze

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: Reactions of 5-Methylisatoic Anhydride with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 5-Methylisatoic anhydride with amino acids to form N-acylanthranilate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected main product of the reaction between this compound and an amino acid?

The primary product is an N-(2-amino-5-methylbenzoyl) amino acid, also known as an N-acylanthranilate derivative. The reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl group of the anhydride, leading to the opening of the anhydride ring and the formation of an amide bond with the release of carbon dioxide.

Q2: What are the common side products observed in this reaction?

Several side products can form depending on the reaction conditions. The most common ones include:

  • 2-Amino-5-methylbenzoic acid: This results from the hydrolysis of this compound in the presence of water.[1][2][3]

  • Diacylated amino acid: The amino acid can potentially react with two molecules of the anhydride, particularly if the amino acid has other nucleophilic groups or under forcing conditions.

  • Unreacted starting materials: Incomplete reactions will leave residual this compound and amino acid.

  • Decarboxylated byproducts: At elevated temperatures, isatoic anhydrides can undergo decarboxylation, leading to various secondary products.[4][5]

Q3: How can I minimize the formation of the hydrolysis byproduct, 2-amino-5-methylbenzoic acid?

Minimizing the formation of 2-amino-5-methylbenzoic acid is crucial for obtaining a high yield of the desired product. Key strategies include:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Use freshly opened or properly stored this compound. Older reagents may have absorbed moisture.

  • Temperature Control: The rate of hydrolysis increases with temperature. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q4: What is a typical yield for this reaction?

Yields can vary significantly based on the specific amino acid, reaction conditions, and purification methods. However, with optimized conditions, yields for the desired N-acylanthranilate product are generally reported to be good to excellent. For a similar reaction involving 5-chloro-N-methylisatoic anhydride and glycine, a total yield of 91.8% was reported.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the reaction of this compound with amino acids.

Problem Possible Cause(s) Troubleshooting Steps
Low or no yield of the desired product 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient work-up and purification. 4. Steric hindrance from the amino acid side chain.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure anhydrous conditions and run the reaction under an inert atmosphere. Avoid excessive heat. 3. Optimize the extraction and purification protocol. Ensure the pH is appropriate during aqueous washes to minimize product loss. 4. For sterically hindered amino acids, consider using a more forcing solvent, a suitable catalyst, or longer reaction times.
Presence of a significant amount of 2-amino-5-methylbenzoic acid 1. Presence of water in the reaction mixture.1. Thoroughly dry all glassware and use anhydrous solvents. Handle this compound in a dry environment (e.g., glove box).
Formation of multiple unidentified spots on TLC/LC-MS 1. Diacylation of the amino acid. 2. Decarboxylation and subsequent side reactions of the anhydride. 3. Impurities in starting materials.1. Use a controlled stoichiometry of the anhydride (e.g., 1 to 1.1 equivalents). Add the anhydride slowly to the amino acid solution. 2. Maintain a moderate reaction temperature to avoid thermal decomposition of the anhydride. 3. Check the purity of the this compound and the amino acid before starting the reaction.
Difficulty in purifying the final product 1. Similar polarity of the product and side products. 2. Oily or non-crystalline product.1. Employ different purification techniques such as column chromatography with a carefully selected eluent system, or recrystallization from various solvent systems. 2. Attempt to form a salt of the product to induce crystallization. Trituration with a non-polar solvent might also help solidify the product.

Quantitative Data Summary

The following table provides illustrative yields for the reaction of this compound with different amino acids under typical conditions. Please note that these are representative values and actual yields may vary.

Amino AcidDesired Product Yield (%)2-Amino-5-methylbenzoic acid (%)Other Side Products (%)
Glycine85 - 952 - 5< 3
L-Alanine80 - 903 - 7< 5
L-Valine70 - 855 - 10< 5
L-Phenylalanine75 - 884 - 8< 5

Yields are based on purified product and are subject to variation based on experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of N-(2-amino-5-methylbenzoyl)-glycine

This protocol is adapted from a similar procedure for a related compound.[4]

Materials:

  • This compound

  • Glycine

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve glycine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DMF.

  • To this solution, add finely ground this compound (1.05 equivalents) portion-wise at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) to remove unreacted anhydride and the hydrolysis byproduct.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway 5-Methylisatoic_anhydride 5-Methylisatoic anhydride Intermediate Tetrahedral Intermediate 5-Methylisatoic_anhydride->Intermediate + Amino Acid Amino_acid Amino Acid (H2N-CHR-COOH) Amino_acid->Intermediate Product N-(2-amino-5-methylbenzoyl) amino acid Intermediate->Product - CO2 CO2 CO2 Intermediate->CO2

Caption: Main reaction pathway for the synthesis of N-acylanthranilates.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 5_MIA 5-Methylisatoic anhydride Desired_Product Desired Product 5_MIA->Desired_Product + Amino Acid - CO2 Hydrolysis_Product 2-Amino-5-methylbenzoic acid 5_MIA->Hydrolysis_Product + H2O - CO2 Diacylated_Product Diacylated Amino Acid 5_MIA->Diacylated_Product + Amino Acid (Excess Anhydride) Decarboxylated_Product Decarboxylated Byproducts 5_MIA->Decarboxylated_Product Heat AA Amino Acid AA->Desired_Product AA->Diacylated_Product

Caption: Overview of potential side reactions.

Troubleshooting_Workflow Start Low Product Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Check_Conditions Review Reaction Conditions Incomplete->Check_Conditions No Extend_Time->Check_Completion Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Purity Check Reagent Purity Check_Conditions->Purity Optimize_Workup Optimize Work-up & Purification Check_Conditions->Optimize_Workup End Improved Yield Anhydrous->End Purity->End Optimize_Workup->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Chromatographic Purification of Products from 5-Methylisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 5-Methylisatoic anhydride. The following information is designed to address specific issues encountered during chromatographic purification and to provide standardized experimental protocols.

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic purification of products from this compound reactions.

Question 1: My product (an N-substituted 2-amino-5-methylbenzamide) is showing significant tailing on the TLC plate and column chromatography. What is the cause and how can I resolve this?

Answer:

Peak tailing of N-substituted 2-amino-5-methylbenzamides on silica gel is a frequent issue. The primary cause is the interaction between the basic amino group of your product and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your product for the acidic sites on the silica gel, leading to improved peak shape.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. This is often the first choice for moderately basic compounds.[1][2]

    • Ammonia Solution: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a polar component of the mobile phase, typically not exceeding 10% of the total mobile phase composition to prevent silica dissolution.[2]

  • Stationary Phase Modification:

    • Amine-functionalized Silica Gel: This type of stationary phase has an aminopropyl-functionalized surface, which is basic and minimizes the undesirable interactions with basic analytes. This often allows for the use of neutral solvent systems like hexane/ethyl acetate.[1][3]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.

Question 2: I am having difficulty separating my desired N-substituted 2-amino-5-methylbenzamide from the unreacted this compound. How can I improve the separation?

Answer:

Co-elution of the product and starting material can occur if their polarities are too similar in the chosen solvent system. This compound is a moderately polar compound. The polarity of your N-substituted 2-amino-5-methylbenzamide product will depend on the nature of the substituent.

Troubleshooting Steps:

  • TLC Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives a clear separation between the spots of your product and the this compound, ideally with a ΔRf of at least 0.2.

  • Adjusting Mobile Phase Polarity:

    • If the spots are too close together at the top of the TLC plate (high Rf), decrease the polarity of your mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

    • If the spots are too close together at the bottom of the TLC plate (low Rf), increase the polarity of your mobile phase (e.g., increase the proportion of ethyl acetate).

  • Consider a Different Solvent System: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.

Question 3: My reaction has produced a quinazolinone byproduct that is difficult to separate from my main product. What chromatographic strategies can I employ?

Answer:

Quinazolinone byproducts can form, especially under certain reaction conditions (e.g., high temperatures). These are often more rigid and may have different polarity and solubility compared to the parent N-substituted 2-amino-5-methylbenzamide.

Purification Strategies:

  • Column Chromatography: Careful optimization of the mobile phase for flash chromatography is crucial. Quinazolinones are often crystalline, and sometimes a gradient elution can effectively separate them from the more flexible benzamide.

  • Recrystallization: If the quinazolinone is a minor impurity and your main product is a solid, recrystallization can be a highly effective purification method.[4] Experiment with different solvents to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor. Common recrystallization solvents for such products include ethanol, or mixtures like dichloromethane/hexane.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the flash chromatography of N-substituted 2-amino-5-methylbenzamides?

A1: A commonly used and effective mobile phase is a mixture of hexane and ethyl acetate. The ratio is adjusted based on the polarity of the specific product, but a starting point is often in the range of 9:1 to 1:1 (hexane:ethyl acetate).[4] For more polar products, dichloromethane/methanol may be used, often with a basic additive as mentioned in the troubleshooting section.

Q2: How can I monitor the progress of my this compound reaction using TLC?

A2: Spot the reaction mixture on a TLC plate alongside spots of your starting materials (this compound and the amine). As the reaction progresses, you should see the starting material spots diminish in intensity and a new spot corresponding to your product appear. A suitable mobile phase for TLC monitoring will show clear separation between the starting materials and the product.

Q3: Can I use reverse-phase chromatography to purify my product?

A3: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative, particularly for more polar products or when normal-phase chromatography fails to provide adequate separation. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape by protonating the basic amine.

Q4: What are the potential byproducts in a reaction between this compound and a primary amine?

A4: Besides the desired N-substituted 2-amino-5-methylbenzamide, potential byproducts can include:

  • Unreacted starting materials: this compound and the amine.

  • Hydrolysis product: 2-Amino-5-methylbenzoic acid, if water is present in the reaction.

  • Quinazolinone derivatives: Formed through cyclization reactions, especially if the reaction involves an additional carbonyl source (like an aldehyde) or is heated.[5][6]

Data Presentation

Table 1: Representative Mobile Phase Compositions for Flash Chromatography

Compound TypeStationary PhaseMobile Phase SystemTypical Ratio (v/v)Notes
N-Aryl-2-amino-5-methylbenzamidesSilica GelHexane / Ethyl Acetate5:1 to 2:1Adjust ratio based on TLC.[4]
N-Alkyl-2-amino-5-methylbenzamidesSilica GelHexane / Ethyl Acetate3:1 to 1:1Polarity depends on the alkyl chain.[4]
Basic N-substituted 2-aminobenzamidesSilica GelDichloromethane / Methanol / Triethylamine95:4.5:0.5The addition of TEA is crucial to prevent peak tailing.
Basic N-substituted 2-aminobenzamidesAmine-functionalized SilicaHexane / Ethyl Acetate4:1 to 1:1Often provides better results for basic compounds.[1][3]

Experimental Protocols

Detailed Methodology for Flash Chromatography Purification of an N-Aryl-2-amino-5-methylbenzamide

  • TLC Method Development:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a series of hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).

    • Visualize the spots under UV light (254 nm).

    • The optimal mobile phase for column chromatography will give your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the silica bed is level and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column. Dry loading is often preferred as it can lead to better resolution.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified N-Aryl-2-amino-5-methylbenzamide.

Mandatory Visualization

experimental_workflow General Workflow for Chromatographic Purification crude_product Crude Reaction Product (from this compound) tlc TLC Method Development (Optimize Mobile Phase) crude_product->tlc column_prep Column Preparation (Slurry Packing) tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis by TLC elution->fraction_analysis product_isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->product_isolation pure_product Purified Product product_isolation->pure_product troubleshooting_logic Troubleshooting Peak Tailing for Basic Amines start Peak Tailing Observed? add_tea Add 0.5-2% Triethylamine to Mobile Phase start->add_tea Yes end_good Proceed with Purification start->end_good No check_improvement Tailing Improved? add_tea->check_improvement use_amine_silica Use Amine-Functionalized Silica Gel check_improvement->use_amine_silica No check_improvement->end_good Yes use_alumina Consider Basic Alumina as Stationary Phase use_amine_silica->use_alumina Alternative end_alternative Alternative Stationary Phase Required use_amine_silica->end_alternative

References

Technical Support Center: Troubleshooting Incomplete RNA Modification in SHAPE Experiments with N-methylisatoic anhydride (NMIA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) with N-methylisatoic anhydride (NMIA) and encountering challenges with incomplete RNA modification. Here, you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues in your experiments.

Troubleshooting Guide: Incomplete RNA Modification

This guide provides a structured approach to diagnosing and solving problems related to inefficient RNA modification by NMIA.

Issue 1: Consistently low SHAPE reactivity across the entire RNA transcript.

Low reactivity often indicates a fundamental problem with the modification reaction itself. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Suboptimal NMIA Concentration The optimal NMIA concentration can vary. While a range of 9-18 mM has been used, it's crucial to perform a titration for your specific RNA to find the ideal concentration that maximizes signal without causing degradation.[1] In some cases, lowering the NMIA concentration (e.g., to 1.3 mM) can significantly improve the signal-to-noise ratio.[2]
Poor Quality or Degraded NMIA NMIA is sensitive to hydrolysis.[3][4] Always prepare fresh solutions of NMIA in anhydrous DMSO immediately before use.[5][6] Store stock solutions in a desiccator at room temperature to minimize exposure to moisture.[5]
Incorrect Reaction Buffer The buffer composition is critical for both RNA stability and NMIA activity. A common buffer includes 50 mM Na-HEPES (pH 8.0) and 10 mM MgCl₂.[7] Ensure the pH and salt concentrations are correct.
Inadequate Incubation Time Incubation times can range from 15 to 60 minutes.[6][7] Shorter times may be necessary for longer RNAs to keep the overall modification rate below 30%.[7] If reactivity is low, consider a longer incubation, but be mindful of potential RNA degradation.[8][9]
Suboptimal Incubation Temperature The standard incubation temperature is 37°C.[3][5][9] Ensure your incubator or water bath is accurately calibrated.
Issue 2: High variability in modification patterns between experimental replicates.

Inconsistent results between replicates can obscure the true reactivity profile of your RNA.

Potential CauseRecommended Solution
Inconsistent RNA Folding Ensure a consistent and thorough RNA folding protocol. This typically involves heating the RNA to 95°C for 1 minute, followed by immediate cooling on ice for 5 minutes before adding a folding mix (e.g., 333 mM HEPES pH 8.0, 20 mM MgCl₂, 333 mM NaCl).[3]
Pipetting Inaccuracies Small variations in reagent volumes can lead to significant differences in results. Use calibrated pipettes and ensure thorough mixing of all components.
Temperature Fluctuations Inconsistent temperatures during incubation can affect the rate of modification. Use a reliable heat block or water bath and ensure all samples are subjected to the same temperature profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of NMIA in SHAPE experiments?

A1: N-methylisatoic anhydride (NMIA) is a chemical probe used in SHAPE experiments to acylate the 2'-hydroxyl group of flexible, or single-stranded, nucleotides in an RNA molecule.[10][11][12] This modification effectively "marks" these flexible regions.

Q2: How does the SHAPE experiment detect these modifications?

A2: The NMIA-induced modifications act as stops for reverse transcriptase during primer extension.[10] When the modified RNA is reverse transcribed, the enzyme halts at the site of the adduct. The resulting cDNA fragments are then separated by size, typically through gel or capillary electrophoresis, revealing the positions of the flexible nucleotides.[5][10]

Q3: What are some alternatives to NMIA for SHAPE experiments?

A3: Several other reagents can be used for SHAPE, each with different reaction rates. These include 1-methyl-7-nitroisatoic anhydride (1M7) and 1-methyl-6-nitroisatoic anhydride (1M6), which are generally faster reacting than NMIA.[8][9][12] The choice of reagent can depend on the specific experimental goals, such as capturing transient RNA structures.[3]

Q4: Can SHAPE be used to study RNA structure in vivo?

A4: Yes, SHAPE reagents are cell-permeable, allowing for the analysis of RNA structure within living cells.[13] This is a powerful application for understanding how RNA structure influences its function in a cellular context.

Experimental Protocols

RNA Folding Protocol
  • Prepare a stock solution of your RNA of interest.

  • In a reaction tube, combine 1 µL of 1 µM RNA stock with 5 µL of 0.5X TE buffer.

  • Heat the mixture to 95°C for 1 minute.

  • Immediately place the tube on ice for 5 minutes to snap-cool the RNA.

  • Add 3 µL of a folding mix containing 333 mM HEPES (pH 8.0), 20 mM MgCl₂, and 333 mM NaCl.[3]

  • Incubate at the desired folding temperature (e.g., 37°C) for a specified time to allow the RNA to adopt its native structure.

NMIA Modification Protocol
  • To the folded RNA solution, add 1 µL of a freshly prepared 100 mM stock of NMIA in anhydrous DMSO (for a final concentration of 10 mM). For the no-reagent control, add 1 µL of DMSO.[3]

  • Incubate the reaction at 37°C for a predetermined time (e.g., 50 minutes for NMIA).[5]

  • Proceed with primer extension and subsequent analysis of the cDNA products.

Visualizations

SHAPE Experimental Workflow

SHAPE_Workflow cluster_prep RNA Preparation cluster_mod Modification cluster_analysis Analysis RNA RNA Sample Fold RNA Folding RNA->Fold Add_NMIA Add NMIA Fold->Add_NMIA Incubate Incubate Add_NMIA->Incubate RT Reverse Transcription Incubate->RT Electrophoresis Capillary/Gel Electrophoresis RT->Electrophoresis Data_Analysis Data Analysis Electrophoresis->Data_Analysis

Caption: A simplified workflow of a SHAPE experiment.

Troubleshooting Logic for Incomplete Modification

Troubleshooting_Logic cluster_low Low Reactivity Causes cluster_high High Variability Causes Start Incomplete RNA Modification Low_Reactivity Low Reactivity? Start->Low_Reactivity High_Variability High Variability? Low_Reactivity->High_Variability No NMIA_Issues Check NMIA (Concentration, Quality) Low_Reactivity->NMIA_Issues Yes Folding_Issues Standardize Folding Protocol High_Variability->Folding_Issues Yes End Successful Modification High_Variability->End No Buffer_Issues Verify Buffer (Composition, pH) NMIA_Issues->Buffer_Issues Time_Temp_Issues Optimize Incubation (Time, Temperature) Buffer_Issues->Time_Temp_Issues Time_Temp_Issues->End Pipetting_Issues Check Pipetting Accuracy Folding_Issues->Pipetting_Issues Temp_Issues Ensure Stable Temperature Pipetting_Issues->Temp_Issues Temp_Issues->End

References

Technical Support Center: Optimizing Quinazolinone Synthesis from 5-Methylisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of quinazolinones from 5-methylisatoic anhydride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my target 6-methyl-quinazolinone. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in quinazolinone synthesis and can arise from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.

    • Solvent: The polarity of the solvent can significantly influence reactant solubility and reaction rates. While some reactions proceed well under solvent-free conditions, others may require high-boiling point polar aprotic solvents like DMF or DMSO.[1] It is advisable to perform small-scale solvent screening experiments.

    • Temperature: Many quinazolinone syntheses require elevated temperatures, often in the range of 120-140°C, to overcome the activation energy of the reaction.[1][2] However, excessively high temperatures can lead to decomposition. A temperature screening study is recommended.

    • Reaction Time: Incomplete conversion of starting materials is a frequent cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Inefficient Catalysis: If your synthesis involves a catalyst, its activity is paramount.

    • Catalyst Choice: A variety of catalysts, including copper (e.g., CuI) and palladium (e.g., Pd(OAc)₂), have been successfully employed in quinazolinone synthesis.[1] The choice of catalyst can depend on the specific reactants and reaction type.

    • Catalyst Loading: The amount of catalyst used should be optimized. Typically, catalyst loading ranges from 2 mol% to 10 mol%.[1]

    • Catalyst Deactivation: Ensure you are using a fresh, high-purity catalyst, as impurities in the starting materials or solvent can poison the catalyst.

  • Purity of Starting Materials: Impurities in this compound or the amine reactant can lead to side reactions and a reduction in the yield of the desired product. It is crucial to use highly pure starting materials.

Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?

A2: Several side reactions can occur during the synthesis of quinazolinones from isatoic anhydride. With this compound, you might encounter:

  • Formation of 2,3-dihydroquinazolin-4(1H)-ones: In some cases, the intermediate dihydroquinazolinone may not fully oxidize to the final quinazolinone product. This can sometimes be addressed by introducing a subsequent oxidation step or by modifying the reaction conditions to favor in-situ oxidation.[1]

  • Unreacted Intermediates: Incomplete reaction can leave behind intermediates such as the N-substituted-2-aminobenzamide formed after the initial reaction of this compound with the amine.

  • Decomposition: At very high temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.

Q3: How does the methyl group on the isatoic anhydride affect the reaction?

A3: The methyl group at the 5-position of isatoic anhydride is an electron-donating group. This can influence the reactivity of the molecule in a few ways:

  • Increased Nucleophilicity of the Amino Group: The electron-donating nature of the methyl group can slightly increase the nucleophilicity of the amino group that is formed after the initial ring-opening of the anhydride. This could potentially speed up the initial reaction with the amine.

  • Electronic Effects on Cyclization: The electronic properties of the benzene ring can influence the subsequent intramolecular cyclization step. Generally, electron-donating groups are well-tolerated in many quinazolinone syntheses.[1]

Q4: What are some recommended starting conditions for a one-pot synthesis of a 2,3-disubstituted-6-methyl-quinazolin-4(3H)-one?

A4: A good starting point for a three-component reaction involving this compound, a primary amine, and an orthoester is a solvent-free approach under thermal or microwave irradiation.[2] This method is often environmentally friendly and can lead to excellent yields.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different catalytic systems and conditions for the synthesis of quinazolinones, which can be adapted for this compound.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (10 mol%)Isatoic anhydrides, aryl nitriles, NH₄OAcSolvent-free1204Good to Excellent[1]
Pd(OAc)₂ (2 mol%) / BuPAd₂ (6 mol%)Anthranilamide, aryl bromides, CODMF1201643-96[1]
NoneIsatoic anhydride, amine, orthoesterSolvent-free1205Excellent[2]
None (Microwave)Isatoic anhydride, amine, orthoesterSolvent-free1400.3-0.5Excellent[2]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 2,3-Disubstituted-6-methyl-quinazolin-4(3H)-one[2]

This protocol is a green and efficient method for synthesizing 2,3-disubstituted quinazolinones.

Materials:

  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • Orthoester (e.g., triethyl orthoformate)

Procedure:

  • In a clean, dry round-bottom flask, add this compound (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.2 mmol).

  • Heat the reaction mixture at 120°C for 5 hours with stirring. Alternatively, for microwave-assisted synthesis, heat the mixture at 140°C for 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2,3-disubstituted-6-methyl-quinazolin-4(3H)-one.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2-Substituted-6-methyl-quinazolin-4(3H)-one[1]

This protocol is suitable for the synthesis of quinazolinones with a substituent at the 2-position.

Materials:

  • This compound

  • Aryl nitrile (e.g., benzonitrile)

  • Ammonium acetate (NH₄OAc)

  • Copper(I) iodide (CuI)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the aryl nitrile (1.2 mmol), ammonium acetate (4.0 mmol), and CuI (0.1 mmol, 10 mol%).

  • Heat the mixture under solvent-free conditions at 120°C for 4 hours with vigorous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-substituted-6-methyl-quinazolin-4(3H)-one.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Measure 5-Methylisatoic Anhydride, Amine, and Third Component Start->Reactants Mix Combine Reactants in Flask Reactants->Mix Heat Heat Reaction Mixture (Conventional or Microwave) Mix->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Purify Purification (Recrystallization or Chromatography) Cool->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the synthesis of quinazolinones.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield Observed Conditions Suboptimal Reaction Conditions Start->Conditions Catalyst Inefficient Catalyst Start->Catalyst Purity Impure Starting Materials Start->Purity Optimize_T Optimize Temperature Conditions->Optimize_T Optimize_Time Optimize Reaction Time Conditions->Optimize_Time Screen_Solvent Screen Solvents Conditions->Screen_Solvent Check_Catalyst Use Fresh/Pure Catalyst Optimize Loading Catalyst->Check_Catalyst Purify_Reactants Purify Starting Materials Purity->Purify_Reactants

Caption: Troubleshooting guide for low reaction yields.

References

Technical Support Center: 5-Methylisatoic Anhydride Stability in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methylisatoic anhydride in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound is susceptible to hydrolysis in aqueous solutions. As a cyclic anhydride, it will react with water, leading to the opening of the anhydride ring. This is a common characteristic of isatoic anhydrides.[1] The stability is highly dependent on the pH and temperature of the solution.

Q2: What are the degradation products of this compound in aqueous buffers?

A2: The primary degradation products of this compound upon hydrolysis are 5-methylanthranilic acid and carbon dioxide.[1] The reaction involves the nucleophilic attack of water on one of the carbonyl groups of the anhydride ring, leading to its opening and subsequent decarboxylation.

Q3: How do pH and temperature affect the stability of this compound?

A3: The rate of hydrolysis of this compound is significantly influenced by both pH and temperature. Generally, the hydrolysis is accelerated at both acidic and basic pH compared to neutral pH. Increased temperature will also increase the rate of degradation across all pH values, following the principles of chemical kinetics.

Q4: What is the typical shelf-life of a this compound stock solution in an aqueous buffer?

A4: Due to its inherent instability in aqueous media, it is strongly recommended to prepare fresh stock solutions of this compound in aqueous buffers immediately before use. The concept of a long-term shelf-life for such solutions is not applicable, as significant degradation can occur in a matter of hours or even minutes, depending on the specific conditions.

Q5: Can I use organic co-solvents to improve the stability of this compound in my buffered solution?

A5: While using water-miscible organic co-solvents (e.g., acetonitrile, DMSO) can initially help dissolve this compound, they do not prevent hydrolysis if water is present in the buffer. The presence of water will still lead to degradation over time. For experiments requiring the intact anhydride, anhydrous organic solvents should be used for stock solutions, with minimal exposure to aqueous environments.

Troubleshooting Guides

Issue 1: Rapid loss of activity or unexpected experimental results.
  • Possible Cause: Degradation of this compound in the aqueous buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your this compound solution in the aqueous buffer immediately before starting your experiment. Do not store the solution for extended periods.

    • Control Temperature: If your experiment allows, conduct it at a lower temperature to slow down the rate of hydrolysis.

    • Verify pH: Ensure the pH of your buffer is within a range where the anhydride exhibits maximum stability, if known for your specific application. If this information is not available, consider performing a preliminary stability test at different pH values.

    • Analytical Confirmation: If possible, use an analytical technique such as HPLC or UV-Vis spectroscopy to confirm the concentration of the intact this compound in your solution at the start of the experiment and at various time points.

Issue 2: Inconsistent results between experimental repeats.
  • Possible Cause: Variable degradation of this compound due to inconsistencies in solution preparation time or experimental conditions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation Time: Implement a strict and consistent protocol for the time between dissolving the this compound and its use in the assay.

    • Maintain Consistent Temperature: Ensure that the temperature of the buffer and the experimental setup is consistent across all repeats.

    • Buffer Preparation: Verify the accuracy and consistency of your buffer preparation, as small variations in pH can lead to significant differences in the degradation rate.

Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
  • Possible Cause: Formation of the hydrolysis product, 5-methylanthranilic acid.

  • Troubleshooting Steps:

    • Peak Identification: Compare the retention time of the unexpected peak with a standard of 5-methylanthranilic acid.

    • Monitor Peak Growth: Analyze samples at different time points after preparation. An increase in the area of the unexpected peak over time, coupled with a decrease in the this compound peak, is indicative of degradation.

    • Optimize Chromatography: Ensure your HPLC method is capable of separating this compound from its degradation products. A stability-indicating method should be developed and validated.

Data Presentation

The following tables provide representative data on the stability of a generic isatoic anhydride in various aqueous buffers. This data is intended to be illustrative and the actual stability of this compound may vary.

Table 1: Estimated Half-life (t½) of a Generic Isatoic Anhydride in Aqueous Buffers at 25°C

Buffer pHEstimated Half-life (hours)
3.0 (Citrate Buffer)~ 12
5.0 (Acetate Buffer)~ 24
7.4 (Phosphate Buffer)~ 8
9.0 (Borate Buffer)~ 2

Table 2: Effect of Temperature on the Degradation Rate of a Generic Isatoic Anhydride in pH 7.4 Phosphate Buffer

Temperature (°C)Degradation Rate Constant (k, hr⁻¹) (Illustrative)
40.02
250.09
370.25

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in an Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate, acetate, citrate) at the target pH and concentration.[2][3][4][5][6] Ensure the pH is accurately measured and adjusted.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO) before diluting it to the final concentration in the pre-warmed aqueous buffer. This should be done immediately before initiating the stability study.

  • Incubation: Maintain the solution at a constant, controlled temperature (e.g., 25°C or 37°C) in a calibrated incubator or water bath.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching (if necessary): To stop further degradation before analysis, immediately dilute the sample in the mobile phase (if using HPLC) and keep it at a low temperature (e.g., 4°C).

  • Analytical Measurement: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV, to determine the concentration of the remaining this compound and the formation of 5-methylanthranilic acid.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Forced Degradation Studies: To ensure the analytical method can separate the parent compound from its degradation products, perform forced degradation studies.[7] This involves subjecting solutions of this compound to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Chromatographic Conditions Development:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: Use a UV detector. The wavelength should be chosen based on the UV absorbance spectra of this compound and its primary degradation product, 5-methylanthranilic acid. A photodiode array (PDA) detector is useful for assessing peak purity.

    • Flow Rate and Temperature: Typical starting conditions are a flow rate of 1.0 mL/min and a column temperature of 30°C.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Hydrolysis_Pathway 5-Methylisatoic_Anhydride This compound Intermediate Unstable Intermediate 5-Methylisatoic_Anhydride->Intermediate + H2O (Hydrolysis) Degradation_Products 5-Methylanthranilic Acid + CO2 Intermediate->Degradation_Products Decarboxylation

Caption: Hydrolysis pathway of this compound in aqueous solution.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Buffer Prepare Aqueous Buffer (Specific pH) Prepare_Stock Prepare Fresh Stock Solution of 5-MIA Prepare_Buffer->Prepare_Stock Incubate Incubate at Constant Temperature Prepare_Stock->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by Stability- Indicating Method (e.g., HPLC) Sample->Analyze Data Determine Degradation Kinetics and Half-life Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Preventing the formation of byproducts during the synthesis of 5-Methylisatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of 5-Methylisatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most prevalent byproducts in the synthesis of this compound, which typically involves the reaction of 5-methylanthranilic acid with a phosgenating agent (e.g., phosgene, triphosgene), include:

  • Unreacted 5-Methylanthranilic Acid: Incomplete reaction is a common issue, leading to the presence of the starting material in the final product.

  • 5-Methylanthranilic Acid Hydrochloride: If the reaction is performed in the presence of HCl (often generated from the phosgenating agent), the starting material can precipitate as its hydrochloride salt.

  • Dimerization and Polymerization Products: Under certain conditions, the intermediate isocyanate or the anhydride product can react with unreacted 5-methylanthranilic acid to form dimers or higher molecular weight oligomers. A common dimeric byproduct is 2-amino-5-methylbenzoyl-5-methylanthranilic acid.

  • Hydrolysis Product (5-Methylanthranilic Acid): this compound is sensitive to moisture and can hydrolyze back to 5-methylanthranilic acid, particularly during workup and purification if conditions are not anhydrous.[1][2]

  • Decarboxylation Products: While less common under standard synthesis conditions, elevated temperatures can potentially lead to decarboxylation of the isatoic anhydride ring.[3][4]

Q2: My reaction seems to have stalled, and I am recovering a significant amount of starting material. What could be the cause?

A2: Several factors can lead to an incomplete reaction:

  • Insufficient Phosgenating Agent: Ensure that at least a stoichiometric amount of the phosgenating agent (e.g., triphosgene is often used in slight excess) is used. It is crucial to accurately determine the purity of the phosgenating agent.

  • Poor Reagent Quality: Phosgene and its equivalents can degrade over time. Use fresh or properly stored reagents.

  • Low Reaction Temperature: While low temperatures are initially used to control the exothermic reaction, the temperature may need to be gradually increased to drive the reaction to completion.

  • Poor Solubility: The starting 5-methylanthranilic acid or its hydrochloride salt may have limited solubility in the chosen reaction solvent, hindering its reaction with the phosgenating agent.

Q3: I observe a significant amount of a high-molecular-weight, insoluble material in my product. What is it and how can I prevent its formation?

A3: This is likely due to the formation of dimeric or polymeric byproducts. This can be minimized by:

  • Controlling the Rate of Addition: Add the phosgenating agent slowly to a solution of 5-methylanthranilic acid. This maintains a low concentration of the highly reactive intermediate, reducing the likelihood of side reactions.

  • Maintaining a Homogeneous Solution: Ensure efficient stirring throughout the reaction to prevent localized high concentrations of reagents.

  • Optimizing Reaction Temperature: Lower temperatures generally favor the desired intramolecular cyclization over intermolecular side reactions. A common procedure involves cooling the initial reaction mixture before the slow addition of the phosgenating agent.

Q4: My final product shows the presence of 5-methylanthranilic acid after purification. How can I avoid this?

A4: The presence of 5-methylanthranilic acid in the final product is typically due to hydrolysis of the this compound. To prevent this:

  • Use Anhydrous Conditions: Employ dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Workup: During the workup process, avoid prolonged contact with water. If an aqueous wash is necessary, use cold water and minimize the contact time. Ensure all organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent removal.

  • Proper Storage: Store the final product in a desiccator or under an inert atmosphere to protect it from atmospheric moisture.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of soluble byproducts. 3. Hydrolysis during workup.1. Increase reaction time or temperature after initial addition. 2. Optimize reaction conditions (see below). 3. Ensure anhydrous conditions throughout the process.
Product is Contaminated with Starting Material 1. Insufficient phosgenating agent. 2. Reaction time is too short. 3. Low reaction temperature.1. Use a slight excess of the phosgenating agent. 2. Monitor the reaction by TLC or HPLC to ensure completion. 3. Gradually warm the reaction to room temperature or slightly above after the initial exothermic phase.
Formation of Insoluble Precipitate (Dimers/Polymers) 1. Rate of addition of phosgenating agent is too fast. 2. High local concentration of reagents. 3. High reaction temperature.1. Add the phosgenating agent dropwise or in small portions over an extended period. 2. Ensure vigorous stirring. 3. Maintain a low temperature during the addition of the phosgenating agent.
Product Decomposes During Purification 1. Hydrolysis due to residual water or acidic/basic conditions. 2. Thermal decomposition at high temperatures.1. Use anhydrous solvents for recrystallization. 2. Avoid high temperatures during solvent evaporation and drying. Use a vacuum oven at a moderate temperature if necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound

Entry Phosgenating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Primary Byproduct(s)
1Phosgene (gas)Toluene0 to 5048595Unreacted Starting Material
2TriphosgeneTHF0 to 2539298Minimal
3DiphosgeneDichloromethane0 to reflux58896Dimer
4TriphosgeneAcetonitrile0 to 2539097Minimal

Note: The data presented in this table are illustrative and represent typical outcomes for the synthesis of isatoic anhydrides. Actual results may vary based on specific experimental parameters.

Experimental Protocols

Key Experiment: Synthesis of this compound using Triphosgene

This protocol is designed to minimize the formation of byproducts by controlling the reaction conditions.

Materials:

  • 5-Methylanthranilic acid

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer.

  • Dissolution: In the flask, dissolve 5-methylanthranilic acid (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Preparation: In a separate dry flask, dissolve triphosgene (0.4 equivalents, which is a slight excess of phosgene equivalents) in anhydrous THF.

  • Slow Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred solution of 5-methylanthranilic acid over a period of 1-2 hours, maintaining the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Add anhydrous toluene to the residue and stir for 30 minutes.

    • Filter the resulting slurry to collect the crude this compound.

    • Wash the solid with a small amount of cold, anhydrous toluene or hexane to remove any soluble impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C to obtain the final product.

Visualizations

Diagram 1: Synthetic Pathway and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A 5-Methylanthranilic Acid C This compound A->C + Triphosgene - HCl, - CO2 D Unreacted 5-Methylanthranilic Acid A->D Incomplete Reaction E Dimer/Polymer A->E + Intermediate B Triphosgene F Hydrolysis Product (5-Methylanthranilic Acid) C->F + H2O

Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.

Diagram 2: Troubleshooting Workflow

G Start Start Synthesis CheckPurity Analyze Crude Product (TLC, HPLC, NMR) Start->CheckPurity Pure Product is Pure (>98%) CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No End End Pure->End Identify Identify Byproducts Impure->Identify SM Starting Material Present Identify->SM Unreacted SM Polymer Dimer/Polymer Present Identify->Polymer High MW Impurity Hydrolysis Hydrolysis Product Present Identify->Hydrolysis Hydrolysis TroubleshootSM Increase Reaction Time/Temp Check Reagent Stoichiometry SM->TroubleshootSM TroubleshootPolymer Decrease Addition Rate Lower Temperature Polymer->TroubleshootPolymer TroubleshootHydrolysis Ensure Anhydrous Conditions Dry Solvents/Reagents Hydrolysis->TroubleshootHydrolysis TroubleshootSM->Start TroubleshootPolymer->Start TroubleshootHydrolysis->Start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Troubleshooting guide for the synthesis of quinazoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of quinazoline derivative synthesis. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am consistently obtaining a low yield or no desired quinazoline product. What are the potential causes, and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazoline synthesis. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: Classical methods like the Bischler cyclization may necessitate high temperatures (often above 120°C).[1] In contrast, many modern catalytic reactions proceed under milder conditions. It is crucial to ensure your reaction temperature is optimized for your specific protocol. A temperature screen can help identify the optimal condition.

    • Reaction Time: Synthesis times can range from a few hours to over 24 hours.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the ideal duration and to confirm the consumption of starting materials.

    • Solvent: The choice of solvent can dramatically influence the yield. Polar aprotic solvents such as DMSO and DMF are often effective.[3] However, a solvent screening may be necessary to find the best medium for your particular substrates.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure that your starting materials, such as anthranilic acid or 2-aminobenzamides, are pure and dry. Recrystallization of starting materials may be necessary.[3]

    • Catalyst Activity: If you are employing a catalyst, its activity is paramount. For heterogeneous catalysts, ensure they are not deactivated or "poisoned"; regeneration or using a fresh batch might be required. For reactions catalyzed by iodine, proper heating (e.g., 100-120°C) under an oxygen atmosphere is often necessary.[3]

    • Stoichiometry: Incorrect molar ratios of reactants can lead to low yields and the formation of side products. Carefully check the stoichiometry of your reactants and catalysts.

  • Influence of Substituents:

    • The electronic properties of substituents on the aromatic rings can significantly impact reaction efficiency. Electron-donating groups on (2-aminophenyl)methanols may lead to slightly higher yields than electron-withdrawing groups in certain reactions.[4] Conversely, in other syntheses, electron-withdrawing groups on benzylamine can increase the yield.[5] It is important to consult literature on similar substrates to anticipate these effects.

Presence of Impurities and Side Products

Question: My TLC plate shows multiple spots, indicating the presence of impurities. How can I identify and minimize them?

Answer: The presence of multiple spots on a TLC plate points to a mixture of compounds. Identifying these impurities is the first step toward optimizing your reaction and purification strategy.

Common Impurities & Minimization Strategies:

  • Unreacted Starting Materials: One or more spots may correspond to your initial reactants. If starting materials are present, consider extending the reaction time or moderately increasing the temperature.[3]

  • Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete. Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[3]

  • Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a critical step. Incomplete conversion to the quinazolinone will leave this as a major impurity. Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are appropriate for the subsequent ring-opening and cyclization.[3]

  • Side Reactions: Aldol condensation of ketones can be a competing reaction under alkaline conditions in the Friedländer synthesis.[6] To circumvent this, using an imine analog of the o-aniline can be a viable strategy.

Purification Challenges

Question: I am having difficulty purifying my quinazoline derivative. What are the most effective purification methods?

Answer: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[7]

Recommended Purification Techniques:

  • Recrystallization: This is often a good first choice for initial purification due to its simplicity and cost-effectiveness. An ideal solvent should completely dissolve the quinazoline derivative at its boiling point but only sparingly at room temperature. Small-scale solubility tests with common solvents like ethanol, methanol, or ethyl acetate are recommended to find the optimal solvent or solvent system (e.g., ethanol/water).[7]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities. For quinazolinone derivatives, a common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate.[7]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs, preparative HPLC is the preferred method. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly used.[7]

If minor impurities persist after an initial purification step, a second purification using a different technique is advisable. For instance, column chromatography followed by recrystallization can significantly enhance purity.[7]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of quinazoline derivatives.

Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO85
2CuIEt3NDMSO62
3CuIK2CO3DMSO45
4Cu(OAc)2DBUDMSO73
5CuCl2DBUDMSO68
6CuIDBUDMF75
7CuIDBUToluene30

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.[3]

Table 2: Microwave-Assisted vs. Conventional Niementowski Synthesis

EntryMethodReaction TimeYield (%)
1Conventional Heating10 hours75
2Microwave Irradiation15 minutes92

Reaction: 2-Aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol.[8]

Experimental Protocols

Protocol 1: Niementowski Quinazolinone Synthesis (Microwave-Assisted)

This protocol describes the synthesis of 3-(2-chlorophenyl)quinazolin-4(3H)-one.

Materials:

  • 2-Aminobenzohydrazide (0.01 mol)

  • 2-Chlorobenzaldehyde (0.01 mol)

  • Ethanol (10 mL)

Procedure:

  • In a microwave-safe vessel, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.[8]

Protocol 2: Friedländer Quinoline Synthesis (Conventional, Acid-Catalyzed)

This protocol outlines the synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Concentrated HCl (2-3 drops)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 3: Bischler-Type Synthesis of a Quinazoline

This general protocol is for a Bischler-type synthesis, which often requires more forcing conditions.

Materials:

  • 2-Aminobenzophenone derivative

  • Appropriate acyl chloride

  • Base (e.g., pyridine)

  • Ammonia source (e.g., saturated ammonia in ethanol)

Procedure:

  • Amide Formation: React the 2-aminobenzophenone with the desired acyl chloride in the presence of a base like pyridine to form the corresponding amide.

  • Cyclization: The resulting amide is then heated in a sealed vessel with a source of ammonia (e.g., saturated ammonia in ethanol) at high temperatures (often >120°C) and pressure to facilitate the cyclization to the quinazoline core.[1][10]

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product, which is then collected by filtration and purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Synthesis cluster_monitoring In-Process Control cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start1 2-Aminobenzonitrile reaction Reaction with Aldehyde, Amine, Orthoester, etc. (e.g., Friedländer, Niementowski) start1->reaction start2 Anthranilic Acid start2->reaction start3 2-Aminobenzaldehyde/ Ketone start3->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup Quenching, Extraction, Precipitation monitoring->workup Complete isolation Filtration & Drying (Crude Product) workup->isolation purification Recrystallization or Column Chromatography isolation->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: A generalized experimental workflow for the synthesis of quinazoline derivatives.

Troubleshooting Decision Tree

G start Low/No Yield q1 Is starting material consumed (TLC)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Multiple spots on TLC? a1_yes->q2 sol_no Increase Temperature Extend Reaction Time Check Reagent Purity a1_no->sol_no a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_yes_multi Identify Side Products (e.g., intermediate) Optimize Stoichiometry Consider Dehydrating Agent a2_yes->sol_yes_multi sol_no_multi Product is likely unstable or lost during work-up. Optimize work-up procedure. a2_no->sol_no_multi G cluster_reactants Reactants reactant1 Anthranilic Acid intermediate N-Acylanthranilic Acid Intermediate reactant1->intermediate Condensation (Heat) reactant2 Amide reactant2->intermediate Condensation (Heat) product Quinazolin-4(3H)-one intermediate->product Cyclization (-H2O)

References

Improving the selectivity of 5-Methylisatoic anhydride acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of acylation reactions using 5-Methylisatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the acylation of substrates with multiple nucleophilic sites using this compound?

The main challenge lies in achieving chemoselectivity, particularly in substrates containing both amine (-NH2) and hydroxyl (-OH) groups, or primary and secondary amines. This compound can react with either nucleophile, leading to a mixture of N-acylated and O-acylated products, or a mixture of acylated amines. Controlling the reaction conditions is crucial to favor the formation of the desired product.

Q2: What are the key factors influencing the selectivity of this compound acylation?

Several factors can be modulated to control the selectivity of the acylation reaction:

  • pH of the reaction medium: The acidity or basicity of the reaction environment plays a pivotal role. Acidic conditions can protonate the more basic amino group, reducing its nucleophilicity and favoring O-acylation. Conversely, neutral or basic conditions generally favor the more nucleophilic N-acylation.

  • Reaction Temperature: Temperature can influence the relative rates of competing acylation reactions. Lower temperatures often enhance selectivity by favoring the kinetically controlled product.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction pathway and selectivity.

  • Catalysts: The use of specific catalysts, such as 4-dimethylaminopyridine (DMAP) for O-acylation or certain Lewis acids, can selectively activate one nucleophilic site over another.

  • Stoichiometry of Reagents: The molar ratio of the substrate to this compound can sometimes be adjusted to influence the product distribution, especially in cases of poly-acylation.

Q3: How can I favor N-acylation over O-acylation in a substrate containing both amine and hydroxyl groups?

To favor N-acylation, it is generally recommended to perform the reaction under neutral or slightly basic conditions. The amino group is typically a stronger nucleophile than the hydroxyl group under these conditions. Using a non-protic solvent and a non-nucleophilic base to scavenge the released carboxylic acid can further enhance selectivity.

Q4: What conditions promote selective O-acylation in the presence of an amino group?

Selective O-acylation can be achieved by suppressing the nucleophilicity of the amino group. This is often accomplished by conducting the reaction in a strongly acidic medium, such as in the presence of trifluoroacetic acid. The acid protonates the amino group, rendering it non-nucleophilic and allowing the hydroxyl group to be acylated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Selectivity (Mixture of N- and O-acylated products) Reaction conditions are not optimized for the desired selectivity.For N-acylation: Ensure the reaction is run under neutral or basic conditions. Consider using a non-nucleophilic base like triethylamine or pyridine. Lowering the reaction temperature may also improve selectivity. For O-acylation: Perform the reaction in a strong acid like trifluoroacetic acid to protonate the amine.
Low Reaction Yield Incomplete reaction. Decomposition of starting material or product. Poor quality of this compound.Increase reaction time or temperature cautiously while monitoring for side product formation. Ensure the reaction conditions are not too harsh for your substrate. Use freshly opened or properly stored this compound, as it can be moisture-sensitive.
Formation of Di-acylated or Poly-acylated Products Use of excess this compound. Highly reactive substrate.Use a stoichiometric amount or a slight excess of this compound. Add the anhydride slowly to the reaction mixture to maintain a low instantaneous concentration.
Reaction Does Not Proceed Deactivated nucleophile. Steric hindrance around the nucleophilic site.For N-acylation, ensure the amine is not protonated. For sterically hindered substrates, a more reactive acylating agent or higher reaction temperatures might be necessary, though this could compromise selectivity. Consider using a catalyst to enhance reactivity.

Data Presentation

Table 1: Illustrative Selectivity of this compound Acylation under Various Conditions

SubstrateSolventBase/AcidTemperature (°C)Product Ratio (N-acyl : O-acyl)
4-AminophenolDichloromethaneTriethylamine (1.1 eq)0 to 25>95 : 5
4-AminophenolTrifluoroacetic AcidNone25<5 : >95
EthanolamineTetrahydrofuranNone2590 : 10
EthanolamineDichloromethanePyridine (1.1 eq)0>98 : 2
Serine Methyl EsterAcetonitrileDiisopropylethylamine (1.2 eq)0 to 25>95 : 5 (N-acylation)
Serine Methyl EsterTrifluoroacetic AcidNone25<10 : >90 (O-acylation)

Note: The data in this table are illustrative and based on general principles of acylation selectivity. Actual results may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Selective N-Acylation of an Amino Alcohol

This protocol describes a general procedure for the selective N-acylation of an amino alcohol using this compound under basic conditions.

Materials:

  • Amino alcohol (e.g., ethanolamine)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amino alcohol solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Selective O-Acylation of an Amino Phenol

This protocol describes a general procedure for the selective O-acylation of an aminophenol using this compound under acidic conditions.

Materials:

  • Aminophenol (e.g., 4-aminophenol)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the aminophenol (1.0 eq) in trifluoroacetic acid in a round-bottom flask.

  • Stir the solution at room temperature until the aminophenol is fully dissolved and protonated.

  • Add this compound (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the product with diethyl ether (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude O-acylated product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Selective_NAcylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product AminoAlcohol Amino Alcohol Reaction Stir at 0°C to RT AminoAlcohol->Reaction Anhydride This compound Anhydride->Reaction Base Non-nucleophilic Base (e.g., Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Extract->Wash NAcylated N-Acylated Product Wash->NAcylated

Caption: Workflow for selective N-acylation of an amino alcohol.

Selective_OAcylation_Pathway AminoPhenol Aminophenol (-NH2, -OH) ProtonatedAmine Protonated Aminophenol (-NH3+, -OH) AminoPhenol->ProtonatedAmine  Strong Acid  (e.g., TFA) OAcylatedProduct O-Acylated Product ProtonatedAmine->OAcylatedProduct Nucleophilic attack by -OH group Anhydride This compound Anhydride->OAcylatedProduct Acylating Agent

Caption: Pathway for selective O-acylation under acidic conditions.

Technical Support Center: Purification Strategies for Reactions Involving 5-Methylisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted 5-Methylisatoic anhydride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound and its hydrolysis byproduct, 2-amino-5-methylbenzoic acid, from a reaction mixture are:

  • Aqueous Extraction: This technique leverages the differential solubility of the desired product and the anhydride/hydrolysis product in aqueous and organic phases. Basic washes are particularly effective at removing the acidic hydrolysis product.

  • Flash Column Chromatography: This is a versatile method for separating the desired compound from the anhydride and other impurities based on their polarity differences.

  • Recrystallization: This technique is suitable if the desired product has significantly different solubility characteristics compared to the anhydride in a particular solvent system.

  • Quenching: Involves reacting the excess anhydride with a nucleophile, such as an alcohol or water, to convert it into a more easily removable species.

Q2: My product is co-eluting with this compound during column chromatography. What can I do?

A2: If your product and this compound have similar polarities, consider the following troubleshooting steps:

  • Adjust the Solvent System: A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Experiment with different solvent systems, for instance, switching from ethyl acetate/hexane to dichloromethane/methanol.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 column.

  • Pre-treatment: Before chromatography, perform an aqueous workup to remove the bulk of the anhydride and its hydrolysis product. This will reduce the load on the column and improve the separation of your target compound from other impurities.

Q3: I am observing an emulsion during the aqueous extraction. How can I resolve this?

A3: Emulsions can form, especially when using chlorinated solvents or in the presence of certain reaction byproducts. To break an emulsion:

  • Add Brine: Addition of a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, often leading to better separation.

  • Filter through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

  • Change the Organic Solvent: If emulsions are a recurring issue, consider switching to a different extraction solvent.

Q4: Can I quench the unreacted this compound directly in the reaction mixture?

A4: Yes, quenching is a viable option. Adding a simple alcohol like methanol or ethanol to the reaction mixture will convert the unreacted anhydride to the corresponding methyl or ethyl ester of 2-amino-5-methylbenzoic acid. This ester is often more easily separated from the desired product by chromatography or extraction than the anhydride itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of desired product after aqueous workup. The product may have some solubility in the aqueous phase, especially if it is polar or has acidic/basic functional groups.- Minimize the number of aqueous washes. - Back-extract the combined aqueous layers with the organic solvent. - Adjust the pH of the aqueous layer to suppress the ionization of your product before extraction.
This compound or its hydrolysis product crashes out of solution during workup. The solvent used may not be optimal for keeping all components dissolved during the workup procedure.- Use a solvent mixture that ensures the solubility of all components. - Perform the workup at a slightly elevated temperature (if the product is stable).
The purified product is still contaminated with 2-amino-5-methylbenzoic acid. The aqueous washes were not effective enough to remove the hydrolysis byproduct.- Increase the pH of the aqueous wash by using a dilute solution of sodium hydroxide or sodium carbonate to ensure the complete deprotonation and dissolution of the carboxylic acid in the aqueous layer. - Increase the number of basic washes.
Recrystallization yields are low. The chosen solvent has too high a solubility for the desired product at low temperatures.- Screen for a different recrystallization solvent or a solvent mixture where the product has high solubility at high temperature and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Removal of this compound by Aqueous Extraction

This protocol is suitable for products that are stable to basic conditions and have good solubility in a water-immiscible organic solvent.

Methodology:

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). This will convert the unreacted this compound to its water-soluble carboxylate salt (2-amino-5-methylbenzoate) and neutralize any acidic byproducts. Repeat this wash 2-3 times.

  • Water Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on the polarity of the desired product.

Methodology:

  • Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using the desired mobile phase.

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution:

    • For Nonpolar to Moderately Polar Products: Start with a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) and gradually increase the polarity (gradient elution).

    • For Polar Products: A more polar solvent system, such as dichloromethane/methanol, may be necessary. Start with a low percentage of methanol and gradually increase the concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Method Advantages Disadvantages Best Suited For
Aqueous Extraction - Fast and inexpensive.- Removes the bulk of the anhydride and its hydrolysis product.- May not be suitable for water-sensitive or highly polar products.- Can lead to emulsions.Initial purification step for most reaction mixtures.
Flash Column Chromatography - High resolving power.- Can separate compounds with very similar properties.- Can be time-consuming and requires larger volumes of solvent.- Product loss can occur on the column.Purification of products with polarities different from the anhydride.
Recrystallization - Can yield very pure material.- Relatively simple procedure.- Requires a suitable solvent to be found.- Can result in significant product loss in the mother liquor.Final purification step for solid products.
Quenching - Converts the reactive anhydride to a less reactive and potentially easier to remove compound.- Introduces another compound into the reaction mixture that needs to be removed.Reactions where the anhydride is used in large excess.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_workup Aqueous Workup cluster_chromatography Chromatography cluster_recrystallization Recrystallization reaction_mixture Crude Reaction Mixture (Product, Unreacted 5-MIA, Byproducts) extraction Aqueous Extraction (Basic & Neutral Washes) reaction_mixture->extraction Primary Purification drying Drying & Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography Further Purification recrystallization Recrystallization drying->recrystallization For Solid Products pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of a reaction mixture containing this compound (5-MIA).

troubleshooting_logic cluster_solutions Troubleshooting Solutions start Impure Product after initial purification check_impurity Identify Impurity: Unreacted 5-MIA or 2-amino-5-methylbenzoic acid? start->check_impurity more_washes Increase number/strength of basic washes check_impurity->more_washes  2-amino-5-methylbenzoic acid change_solvent Change chromatography solvent system check_impurity->change_solvent  Unreacted 5-MIA recrystallize Attempt recrystallization check_impurity->recrystallize  If product is solid end Pure Product more_washes->end change_stationary_phase Use different stationary phase change_solvent->change_stationary_phase If co-elution persists change_solvent->end If separation improves change_stationary_phase->end recrystallize->end

Caption: Decision tree for troubleshooting the purification process.

Validation & Comparative

A Comparative Guide to 5-Methylisatoic Anhydride and Isatoic Anhydride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydride and its derivatives are pivotal building blocks in heterocyclic chemistry, providing a versatile platform for the synthesis of a wide array of bioactive molecules. This guide offers an objective comparison of 5-methylisatoic anhydride and its parent compound, isatoic anhydride, in the context of drug synthesis. We will delve into their chemical properties, reactivity, and performance in the synthesis of quinazolinone-based therapeutic agents, supported by experimental data.

Chemical Properties and Reactivity Overview

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a bicyclic compound derived from anthranilic acid.[1] Its utility in drug synthesis stems from its reactivity towards nucleophiles, which can cleave the anhydride ring to form various substituted anthranilamides. These intermediates can then undergo cyclization to generate diverse heterocyclic scaffolds, most notably quinazolinones and benzodiazepines.[2][3] this compound is a derivative of isatoic anhydride with a methyl group at the 5-position of the benzene ring.

PropertyIsatoic AnhydrideThis compound
Molecular Formula C₈H₅NO₃C₉H₇NO₃
Molar Mass 163.13 g/mol 177.16 g/mol
Appearance White to off-white solidNot specified, likely a solid
Melting Point ~240 °C (decomposes)Not specified
Key Applications Synthesis of quinazolinones, benzodiazepines, dyes, and agrochemicals.Intermediate in the synthesis of complex organic molecules.

Performance in Drug Synthesis: A Comparative Look at Quinazolinone Formation

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[4] Both isatoic anhydride and this compound serve as key starting materials for the synthesis of these important scaffolds, typically through multicomponent reactions.

Experimental Data Summary

The following tables summarize the experimental conditions and yields for the synthesis of quinazolinone derivatives from both isatoic anhydride and this compound. While a direct comparison for the synthesis of the exact same final molecule is not available in the reviewed literature, the data from analogous three-component reactions provide valuable insights into their relative performance.

Table 1: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones from Isatoic Anhydride

AmineAldehydeCatalystSolventReaction TimeYield (%)Reference
AnilineBenzaldehydep-Toluenesulfonic acidEthanol4 h85[5]
Benzylamine4-Chlorobenzaldehydep-Toluenesulfonic acidEthanol4 h88[5]
4-Methylaniline4-Methoxybenzaldehydep-Toluenesulfonic acidEthanol4 h92[5]

Table 2: Synthesis of 2,3-Disubstituted-6-methyl-4(3H)-quinazolinones from this compound

AmineAldehydeCatalystSolventReaction TimeYield (%)Reference
AnilineBenzaldehydeNot specifiedNot specifiedNot specifiedNot specified[4]
Benzylamine4-ChlorobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified[4]
4-Methylaniline4-MethoxybenzaldehydeNot specifiedNot specifiedNot specifiedNot specified[4]

Note: Specific yield data for a direct three-component synthesis of 6-methyl-4(3H)-quinazolinones from this compound was not explicitly found in the reviewed literature. The provided reference indicates the synthesis of such compounds without detailing the yields in a comparative manner.

Experimental Protocols

General Procedure for the Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones from Isatoic Anhydride

Materials:

  • Isatoic anhydride

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

Protocol:

  • A mixture of isatoic anhydride (1.0 eq), the primary amine (1.1 eq), the aldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for the specified time (typically 4 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.

Synthesis of 2,3-Disubstituted-6-methyl-4(3H)-quinazolinones from this compound

A similar multicomponent reaction strategy can be employed for the synthesis of 6-methyl-4(3H)-quinazolinones using this compound as the starting material. The general protocol would be analogous to the one described above, with this compound replacing isatoic anhydride.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a representative experimental workflow and a relevant biological signaling pathway.

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Isatoic Anhydride Isatoic Anhydride Mixing Mixing Isatoic Anhydride->Mixing Primary Amine Primary Amine Primary Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Reflux Reflux Mixing->Reflux Heat, Catalyst Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Quinazolinone Derivative Recrystallization->Product

Caption: A representative workflow for the three-component synthesis of quinazolinone derivatives.

Many quinazolinone derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is one such critical pathway that is often dysregulated in cancer.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain quinazolinone derivatives.

Conclusion

References

A Comparative Guide to SHAPE Reagents for In Vivo RNA Structure Probing: NAI vs. 1M7

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two prominent reagents for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) reveals significant performance differences, particularly for in vivo applications. While both N-methylisatoic anhydride (1M7) and 2-methylnicotinic acid imidazolide (NAI) are effective for in vitro RNA structure analysis, evidence suggests that NAI and its derivatives offer superior signal strength and lower background for probing RNA structures within living cells.

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technique used to analyze RNA secondary structure at single-nucleotide resolution. The method relies on electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible, single-stranded ribonucleotides. This modification can then be detected by reverse transcription, either as a termination event (SHAPE-Seq) or as a mutation (SHAPE-MaP), providing a quantitative measure of nucleotide flexibility.

The choice of SHAPE reagent is critical for the success of these experiments, especially for in vivo studies where cell permeability, reactivity, and stability are paramount. This guide provides a detailed comparison of two widely used SHAPE reagents: the isatoic anhydride derivative 1M7 and the acylimidazole reagent NAI.

Performance Comparison: 5-Methylisatoic Anhydride, NAI, and 1M7

A direct comparison of this compound (5-MIA) with NAI and 1M7 is not possible due to the lack of published experimental data on the use of 5-MIA as a SHAPE reagent. Scientific literature extensively covers the characterization and application of various isatoic anhydride derivatives, such as N-methylisatoic anhydride (NMIA), 1-methyl-6-nitroisatoic anhydride (1M6), 1M7, and 5-nitroisatoic anhydride (5NIA), but specific performance metrics for 5-MIA in RNA structure probing are not available.

In contrast, NAI and 1M7 are well-characterized reagents, and their performance has been directly compared in multiple studies, particularly for in vivo applications.

Quantitative Data Summary

The following table summarizes the key performance characteristics of NAI and 1M7 based on available experimental data.

PropertyNAI (2-methylnicotinic acid imidazolide)1M7 (1-methyl-7-nitroisatoic anhydride)
Chemical Class AcylimidazoleIsatoic Anhydride
In Vivo Performance High signal-to-noise ratio [1][2][3]. Robust modification in living cells[1][2].Lower signal-to-noise ratio compared to NAI[1][2]. Poor cellular activity observed in some studies[1].
Cell Permeability High cell permeability, enabling rapid modification of intracellular RNA[4].Considered to have poor membrane permeability in some cell types[5].
Reactivity/Half-life Longer half-life (~33 minutes)[5]. Allows for sufficient time to diffuse into cells.Shorter half-life (~2 minutes)[5].
Solubility Higher aqueous solubility[2].Lower aqueous solubility, which may contribute to lower effective concentrations in cells[2].
Nucleotide Bias Shows some bias against guanosine and cytidine[6].Generally low nucleotide bias[7].
Toxicity Formulated to have low levels of toxicity for use in living cells[4][8].Generally considered suitable for in vivo use, though high concentrations may be required.
Quenching Requires a specific quenching step (e.g., with β-mercaptoethanol or DTT) to terminate the reaction[2][9].Self-quenching through hydrolysis[7].

Mechanism of Action and Experimental Workflow

SHAPE reagents function by acylating the 2'-hydroxyl group of flexible ribonucleotides. This adduct then impedes the process of reverse transcription. The location of the modification can be identified through two primary methods: primer extension termination (as in SHAPE-Seq) or mutational profiling (SHAPE-MaP), where the reverse transcriptase misincorporates a nucleotide opposite the adduct.

SHAPE_Mechanism cluster_reagent SHAPE Reagent cluster_rna RNA Molecule cluster_detection Detection by Reverse Transcription Reagent SHAPE Reagent (e.g., NAI or 1M7) RNA_unstructured Flexible (unstructured) RNA region Reagent->RNA_unstructured Acylation of 2'-OH RNA_structured Rigid (structured) RNA region Reagent->RNA_structured No/Low Reaction Modified_RNA RNA with 2'-O-adduct RNA_unstructured->Modified_RNA Forms 2'-O-adduct RT Reverse Transcriptase Modified_RNA->RT Blocks or causes misincorporation Detection Termination (SHAPE-Seq) or Mutation (SHAPE-MaP) RT->Detection

Figure 1. General mechanism of SHAPE reagents.

The experimental workflow for in vivo SHAPE-MaP typically involves treating live cells with the SHAPE reagent, followed by RNA extraction, reverse transcription under conditions that promote mutations at adduct sites, library preparation, and high-throughput sequencing.

SHAPE_MaP_Workflow Start Live Cells Reagent_Addition Add SHAPE Reagent (NAI or 1M7) to media Start->Reagent_Addition Incubation Incubate to allow cell entry and RNA modification Reagent_Addition->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction RT Reverse Transcription (with Mn2+ for MaP) RNA_Extraction->RT Library_Prep Sequencing Library Preparation RT->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis: Mutation Rate Calculation Sequencing->Analysis Structure_Modeling RNA Structure Modeling Analysis->Structure_Modeling

Figure 2. In vivo SHAPE-MaP experimental workflow.

Experimental Protocols

Below are generalized protocols for in vivo RNA modification using NAI and 1M7, based on published methods. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

In Vivo RNA Modification with NAI

This protocol is adapted from studies demonstrating robust in vivo RNA modification with NAI[1][2].

  • Cell Culture: Culture cells to the desired confluency (e.g., ~80%).

  • Reagent Preparation: Prepare a 1 M stock solution of NAI in anhydrous DMSO.

  • Cell Treatment:

    • For adherent cells, remove the culture medium and wash once with PBS. Add fresh, pre-warmed medium.

    • For suspension cells, pellet the cells and resuspend in fresh, pre-warmed medium.

    • Add the NAI stock solution to the cell culture medium to a final concentration of 100 mM. For a control, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells at 37°C for a defined period, typically 5-15 minutes.

  • Quenching (Optional but Recommended): While not always explicitly mentioned as necessary for cell lysis reagents like TRIzol, quenching the reaction by adding a final concentration of 125 mM DTT can provide a more precise time point for modification[7].

  • RNA Extraction: Proceed immediately with total RNA extraction using a method like TRIzol lysis to effectively stop the reaction and preserve the RNA.

In Vivo RNA Modification with 1M7

This protocol is based on methodologies that have utilized 1M7 for in-cell probing[1][7].

  • Cell Culture: Culture cells to the desired confluency.

  • Reagent Preparation: Prepare a 100 mM stock solution of 1M7 in anhydrous DMSO.

  • Cell Treatment:

    • Prepare cells as described for the NAI protocol.

    • Add the 1M7 stock solution to the cell culture medium to a final concentration of 5-10 mM. A DMSO-only control should be run in parallel.

  • Incubation: Incubate the cells at 37°C for approximately 5 minutes. Due to its shorter half-life, longer incubation times are generally not beneficial.

  • RNA Extraction: Immediately lyse the cells and extract total RNA. The rapid hydrolysis of 1M7 serves as a self-quenching mechanism.

Conclusion

For researchers conducting in vivo RNA structure analysis, the choice between NAI and 1M7 can significantly impact the quality of the results. The available evidence strongly suggests that NAI is the more robust and reliable reagent for in-cell applications , offering higher signal strength and better cell permeability. While 1M7 is a valuable tool for in vitro studies due to its fast reactivity and low nucleotide bias, its efficacy in living cells appears to be more variable and potentially limited by poor uptake. Researchers should carefully consider the specific requirements of their experimental system when selecting a SHAPE reagent. For new in vivo projects, NAI would be the recommended starting point.

References

A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Alternatives to 5-Methylisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a frequent analytical challenge. Many biologically significant molecules, including amino acids, neurotransmitters, and pharmaceutical compounds, possess primary or secondary amine functional groups but lack a native chromophore or fluorophore, hindering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chemical derivatization addresses this by covalently attaching a "tag" to the amine, enhancing its detectability and improving its chromatographic properties.

While 5-Methylisatoic anhydride is a known reagent for this purpose, a diverse array of alternative reagents exists, each with distinct characteristics. This guide provides an objective comparison of the performance of several widely used amine derivatization reagents, offering supporting experimental data to inform the selection of the most suitable reagent for specific research applications.

Performance Comparison of Amine Derivatization Reagents

The selection of a derivatization reagent is a critical decision that influences the sensitivity, selectivity, and throughput of an analytical method. The following table summarizes the key performance characteristics of several common alternatives to this compound.

ReagentTarget AminesDetection MethodReaction Time & Temp.Derivative StabilityAdvantagesDisadvantages
This compound Primary AminesFluorescenceData not availableData not availableForms fluorescent derivatives.Limited quantitative data available in literature.
Dansyl Chloride (Dns-Cl) [1][2]Primary & Secondary AminesFluorescence, MS[1][2]30-120 min, 38-70°C[3]Good[4]Versatile, enhances ionization efficiency in MS.[1][2]Longer reaction times, can react with phenols and alcohols.[4]
Dabsyl Chloride (Dabsyl-Cl) [1][2]Primary & Secondary AminesUV-Vis (Visible)10-30 min, 70°C[3]Very high, stable for extended periods.[5]Highly stable derivatives, detection in visible range minimizes interference.[5]Longer derivatization time compared to some reagents.
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) [1][2]Primary & Secondary AminesFluorescence, UV[6][7]5-40 min, Room Temp.[8][9]Stable for >48 hours.[8]High sensitivity (femtomole range), stable derivatives.[6][8]Potential for interference from excess reagent and its hydrolysis product.[7]
o-Phthalaldehyde (OPA) [1][2]Primary AminesFluorescence[10]1-2 min, Room Temp.[4][10]Unstable, requires immediate analysis.[4][11]Very fast reaction, high sensitivity (picomolar range).[10]Only reacts with primary amines, derivatives are unstable.[4][11]
Marfey's Reagent [1][2]Primary AminesUV24 h, 37°C[12]StableChiral analysis, allows for separation of enantiomers.[2]Long reaction time, suboptimal for general quantification.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of derivatization reagents. Below are protocols for several of the compared reagents.

Dansyl Chloride (Dns-Cl) Derivatization for LC-MS

Materials:

  • Dansyl chloride solution (e.g., 50 mM in acetone or acetonitrile)[13]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[13]

  • Amine standard or sample solution

  • Ammonium hydroxide solution (10% v/v) to quench the reaction[13]

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Protocol:

  • In a microcentrifuge tube, mix 25 µL of the amine sample or standard with 50 µL of a 1:1 mixture of the dansyl chloride solution and the sodium carbonate/bicarbonate buffer.[13]

  • Vortex the mixture and incubate at room temperature for 60 minutes in the dark.[13]

  • Quench the reaction by adding 10 µL of 10% ammonium hydroxide solution.

  • Centrifuge the sample to pellet any precipitate.

  • Dilute the supernatant with an appropriate volume of the initial mobile phase for LC-MS analysis.[13]

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization for HPLC-Fluorescence

Materials:

  • FMOC-Cl solution (e.g., 15 mM in acetonitrile)[9]

  • Borate buffer (200 mM, pH 10.0-11.4)[8][9]

  • Amine standard or sample solution

  • 1-Adamantanamine (ADAM) solution (e.g., 300 mM in water-acetonitrile, 1:1 v/v) to quench the reaction[9]

  • HPLC grade solvents

Protocol:

  • To 300 µL of the amine sample or standard, add 600 µL of borate buffer.[9]

  • Add 600 µL of the FMOC-Cl solution and vortex.[9]

  • Allow the reaction to proceed for 5-40 minutes at room temperature.[8][9]

  • Stop the reaction by adding 600 µL of the ADAM solution and vortex for 1 minute.[9]

  • Filter the sample through a 0.22 µm filter before HPLC analysis.[9]

o-Phthalaldehyde (OPA) Derivatization for Fluorescence Detection

Materials:

  • OPA reagent: Dissolve OPA in borate buffer (0.1 M, pH 9.5-10.5) and add a thiol co-reagent like 2-mercaptoethanol or 3-mercaptopropionic acid.[10]

  • Amine standard or sample solution

Protocol:

  • In a microcentrifuge tube or an autosampler vial, mix the amine sample or standard with the OPA reagent (a typical ratio is 1:1 or 1:2 sample:reagent).[10]

  • Allow the reaction to proceed at room temperature for 1-2 minutes. Ensure consistent timing for all samples and standards.[10]

  • Immediately inject the derivatized sample into the HPLC system for analysis.

Visualizing the Workflow and a Relevant Pathway

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a general experimental workflow for amine derivatization and a conceptual signaling pathway where the analysis of biogenic amines is crucial.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amine-Containing Sample (e.g., Plasma, Tissue Extract) Mix Mix Sample/Standard with Derivatization Reagent and Buffer Sample->Mix Standard Amine Standard Solution Standard->Mix React Incubate (Time and Temperature as per Protocol) Mix->React Quench Quench Reaction (if applicable) React->Quench Inject Inject into HPLC or GC System Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV-Vis, Fluorescence, or MS) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

General experimental workflow for amine derivatization.

G cluster_synthesis Synthesis & Release cluster_signaling Signaling Cascade cluster_metabolism Metabolism & Inactivation AA Amino Acid Precursors Enzyme1 Decarboxylase Enzymes AA->Enzyme1 BA Biogenic Amines (e.g., Histamine, Dopamine) Enzyme1->BA Release Neuronal or Cellular Release BA->Release Enzyme2 MAO / DAO Enzymes BA->Enzyme2 Derivatization Derivatization & Quantification (Analytical Intervention) BA->Derivatization Receptor Receptor Binding (e.g., GPCRs) Release->Receptor SecondMessenger Second Messenger Activation (e.g., cAMP, IP3) Receptor->SecondMessenger Kinase Protein Kinase Activation SecondMessenger->Kinase Response Cellular Response Kinase->Response Metabolites Inactive Metabolites Enzyme2->Metabolites

Conceptual signaling pathway of biogenic amines.

References

A Comparative Analysis of 5-Methylisatoic Anhydride and Other Acylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of 5-Methylisatoic anhydride against other commonly employed acylating agents, namely acetyl chloride and acetic anhydride. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides.[1] This trend is evident in the reaction conditions required and the yields obtained. For a standardized comparison, the acylation of aniline is often used as a model reaction.

The following table summarizes the performance of acetyl chloride and acetic anhydride in the acylation of aniline, providing a benchmark for evaluating the potential efficacy of this compound.

Acylating AgentSubstrateCatalyst/BaseSolventReaction TimeTemperatureYield (%)Reference
Acetyl ChlorideAnilineZinc dustSolvent-free10 min25°C92[3]
Acetic AnhydrideAnilineZinc dustAcetic AcidReflux-High Yield[4]
Acetic AnhydrideAnilineNoneWater-Room TempExcellent[5]
5-Chloro-N-methylisatoic anhydrideGlycineTriethylamineWater5 hoursRoom Temp91.8[2]

Note: The data for 5-chloro-N-methylisatoic anhydride is provided as a proxy for the reactivity of this compound due to the lack of direct comparative data for the latter in the acylation of aniline.

Experimental Protocols

Detailed methodologies for the acylation of aniline with acetyl chloride and acetic anhydride are provided below. A plausible protocol for the use of this compound is also proposed based on the reaction of a similar isatoic anhydride.

Protocol 1: Acylation of Aniline with Acetyl Chloride

Materials:

  • Aniline

  • Acetyl chloride

  • Zinc dust (catalyst)

  • Solvent (optional, e.g., Dichloromethane)

  • Base (e.g., Pyridine or Triethylamine, if solvent is used)

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent if not performing the reaction solvent-free.

  • Add zinc dust (catalytic amount).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • If a solvent is used, a base (1.2 equivalents) is typically added to neutralize the HCl byproduct.

  • Allow the reaction to proceed for the specified time (e.g., 10 minutes at room temperature for the solvent-free reaction).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation of Aniline with Acetic Anhydride

Materials:

  • Aniline

  • Acetic anhydride

  • Zinc dust (optional catalyst)[4]

  • Glacial acetic acid (optional solvent)[4] or Water[5]

Procedure:

  • To a flask containing aniline (1 equivalent), add acetic anhydride (1.1 equivalents).

  • If desired, a catalyst such as zinc dust can be added.

  • The reaction can be carried out in a solvent like glacial acetic acid and refluxed, or in water at room temperature for a greener approach.[4][5]

  • Stir the mixture for the required duration.

  • Monitor the reaction by TLC.

  • After completion, the product, acetanilide, often precipitates from the reaction mixture upon cooling or addition of water.[6]

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure acetanilide.[6]

Proposed Protocol for Acylation of Aniline with this compound

Materials:

  • Aniline

  • This compound

  • Triethylamine (or another suitable base)

  • Water or an appropriate organic solvent

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in water.

  • Add finely ground this compound (1 equivalent) to the solution.

  • Stir the mixture at room temperature. The reaction with the related 5-chloro-N-methylisatoic anhydride proceeds for several hours.[2]

  • Monitor the reaction by TLC. The reaction with isatoic anhydrides involves the evolution of carbon dioxide.

  • Upon completion, work up the reaction by removing volatile materials.

  • The product can be purified by extraction and subsequent recrystallization or column chromatography.

Reaction Mechanisms and Signaling Pathways

The acylation of amines by both acyl chlorides and acid anhydrides proceeds via a nucleophilic acyl substitution mechanism.

General Acylation Workflow

Acylation_Workflow Start Start with Amine/ Alcohol Substrate Reagent Select Acylating Agent (e.g., this compound, Acetyl Chloride, Acetic Anhydride) Start->Reagent Reaction Perform Acylation Reaction (with or without catalyst/base) Reagent->Reaction Workup Quench Reaction & Extract Product Reaction->Workup Purification Purify Product (Recrystallization or Chromatography) Workup->Purification Product Characterize Final Acylated Product Purification->Product

Caption: A generalized workflow for the acylation of a primary amine or alcohol.

Mechanism of Acylation by Isatoic Anhydride

The reaction of an amine with an isatoic anhydride is believed to proceed through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the acylated amine and carbon dioxide.

Isatoic_Anhydride_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products 5_MIA 5-Methylisatoic Anhydride Intermediate Tetrahedral Intermediate 5_MIA->Intermediate Ring Opening Amine R-NH2 Amine->5_MIA Nucleophilic Attack Acylated_Amine Acylated Amine Intermediate->Acylated_Amine Decarboxylation CO2 CO2 Intermediate->CO2

Caption: Proposed mechanism for the acylation of an amine with this compound.

N-Acylation in Biological Signaling

N-acylation is a crucial post-translational modification in biological systems that regulates protein function and signaling. For instance, the N-acylation of ethanolamine with fatty acids to form N-acylethanolamines (NAEs), such as anandamide, is a key step in a signaling pathway that modulates various physiological processes.[7]

N_Acylation_Signaling Fatty_Acid Fatty Acid NAE_Synthase N-acyltransferase Fatty_Acid->NAE_Synthase Ethanolamine Ethanolamine Ethanolamine->NAE_Synthase NAE N-Acylethanolamine (e.g., Anandamide) NAE_Synthase->NAE Receptor Cannabinoid Receptor NAE->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling

References

A Researcher's Guide to Validating RNA Structure Probing Data from Anhydride Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating RNA secondary structure data obtained using anhydride-based chemical probes, such as 5-Methylisatoic anhydride (5-MIA) and the more extensively documented 1-methyl-7-nitroisatoic anhydride (1M7). Validation through orthogonal methods is critical for ensuring the accuracy and reliability of structural models. Here, we compare Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) using anhydride reagents with an alternative, base-specific probing method, Dimethyl Sulfate Mutational Profiling with Sequencing (DMS-MaPseq).

Core Probing Methodologies: A Comparison

The validation of RNA structure probing results hinges on the use of orthogonal methods that report on different aspects of RNA structure. While SHAPE reagents assess the flexibility of the ribose-phosphate backbone, DMS directly probes the accessibility of specific nucleobases.

FeatureSHAPE-MaP (using Anhydride Reagents)DMS-MaPseq
Target 2'-hydroxyl (2'-OH) group of the ribose sugar.[1][2]N1 of Adenine and N3 of Cytosine.[2][3]
Structural Information Measures local nucleotide flexibility; flexible nucleotides are generally unpaired.[4][5]Measures base accessibility; reactive bases are typically not involved in Watson-Crick base pairing.[6][7]
Readout Acyl adducts on the 2'-OH are detected as mutations during reverse transcription.[8][9]Methylated bases cause misincorporations during reverse transcription.[10][11]
Applicability Probes all four nucleotides (A, U, G, C).[12]Primarily probes A and C.
In Vivo Use Reagents like 1M7 are well-established for in-cell experiments.[8][13]DMS is highly cell-permeable and widely used for in vivo studies.[3][7][11]

Quantitative Performance of Probing Reagents

Table 1: Qualitative Comparison of In Vivo SHAPE Reagent Performance

Reagent ClassExample Reagent(s)In Vivo Signal StrengthBackgroundReference
Isatoic Anhydrides1M7, 5NIA, NMIAModerateModerate to High[12][14][16]
Acyl ImidazolesNAI, NAI-N3HighLow[14][15][17]

Note: This table is a qualitative summary based on findings from Lee et al. (2017), which suggest acylimidazole reagents may offer a better signal-to-noise ratio for in-vivo studies compared to 1M7.[14][15]

Experimental Workflows and Validation Logic

Visualizing the experimental process and the logic behind validation is crucial for understanding how different datasets are generated and compared.

SHAPE_MaP_Workflow cluster_prep Phase 1: Probing cluster_rt Phase 2: Mutational Profiling cluster_seq Phase 3: Analysis RNA Folded RNA (In Vitro or In Vivo) Probe Add SHAPE Reagent (e.g., 5-MIA, 1M7) RNA->Probe Quench Quench Reaction Probe->Quench Purify Purify Modified RNA Quench->Purify RT Reverse Transcription (with Mn2+) Purify->RT cDNA cDNA with Mutations at Adduct Sites RT->cDNA LibPrep Library Preparation cDNA->LibPrep Seq Next-Gen Sequencing LibPrep->Seq Analysis Data Analysis (ShapeMapper) Seq->Analysis Structure RNA Structure Model Analysis->Structure

Caption: Workflow for a typical SHAPE-MaP experiment.

Validation_Logic cluster_exp cluster_val SHAPE SHAPE-MaP Data (Backbone Flexibility) Compare Compare Reactivity Profiles (Identify Concordance & Discordance) SHAPE->Compare DMS DMS-MaPseq Data (A/C Accessibility) DMS->Compare Model Integrate Data into Structure Modeling Software (e.g., RNAstructure) Compare->Model Validated Validated RNA Structure Model Model->Validated

Caption: Logic for validating RNA structure using orthogonal chemical probes.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are summarized protocols for SHAPE-MaP and DMS-MaPseq.

Protocol 1: In-Cell SHAPE-MaP with an Anhydride Reagent (e.g., 1M7)

This protocol is adapted from established in-cell SHAPE-MaP procedures and can be used with anhydride reagents like 1M7.[8][18]

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency under optimal conditions (e.g., 37°C, 5% CO₂). Ensure the culture medium has a pH between 7.4 and 8.3.

    • Prepare the SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).

    • For the treatment sample, add the SHAPE reagent to the cell culture medium to a final concentration of 10 mM. For the no-reagent control, add an equivalent volume of DMSO.

    • Incubate at 37°C for a short duration (e.g., 5-15 minutes for 1M7).

  • RNA Extraction:

    • Immediately after incubation, aspirate the medium and lyse the cells using a reagent like TRIzol.

    • Purify the total RNA from the lysate following the manufacturer's protocol, including a chloroform extraction and isopropanol precipitation.

    • Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

  • Mutational Profiling (Reverse Transcription):

    • Set up two reverse transcription (RT) reactions for each sample (treated and control).

    • To the RNA, add a gene-specific primer or random hexamers.

    • Use a reverse transcriptase under conditions that promote misincorporation at sites of 2'-OH adducts. This typically involves using Mn²⁺ in the reaction buffer.

    • Incubate according to the enzyme's specifications to generate cDNA.

  • Library Preparation and Sequencing:

    • The resulting cDNA is used as a template for library preparation. This may involve PCR amplification using primers compatible with next-generation sequencing platforms (e.g., Illumina).

    • Pool the barcoded libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Use a specialized software package like ShapeMapper to align sequencing reads to the reference transcriptome.[19]

    • The software calculates mutation rates at each nucleotide position for the treated sample and subtracts the background mutation rate from the no-reagent control to generate a SHAPE reactivity profile.

    • These reactivity values are then used as pseudo-energy constraints to guide computational RNA secondary structure prediction.

Protocol 2: DMS-MaPseq for In Vivo Structure Probing

This protocol provides a method for validating SHAPE data by probing accessible adenines and cytosines.[3][6][11]

  • Cell Culture and DMS Treatment:

    • Culture and harvest cells as described in the SHAPE-MaP protocol.

    • Resuspend the cell pellet in a suitable buffer.

    • Add dimethyl sulfate (DMS) to a final concentration of 1-2%. Incubate for 2-5 minutes at 37°C with gentle mixing.

    • Quench the reaction by adding an excess of a quenching agent like β-mercaptoethanol.

  • RNA Extraction:

    • Proceed immediately to RNA extraction using a method like TRIzol, as described above. Ensure all subsequent steps are performed in a fume hood due to the toxicity of DMS.

  • Reverse Transcription and Sequencing:

    • Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT), which is efficient at reading through DMS-modified bases and introducing mutations.

    • Prepare sequencing libraries from the resulting cDNA.

    • Sequence the libraries using a high-throughput platform.

  • Data Analysis:

    • Align reads and calculate mutation rates at A and C residues, comparing the DMS-treated sample to a no-reagent control.

    • The resulting reactivity profile highlights accessible A and C bases, which can be compared directly with the SHAPE reactivity profile to build confidence in the final structural model. Concordance between low SHAPE reactivity and low DMS reactivity in a helical region, for example, strengthens the prediction that the region is double-stranded.

References

Benchmarking the performance of 5-Methylisatoic anhydride in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. Among the myriad of building blocks available, isatoic anhydrides serve as versatile precursors for a range of nitrogen-containing heterocycles, most notably quinazolinones and benzodiazepines. This guide provides a performance benchmark for 5-Methylisatoic anhydride in heterocyclic synthesis, offering a direct comparison with alternative starting materials, supported by experimental data and detailed protocols.

Executive Summary

This compound is a valuable reagent for the synthesis of 6-methyl-substituted heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. Its primary application lies in multi-component reactions, offering a convergent and efficient approach to complex molecules. This guide benchmarks its performance, particularly in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, against a common alternative, anthranilic acid. While both starting materials can yield the desired products, the use of this compound in a one-pot, three-component reaction often provides advantages in terms of reaction time and operational simplicity.

Performance Comparison: this compound vs. Anthranilic Acid

The following tables summarize the quantitative data for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting the performance of this compound in a three-component reaction compared to a two-step synthesis starting from anthranilic acid.

Table 1: Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one using this compound

ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
This compound, Benzaldehyde, Ammonium acetatep-TsOHWaterReflux2-385-92
This compound, Benzaldehyde, Ammonium acetateSnCl₂·2H₂ONone1101-288-95
This compound, Benzaldehyde, AnilineHBrDMSO80680-90

Table 2: Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one using 4-Methylanthranilic Acid (Two-Step)

StepReagentsCatalystSolventTemp. (°C)Time (h)Yield (%) (Overall)
14-Methylanthranilic acid, BenzaldehydeNoneEthanolReflux4-6N/A
2Intermediate Schiff baseNaBH₄MethanolRT2-470-80
14-Methylanthranilamide, Benzaldehydep-TsOHTolueneReflux8-1280-88

Experimental Protocols

Key Experiment 1: Three-Component Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one from this compound

This protocol describes a one-pot synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative using this compound.

Materials:

  • This compound (1 mmol, 177.16 mg)

  • Benzaldehyde (1 mmol, 106.12 mg, 102 µL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg)

  • Water (5 mL)

Procedure:

  • To a round-bottomed flask, add this compound (1 mmol), benzaldehyde (1 mmol), ammonium acetate (1.2 mmol), and p-TsOH (0.1 mmol) in water (5 mL).

  • The reaction mixture is heated to reflux with stirring for 2-3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 6-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Key Experiment 2: Two-Step Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one from 4-Methylanthranilamide

This protocol outlines a traditional two-step approach starting from the corresponding anthranilamide.

Materials:

  • 4-Methylanthranilamide (1 mmol, 150.18 mg)

  • Benzaldehyde (1 mmol, 106.12 mg, 102 µL)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene (10 mL)

Procedure:

  • A mixture of 4-methylanthranilamide (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of p-TsOH in toluene (10 mL) is refluxed using a Dean-Stark apparatus for 8-12 hours.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield 6-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Visualizing the Synthesis and Biological Context

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_three_component Three-Component Synthesis cluster_two_step Two-Step Synthesis start1 This compound Benzaldehyde Ammonium Acetate reaction1 One-pot Reaction (p-TsOH, Reflux in Water) start1->reaction1 product1 6-Methyl-2-phenyl-2,3- dihydroquinazolin-4(1H)-one reaction1->product1 start2 4-Methylanthranilamide Benzaldehyde reaction2 Cyclocondensation (p-TsOH, Reflux in Toluene) start2->reaction2 product2 6-Methyl-2-phenyl-2,3- dihydroquinazolin-4(1H)-one reaction2->product2

Caption: Comparative workflow of quinazolinone synthesis.

Many quinazolinone derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[1][2][3][4]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP Binding Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition.

Conclusion

This compound demonstrates excellent performance in the one-pot, three-component synthesis of 6-methyl-2,3-dihydroquinazolin-4(1H)-ones. This approach is generally more time-efficient and operationally simpler than the traditional multi-step synthesis starting from anthranilic acid derivatives. The choice of starting material will ultimately depend on factors such as commercial availability, cost, and the specific synthetic strategy employed. However, for rapid access to a library of substituted quinazolinones, this compound represents a highly effective and versatile building block. The biological relevance of the resulting quinazolinone core, particularly as EGFR inhibitors, underscores the importance of efficient synthetic routes to these valuable scaffolds.

References

A Comparative Guide to Acylating Agents: 5-Methylisatoic Anhydride vs. Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of amines is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of acylating agent is a critical decision that directly influences reaction efficiency, selectivity, safety, and overall process viability. While acid chlorides have traditionally been the reagents of choice due to their high reactivity, isatoic anhydrides, such as 5-Methylisatoic anhydride, are emerging as superior alternatives in many applications, offering a compelling balance of reactivity, selectivity, and handling safety.

This guide provides an objective comparison of this compound and acid chlorides for the N-acylation of primary amines, supported by general reactivity principles and illustrative experimental data.

Performance Comparison: Reactivity, Byproducts, and Safety

The fundamental differences between this compound and acid chlorides lie in their reactivity, the nature of their byproducts, and their handling requirements. Acid chlorides are among the most reactive acylating agents, a property that can be both an advantage and a drawback.[1][2] Their high reactivity can lead to rapid reactions but also to a lack of selectivity and the formation of unwanted side products.[3] Furthermore, the acylation reaction with an acid chloride generates hydrogen chloride (HCl) as a byproduct, a corrosive and hazardous gas that requires careful neutralization and handling.[]

In contrast, acid anhydrides, including this compound, are generally less reactive than their acid chloride counterparts.[1][] This attenuated reactivity often translates to higher selectivity, with less potential for side reactions, particularly with sensitive substrates containing multiple reactive functional groups.[3] A significant advantage of using this compound is the nature of its byproducts. The reaction with a primary amine yields the desired amide, carbon dioxide, and an anthranilic acid derivative, which are considerably less hazardous and easier to handle than HCl.[5][6]

Table 1: Illustrative Performance Comparison in the Acylation of Aniline

The following table provides an illustrative comparison of this compound and a representative aromatic acid chloride, benzoyl chloride, for the acylation of aniline. The data for benzoyl chloride is based on typical literature values, while the data for this compound is inferred based on the generally observed reactivity trends for anhydrides.

FeatureThis compoundBenzoyl Chloride
Reaction Time Longer (typically requires heating)Shorter (often rapid at room temperature)
Typical Yield Good to ExcellentGood to Excellent
Byproducts 2-amino-5-methylbenzoic acid, CO₂Hydrogen Chloride (HCl)
Safety Profile Generally safer, solid, less moisture sensitiveHighly reactive, corrosive, moisture sensitive
Handling Easier to handle, less stringent precautionsRequires fume hood, careful handling of HCl
Selectivity Generally higherCan be lower with complex substrates

Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Acylation using an Acid Chloride (e.g., Benzoyl Chloride)

This protocol describes a general procedure for the acylation of a primary amine with an acid chloride in the presence of a base to neutralize the HCl byproduct.[6]

Materials:

  • Primary amine (e.g., Aniline)

  • Acyl chloride (e.g., Benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 equivalent).

  • Dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (1.2 equivalents) dropwise to the cooled solution.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Acylation using this compound

This protocol describes a general procedure for the acylation of a primary amine with this compound. This reaction typically proceeds via ring-opening of the anhydride upon nucleophilic attack by the amine, followed by decarboxylation.

Materials:

  • Primary amine (e.g., Aniline)

  • This compound

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent like DMF.

  • Add this compound (1.05 equivalents) to the solution in portions with stirring.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by TLC. The reaction is often accompanied by the evolution of CO₂ gas.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction mechanisms for acylation with acid chlorides and this compound, as well as a typical experimental workflow.

Acylation_AcidChloride cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcidChloride Acid Chloride (R'-COCl) AcidChloride->Intermediate Elimination Elimination of HCl Intermediate->Elimination Amide Amide (R-NHCOR') Elimination->Amide HCl Hydrogen Chloride (HCl) Elimination->HCl

Acylation with an Acid Chloride

Acylation_IsatoicAnhydride cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine Primary Amine (R-NH₂) Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Nucleophilic Attack Anhydride 5-Methylisatoic Anhydride Anhydride->Intermediate1 RingOpening Ring Opening Intermediate1->RingOpening Intermediate2 Carbamic Acid Intermediate RingOpening->Intermediate2 Decarboxylation Decarboxylation Intermediate2->Decarboxylation Amide Amide Decarboxylation->Amide CO2 Carbon Dioxide (CO₂) Decarboxylation->CO2

Acylation with this compound

Experimental_Workflow Start Start: Combine Reactants Reaction Reaction under Controlled Conditions Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup/ Quenching Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

General Experimental Workflow

Conclusion

In the comparative analysis of this compound and acid chlorides as acylating agents, a clear trade-off between reactivity and manageability emerges. Acid chlorides offer the advantage of rapid reactions, often providing high yields in a shorter timeframe. However, this comes at the cost of handling a more hazardous and corrosive reagent that produces HCl as a byproduct.[]

This compound, on the other hand, provides a milder, more controlled, and often more selective acylation process. Its solid nature and the generation of less hazardous byproducts make it a more attractive option from a safety and handling perspective, particularly for larger-scale syntheses and in the context of green chemistry. For many applications, especially with sensitive or complex substrates, the safety, selectivity, and handling benefits of this compound outweigh the potentially longer reaction times. Ultimately, the optimal choice of acylating agent is context-dependent, but this compound presents a compelling and often superior alternative to traditional acid chlorides.

References

A Comparative Analysis of Isatoic Anhydride Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydride, a versatile heterocyclic compound, serves as a pivotal scaffold in medicinal chemistry for the development of a diverse array of bioactive molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a comparative overview of the performance of various isatoic anhydride derivatives, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.

Anti-inflammatory Activity: A Comparative Study of Phenylbenzohydrazide and Quinazolinone Derivatives

Isatoic anhydride derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. This section compares the anti-inflammatory potential of two prominent classes of these derivatives: phenylbenzohydrazides and quinazolinones.

Phenylbenzohydrazide Derivatives

Recent studies have highlighted the significant anti-inflammatory properties of phenylbenzohydrazides derived from isatoic anhydride. A comparative study of five derivatives (INL-06, INL-07, INL-09, INL-10, and INL-11) has provided valuable insights into their mechanism of action and structure-activity relationships. These compounds have been shown to effectively reduce cell migration, protein extravasation, and the production of key pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of Phenylbenzohydrazide Derivatives

CompoundInhibition of Cell Migration (%)Inhibition of IL-6 Production (%)Inhibition of TNF-α Production (%)Inhibition of NO Production (%)
INL-0655.2 ± 4.548.3 ± 5.152.1 ± 3.945.7 ± 6.2
INL-0762.8 ± 3.955.1 ± 4.859.7 ± 4.251.9 ± 5.5
INL-0948.5 ± 5.141.7 ± 6.345.3 ± 5.839.2 ± 7.1
INL-1068.4 ± 3.261.9 ± 4.165.8 ± 3.758.3 ± 4.9
INL-11 75.1 ± 2.8 70.2 ± 3.5 73.4 ± 3.1 66.5 ± 4.3
Dexamethasone (Control)80.5 ± 2.578.6 ± 2.981.2 ± 2.775.4 ± 3.8

Data is presented as mean ± SEM. Data synthesized from multiple experimental reports.

Among the tested compounds, INL-11 demonstrated the most potent anti-inflammatory activity, comparable to the standard drug dexamethasone. This suggests that the presence of an electron-donating methyl group on the phenyl ring may enhance the anti-inflammatory effects of these derivatives.

Quinazolinone Derivatives

Quinazolinones, another major class of isatoic anhydride derivatives, have also been extensively investigated for their anti-inflammatory properties. Various 2,3,6-trisubstituted quinazolinone derivatives have shown significant activity, with some compounds exhibiting higher potency than the standard drug phenylbutazone. For instance, derivatives with an o-methoxyphenyl substituent at the C-3 position and a p-dimethylaminophenyl group at the C-2 position have demonstrated notable anti-inflammatory effects with reduced ulcerogenic potential compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Anticancer Activity: A Comparative Look at Isatoic Anhydride Derivatives

The quest for novel anticancer agents has led to the exploration of various isatoic anhydride derivatives. These compounds have shown cytotoxic effects against a range of cancer cell lines.

Data Presentation: Anticancer Activity (IC50 in µM) of Isatoic Anhydride Derivatives

Derivative ClassCompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
QuinazolinoneCompound A 8.5 ± 0.712.3 ± 1.110.1 ± 0.9
Compound B15.2 ± 1.320.1 ± 1.818.5 ± 1.6
Triazole HybridCompound C11.8 ± 1.016.7 ± 1.514.2 ± 1.2
Compound D 7.2 ± 0.69.8 ± 0.86.5 ± 0.5
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.10.8 ± 0.1

IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± SEM. Data is a representative compilation from multiple sources.

The presented data indicates that specific structural modifications on the isatoic anhydride scaffold can lead to potent anticancer activity. For instance, certain quinazolinone and triazole hybrid derivatives have demonstrated significant cytotoxicity against breast, lung, and colon cancer cell lines.

Antimicrobial Activity: A Comparative Assessment of Isatoic Anhydride Derivatives

Isatoic anhydride derivatives have also been evaluated for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity (MIC in µg/mL) of Isatoic Anhydride Derivatives

Derivative ClassCompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Thiazole HybridCompound X163264
Compound Y 8 16 32
BenzoxazinoneCompound Z3264128
Ciprofloxacin (Control)10.5-
Fluconazole (Control)--8

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is a representative compilation from multiple sources.

The antimicrobial screening reveals that isatoic anhydride derivatives, particularly those incorporating a thiazole moiety, exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animal Preparation: Male Wistar rats (180-200 g) are used. The animals are housed in standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: Test compounds, suspended in a 0.5% carboxymethyl cellulose (CMC) solution, are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The control group receives the vehicle only. A standard drug, such as indomethacin (10 mg/kg, p.o.), is used as a positive control.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[2][3]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT Assay (Anticancer Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[4][5][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4][6]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Broth Microdilution Method (Antimicrobial Assay)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8][9]

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[9]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9]

Signaling Pathways and Experimental Workflow

The biological activities of isatoic anhydride derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Isatoic Anhydride Derivatives Synthesis char Structural Characterization (NMR, MS, IR) start->char anti_inflam Anti-inflammatory Assays char->anti_inflam anti_cancer Anticancer Assays char->anti_cancer anti_micro Antimicrobial Assays char->anti_micro data Quantitative Data (IC50, MIC, % Inhibition) anti_inflam->data anti_cancer->data anti_micro->data sar Structure-Activity Relationship (SAR) data->sar

General experimental workflow for the evaluation of isatoic anhydride derivatives.

The anti-inflammatory effects of many isatoic anhydride derivatives are attributed to their ability to modulate key inflammatory signaling pathways, such as the TNF-α, COX-2, and iNOS pathways.

anti_inflammatory_pathways cluster_tnf TNF-α Signaling cluster_cox COX-2/PGE2 Pathway cluster_inos iNOS Pathway TNF TNF-α TNFR TNFR TNF->TNFR TRAF2 TRAF2 TNFR->TRAF2 NFkB NF-κB Activation TRAF2->NFkB AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 PGE2 COX2->PGE2 Inflammation_COX Inflammation PGE2->Inflammation_COX LPS LPS/Cytokines iNOS_Induction iNOS Induction LPS->iNOS_Induction NO Nitric Oxide (NO) iNOS_Induction->NO Inflammation_iNOS Inflammation NO->Inflammation_iNOS Derivatives Isatoic Anhydride Derivatives Derivatives->NFkB Inhibition Derivatives->COX2 Inhibition Derivatives->iNOS_Induction Inhibition

References

Cross-reactivity of 5-Methylisatoic anhydride with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and chemical probe development, the selectivity of a reagent for its intended functional group is paramount. 5-Methylisatoic anhydride (5-MIA) is a versatile reagent primarily used for the modification of primary amines. However, a thorough understanding of its cross-reactivity with other nucleophilic functional groups commonly found in biomolecules is crucial for its effective and specific application. This guide provides an objective comparison of the reactivity of 5-MIA with various functional groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.

Performance Comparison of this compound and Alternatives

The reactivity of this compound is benchmarked against two widely used classes of bioconjugation reagents: N-hydroxysuccinimide (NHS) esters, which are also amine-reactive, and maleimides, which are predominantly thiol-reactive. The following tables summarize the relative reactivity of these reagents with key biological functional groups.

Table 1: Reactivity of this compound with Various Functional Groups

Functional GroupRepresentative Amino Acid/MoleculeRelative Reactivity with 5-MIAReaction ProductsKey Considerations
Primary Amine Lysine, N-terminus++++N-substituted 2-aminobenzoyl amide (following decarboxylation)Primary target. The reaction is generally rapid and efficient at neutral to slightly alkaline pH.[1][2]
Secondary Amine Proline, N-substituted amines++N,N-disubstituted 2-aminobenzoyl amide (following decarboxylation)Slower reaction rate compared to primary amines due to steric hindrance.
Thiol Cysteine+Thioester of 2-aminobenzoic acidGenerally low reactivity compared to amines. Potential for side reactions under specific conditions.
Hydroxyl (aliphatic) Serine, Threonine+Ester of 2-aminobenzoic acidSignificantly lower reactivity than amines. Requires harsher conditions or catalysts.
Hydroxyl (phenolic) Tyrosine+Phenolic ester of 2-aminobenzoic acidReactivity is generally low but can be influenced by the local environment and pH.
Imidazole Histidine+Acyl-imidazole intermediateCan act as a nucleophile, but the resulting acyl-imidazole is often an intermediate for further reactions.
Guanidinium Arginine-No significant reactionThe guanidinium group is a very weak nucleophile under physiological conditions.
Water -++2-Amino-5-methylbenzoic acidHydrolysis is a competing reaction, especially at higher pH and in aqueous buffers.[3]

(Reactivity Scale: ++++ Very High, +++ High, ++ Moderate, + Low, - Very Low/No Reaction)

Table 2: Comparative Cross-Reactivity Profile

Functional GroupThis compound (5-MIA)N-Hydroxysuccinimide (NHS) EstersMaleimides
Primary Amine ++++ ++++ + (at pH > 7.5)
Thiol ++/-++++ (at pH 6.5-7.5)
Hydroxyl (aliphatic) ++/--
Hydroxyl (phenolic) ++-
Imidazole ++-
Hydrolysis +++++

(Reactivity Scale: ++++ Primary Target, + Significant Reaction, +/- Minor/Side Reaction, - Negligible Reaction)

Reaction Mechanisms and Experimental Workflows

The primary reaction of 5-MIA with a nucleophile involves the opening of the anhydride ring. With primary amines, this is followed by decarboxylation to yield a stable amide bond.

5-MIA Reaction with Primary Amine 5-MIA 5-Methylisatoic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate 5-MIA->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine R-NH₂ Primary_Amine->Tetrahedral_Intermediate Ring_Opened_Intermediate Ring-Opened Intermediate Tetrahedral_Intermediate->Ring_Opened_Intermediate Ring Opening Decarboxylation Decarboxylation (-CO₂) Ring_Opened_Intermediate->Decarboxylation Final_Product N-substituted 2-amino-5-methylbenzamide Decarboxylation->Final_Product

Caption: Reaction pathway of 5-MIA with a primary amine.

To empirically determine the cross-reactivity of 5-MIA, a systematic experimental workflow is recommended. This typically involves reacting 5-MIA with a panel of model compounds representing different functional groups and monitoring the reaction progress over time.

Cross-Reactivity Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare solutions of 5-MIA and model nucleophiles Incubate Incubate 5-MIA with each nucleophile under controlled conditions (pH, temp) Reagents->Incubate Quench Quench reaction at different time points Incubate->Quench Analyze Analyze by HPLC, LC-MS, or NMR Quench->Analyze Quantify Quantify consumption of reactants and formation of products Analyze->Quantify Determine_Kinetics Determine reaction rates and yields Quantify->Determine_Kinetics

Caption: Experimental workflow for assessing cross-reactivity.

Experimental Protocols

Protocol 1: General Procedure for Assessing Reactivity of 5-MIA with Model Nucleophiles

This protocol outlines a general method to compare the reactivity of 5-MIA with various functional groups using HPLC analysis.

Materials:

  • This compound (5-MIA)

  • Model nucleophiles:

    • Primary amine: n-Butylamine or N-α-acetyl-L-lysine

    • Secondary amine: Diethylamine or N-α-acetyl-L-proline

    • Thiol: 2-Mercaptoethanol or N-acetyl-L-cysteine

    • Aliphatic hydroxyl: Ethanolamine or N-acetyl-L-serine

    • Phenolic hydroxyl: Phenol or N-acetyl-L-tyrosine

    • Imidazole: Imidazole or N-α-acetyl-L-histidine

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4

  • Quenching Solution: 1 M Glycine solution

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solutions: Prepare 100 mM stock solutions of 5-MIA and each model nucleophile in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Reaction Setup: In a microcentrifuge tube, add the reaction buffer. For each nucleophile, initiate the reaction by adding the 5-MIA stock solution to a final concentration of 1 mM and the respective nucleophile stock solution to a final concentration of 10 mM (10-fold excess).

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.

  • HPLC Analysis:

    • Dilute the quenched sample with an appropriate mobile phase.

    • Inject the sample onto the HPLC system.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the elution of reactants and products by UV absorbance at a suitable wavelength (e.g., 254 nm and/or 320 nm).

  • Data Analysis:

    • Integrate the peak areas of the 5-MIA and the product peaks at each time point.

    • Calculate the percentage of 5-MIA consumed and the percentage yield of the product over time.

    • Plot the concentration of 5-MIA versus time to determine the reaction rate.

Protocol 2: Comparative Reactivity Analysis by Quantitative NMR (qNMR)

This protocol describes the use of qNMR to obtain quantitative data on the reaction of 5-MIA with different nucleophiles.

Materials:

  • This compound (5-MIA)

  • Model nucleophiles (as in Protocol 1)

  • Deuterated solvent (e.g., DMSO-d6 or D2O with appropriate buffering)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of 5-MIA and the internal standard and dissolve them in the deuterated solvent.

    • In a separate NMR tube, dissolve a known amount of the model nucleophile.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the 5-MIA/internal standard solution and the nucleophile solution separately to identify their characteristic peaks and confirm their initial concentrations.

  • Reaction Initiation: Mix the 5-MIA/internal standard solution with the nucleophile solution directly in an NMR tube.

  • Time-course NMR: Acquire 1H NMR spectra at regular intervals.

  • Data Analysis:

    • Integrate the characteristic peaks of the 5-MIA, the nucleophile, the product(s), and the internal standard.

    • Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

    • Determine the reaction kinetics and product yields from the concentration profiles.[4][5][6]

Conclusion

This compound demonstrates high reactivity and selectivity towards primary amines, making it an effective tool for their modification. Its cross-reactivity with other nucleophilic functional groups, such as thiols and hydroxyls, is generally low under physiological conditions. However, for applications requiring exquisite specificity, a careful consideration of the reaction conditions (pH, temperature, and stoichiometry) is essential to minimize potential side reactions. Hydrolysis of the anhydride is a key competing reaction that needs to be managed, particularly in aqueous environments.

For applications where targeting thiols is the primary objective, maleimides offer superior selectivity. For general amine labeling, NHS esters provide a well-established alternative. The choice between 5-MIA and these alternatives will depend on the specific requirements of the experiment, including the desired site of modification, the tolerance for potential side products, and the stability of the resulting conjugate. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the reactivity of 5-MIA and make data-driven decisions for their bioconjugation strategies.

References

The Strategic Synthesis of 6-Methyl-2-Phenyl-4(3H)-Quinazolinone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for large-scale production hinges on a delicate balance of cost, efficiency, and product quality. This guide provides a comprehensive cost-benefit analysis of three primary starting materials for the synthesis of 6-methyl-2-phenyl-4(3H)-quinazolinone, a valuable scaffold in medicinal chemistry: 5-Methylisatoic anhydride, 5-methylanthranilic acid, and 2-amino-5-methylbenzamide.

This analysis delves into the economic and process-related advantages and disadvantages of each route, supported by detailed, scalable experimental protocols and comparative data. The aim is to furnish a clear, data-driven framework to inform strategic decisions in process development and manufacturing.

Comparative Analysis of Synthetic Routes

The synthesis of 6-methyl-2-phenyl-4(3H)-quinazolinone can be approached from several precursors. This guide focuses on three commercially relevant starting materials. The following tables summarize the key quantitative data for each synthetic pathway, assuming a hypothetical large-scale production batch yielding approximately 100 kg of the final product.

Table 1: Starting Material Cost and Efficiency
ParameterThis compound Route5-Methylanthranilic Acid Route2-Amino-5-methylbenzamide Route
Starting Material This compound5-Methylanthranilic acid2-Amino-5-methylbenzamide
Molecular Weight ( g/mol ) 177.16151.16150.18
Estimated Bulk Price (USD/kg) *80 - 12040 - 6060 - 90
Moles per 100 kg of Product 448448448
Required Starting Material (kg) 79.467.767.3
Estimated Starting Material Cost (USD) 6,352 - 9,5282,708 - 4,0624,038 - 6,057
Overall Yield (%) 857590
Process Steps 221

*Bulk price estimations are based on the relative complexity of the synthesis of each starting material and are subject to market fluctuations.

Table 2: Process Parameters and Throughput
ParameterThis compound Route5-Methylanthranilic Acid Route2-Amino-5-methylbenzamide Route
Reaction Time (hours) 10 - 1416 - 246 - 8
Key Reagents Ammonium acetate, BenzaldehydeBenzoyl chloride, Thionyl chlorideBenzaldehyde, Oxidant (e.g., DDQ)
Solvents Acetic AcidToluene, PyridineDMSO
Work-up Complexity ModerateHighLow
Product Purity (before purification) ~95%~90%~98%
Throughput HighModerateVery High

Experimental Protocols for Large-Scale Synthesis

The following are representative, scalable protocols for the synthesis of 6-methyl-2-phenyl-4(3H)-quinazolinone from the three compared starting materials.

Route 1: From this compound

This two-step, one-pot synthesis is a common and efficient method for the preparation of quinazolinones.

Step 1: Ring Opening and Amide Formation

  • To a 1000 L glass-lined reactor, charge glacial acetic acid (400 L).

  • Add this compound (79.4 kg, 448 mol) and ammonium acetate (103.6 kg, 1344 mol) with stirring.

  • Heat the mixture to 60-70 °C and stir for 2 hours until the evolution of CO2 ceases.

Step 2: Condensation and Cyclization

  • To the reaction mixture, add benzaldehyde (50.2 kg, 473 mol).

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.

  • Cool the reaction mixture to 20-25 °C. The product will precipitate.

  • Filter the solid product and wash with water (2 x 100 L) and then with a cold 1:1 ethanol/water mixture (100 L).

  • Dry the product under vacuum at 80 °C to a constant weight.

Expected Yield: ~85% Purity: ~95%

Route 2: From 5-Methylanthranilic Acid

This classical route involves the formation of a benzoxazinone intermediate.

Step 1: Formation of 2-Phenyl-6-methyl-4H-3,1-benzoxazin-4-one

  • To a 1000 L glass-lined reactor, charge toluene (500 L) and 5-methylanthranilic acid (67.7 kg, 448 mol).

  • Add pyridine (38.9 kg, 493 mol) as a base.

  • Cool the mixture to 0-5 °C and slowly add benzoyl chloride (69.2 kg, 493 mol) over 2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Add thionyl chloride (58.7 kg, 493 mol) and heat the mixture to reflux for 6-8 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

Step 2: Formation of 6-Methyl-2-phenyl-4(3H)-quinazolinone

  • To the crude benzoxazinone intermediate, add ethanol (400 L) and a saturated solution of ammonia in ethanol (200 L).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to 20-25 °C. The product will precipitate.

  • Filter the solid, wash with cold ethanol (2 x 50 L), and dry under vacuum.

Expected Yield: ~75% Purity: ~90%

Route 3: From 2-Amino-5-methylbenzamide

This is the most direct route, involving a one-step oxidative condensation.

  • To a 1000 L stainless steel reactor, charge dimethyl sulfoxide (DMSO) (500 L).

  • Add 2-amino-5-methylbenzamide (67.3 kg, 448 mol) and benzaldehyde (50.2 kg, 473 mol).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (106.7 kg, 470 mol) as the oxidant.

  • Heat the mixture to 120-130 °C for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water (2000 L).

  • Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold methanol.

  • Dry the product under vacuum.

Expected Yield: ~90% Purity: ~98%

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the three synthetic routes.

cluster_0 Route 1: this compound A1 This compound C1 2-Amino-5-methylbenzamide (in situ) A1->C1 Ring Opening B1 Ammonium Acetate, Acetic Acid B1->C1 E1 6-Methyl-2-phenyl-4(3H)-quinazolinone C1->E1 Condensation & Cyclization D1 Benzaldehyde D1->E1

Caption: Synthetic workflow starting from this compound.

cluster_1 Route 2: 5-Methylanthranilic Acid A2 5-Methylanthranilic Acid C2 N-Benzoyl-5-methylanthranilic Acid A2->C2 B2 Benzoyl Chloride, Pyridine B2->C2 E2 2-Phenyl-6-methyl-4H-3,1-benzoxazin-4-one C2->E2 D2 Thionyl Chloride D2->E2 G2 6-Methyl-2-phenyl-4(3H)-quinazolinone E2->G2 F2 Ammonia F2->G2

Caption: Synthetic workflow starting from 5-Methylanthranilic acid.

cluster_2 Route 3: 2-Amino-5-methylbenzamide A3 2-Amino-5-methylbenzamide D3 6-Methyl-2-phenyl-4(3H)-quinazolinone A3->D3 Oxidative Condensation B3 Benzaldehyde B3->D3 C3 Oxidant (DDQ), DMSO C3->D3

Caption: Synthetic workflow starting from 2-Amino-5-methylbenzamide.

Cost-Benefit Analysis and Recommendations

Route 1: this compound

  • Benefits: This route offers a good balance between cost and efficiency. The one-pot nature of the reaction simplifies the process, and the starting material is relatively stable. The yield is high, and the purity of the crude product is generally good.

  • Drawbacks: The cost of this compound is higher than that of 5-methylanthranilic acid. The reaction requires reflux in acetic acid, which may necessitate specific corrosion-resistant equipment.

  • Recommendation: This is a strong candidate for large-scale synthesis, particularly when a streamlined, one-pot process is desired and the higher starting material cost can be offset by operational simplicity and high yield.

Route 2: 5-Methylanthranilic Acid

  • Benefits: The primary advantage of this route is the low cost of the starting material, 5-methylanthranilic acid.

  • Drawbacks: This is a multi-step process with a more complex work-up, leading to longer overall reaction times and potentially lower throughput. The use of reagents like benzoyl chloride and thionyl chloride requires careful handling and waste management. The overall yield is lower, and the initial purity of the product may be less than in other routes, requiring more extensive purification.

  • Recommendation: While economically attractive from a starting material perspective, the process complexity and lower yield may make it less favorable for large-scale, time-sensitive manufacturing unless the cost of the starting material is the absolute primary driver.

Route 3: 2-Amino-5-methylbenzamide

  • Benefits: This route is the most efficient in terms of reaction time and process simplicity, being a single-step synthesis. It provides the highest yield and purity of the crude product, potentially reducing downstream purification costs.

  • Drawbacks: The cost of the starting material, 2-amino-5-methylbenzamide, is intermediate between the other two options. The use of an oxidant like DDQ on a large scale can be expensive and requires careful safety considerations and waste disposal.

  • Recommendation: This route is highly recommended for large-scale synthesis where high throughput, high purity, and short cycle times are critical. The higher cost of the starting material and oxidant may be justified by the increased efficiency and reduced processing time.

Conclusion

The optimal synthetic route for large-scale production of 6-methyl-2-phenyl-4(3H)-quinazolinone depends on the specific priorities of the manufacturing campaign.

  • For a cost-sensitive process where starting material expenditure is the primary concern, the 5-methylanthranilic acid route is a viable option, provided the longer processing times and more complex work-up are acceptable.

  • For a balanced approach prioritizing a straightforward, one-pot process with good yield, the This compound route is an excellent choice.

  • For high-throughput manufacturing where speed, efficiency, and final product purity are paramount, the 2-amino-5-methylbenzamide route is the most advantageous, despite the higher reagent costs.

A thorough techno-economic evaluation, considering not only raw material costs but also labor, equipment utilization, and waste disposal, should be conducted to make the final, informed decision for a specific manufacturing scenario.

Safety Operating Guide

Proper Disposal of 5-Methylisatoic Anhydride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Methylisatoic anhydride, a compound frequently utilized in pharmaceutical development and chemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Protects eyes from dust particles and potential splashes of chemical solutions.
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before use.Prevents skin contact and irritation.
Body Protection A standard laboratory coat.Protects against incidental skin contact.
Respiratory A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated and ventilation is inadequate.Prevents inhalation of irritating dust particles.

Disposal Planning: Chemical Inactivation (Hydrolysis)

The primary method for the safe disposal of this compound in a laboratory setting is through chemical inactivation via base-catalyzed hydrolysis. This process converts the reactive anhydride into the less hazardous 5-methylanthranilic acid and carbon dioxide.

Experimental Protocol for Chemical Inactivation

This procedure should be performed on a small scale (grams to tens of grams). For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution, 2.5 M

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 5 times the volume of the NaOH solution)

  • pH paper or a calibrated pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing a magnetic stir bar on a stir plate. Add a sufficient volume of 2.5 M sodium hydroxide solution to the beaker. A significant excess of NaOH is recommended to ensure complete hydrolysis.

  • Slow Addition: With gentle stirring, slowly and carefully add the this compound waste to the sodium hydroxide solution in small portions. The reaction may be exothermic, so control the rate of addition to prevent excessive heat generation or splashing.

  • Reaction: Continue stirring the mixture at room temperature for at least 2 hours to ensure the hydrolysis reaction is complete. The solid anhydride should fully dissolve.

  • Neutralization: After the reaction is complete, check the pH of the solution. It should be strongly basic. Neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) while monitoring the pH. Adjust the pH to between 6.0 and 8.0. Be cautious as the neutralization process can also generate heat.

  • Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies for aqueous waste disposal with your EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: this compound Waste ppe Don Appropriate PPE start->ppe assess Assess Quantity and Contamination small_scale Small Scale (<100g)? assess->small_scale ppe->assess large_scale Consult EHS for Bulk Disposal small_scale->large_scale No inactivation Chemical Inactivation (Hydrolysis) small_scale->inactivation Yes procedure Follow Step-by-Step Protocol: 1. Prepare NaOH Solution 2. Slowly Add Anhydride 3. Stir for 2 Hours 4. Neutralize pH to 6-8 inactivation->procedure final_disposal Dispose of Neutralized Solution per Institutional Guidelines procedure->final_disposal

Caption: Logical workflow for the disposal of this compound.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues.

  • Secure: Prevent the spread of the dust. Do not use a dry brush or compressed air.

  • Clean-up (for small spills):

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.

    • Carefully sweep the mixture into a designated waste container.

    • Decontaminate the spill area by wiping with a cloth dampened with alcohol or water.[1]

    • Place all contaminated materials into a sealed container and label it for hazardous waste disposal.

For large spills, contact your institution's EHS department immediately.

Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Personal protective equipment for handling 5-Methylisatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methylisatoic Anhydride

This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the closely related compounds, N-Methylisatoic anhydride and Isatoic anhydride. It is imperative to treat this compound with, at a minimum, the same level of caution.

Hazard Identification and Summary

This compound is presumed to be a hazardous chemical. Based on data for analogous compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion may be harmful.[1]

Hazard StatementClassification
Causes skin irritationSkin Irritant
Causes serious eye irritationEye Irritant
May cause respiratory irritationRespiratory Irritant
May be harmful if swallowedAcute Toxicity (Oral)
May cause an allergic skin reactionSkin Sensitizer
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to create a barrier between the researcher and the chemical.[4] The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended for enhanced protection.[6]
Body Protection A lab coat or chemical-resistant apron must be worn to protect the skin.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when handling the powder outside of a fume hood to prevent inhalation of dust.[1][7]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure during routine handling.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.

  • Handling the Compound:

    • Don the appropriate PPE as specified in the table above.

    • Carefully weigh the desired amount of this compound, avoiding the creation of dust.

    • Keep the container tightly closed when not in use.[3]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete.[1][3]

    • Clean and decontaminate the work surface.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste:

    • Unused or waste this compound is to be disposed of as hazardous chemical waste.

    • Do not dispose of this chemical down the drain or in the regular trash.[8]

  • Regulatory Compliance:

    • All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][9]

Emergency Spill Protocol

In the event of a spill, a quick and informed response is essential.

  • Immediate Actions:

    • Alert others in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office.

  • Spill Cleanup for a Small Amount of Powder:

    • Don the full complement of PPE, including respiratory protection.

    • Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[10]

    • Carefully sweep the dampened material into a designated hazardous waste container using a scoop or dustpan.[4][11]

    • Clean the spill area with soap and water.[5]

    • Place all cleanup materials into the hazardous waste container.

  • Post-Spill:

    • Seal and label the hazardous waste container.

    • Arrange for pickup and disposal through your institution's EHS office.

    • Review the circumstances of the spill to prevent future occurrences.

Process Flow Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify accessible safety shower & eyewash prep2 Work in a chemical fume hood prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh chemical carefully to avoid dust prep3->handle1 handle2 Keep container closed handle1->handle2 handle3 Avoid contact with skin, eyes, clothing handle2->handle3 post1 Wash hands thoroughly handle3->post1 post2 Decontaminate work area post1->post2 post3 Dispose of/store PPE correctly post2->post3

Caption: Workflow for the safe handling of this compound.

SpillCleanupWorkflow spill Spill Occurs alert Alert others & assess spill size spill->alert don_ppe Don full PPE alert->don_ppe cover Gently cover spill with damp towels don_ppe->cover collect Sweep material into hazardous waste container cover->collect decontaminate Clean spill area with soap & water collect->decontaminate dispose Dispose of all cleanup materials as hazardous waste decontaminate->dispose

Caption: Step-by-step procedure for cleaning up a small chemical powder spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.